molecular formula C18H22N2 B070820 1,3-Dibenzylpiperazine CAS No. 179051-52-6

1,3-Dibenzylpiperazine

Cat. No.: B070820
CAS No.: 179051-52-6
M. Wt: 266.4 g/mol
InChI Key: AJNDRRBUHVZNKU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,3-Dibenzylpiperazine is a versatile synthetic intermediate and a key scaffold of significant interest in medicinal chemistry and neuroscience research. This N,N-dibenzylated piperazine derivative serves as a crucial building block for the synthesis of more complex chemical entities, particularly in the development of compounds targeting central nervous system (CNS) receptors. Its primary research value lies in its role as a precursor for the design and exploration of ligands for G-protein coupled receptors (GPCRs) and other neuroreceptors. Researchers utilize this compound to investigate structure-activity relationships (SAR) by modifying the piperazine core and benzyl substituents, which can dramatically alter affinity and selectivity. The mechanism of action for derivatives stemming from this scaffold often involves modulation of neurotransmitter systems, making it a valuable tool for probing dopaminergic, serotonergic, and adrenergic signaling pathways in vitro. This compound is essential for academic and pharmaceutical R&D efforts focused on understanding neurochemical interactions and developing novel pharmacological probes, strictly for use in laboratory research settings.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,3-dibenzylpiperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2/c1-3-7-16(8-4-1)13-18-15-20(12-11-19-18)14-17-9-5-2-6-10-17/h1-10,18-19H,11-15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJNDRRBUHVZNKU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC(N1)CC2=CC=CC=C2)CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40621051
Record name 1,3-Dibenzylpiperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40621051
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

179051-52-6
Record name 1,3-Dibenzylpiperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40621051
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 1,3-Dibenzylpiperazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 1,3-dibenzylpiperazine, a disubstituted piperazine derivative. Piperazine and its derivatives are significant scaffolds in medicinal chemistry, forming the core of numerous therapeutic agents.[1] this compound, with its specific substitution pattern, serves as a valuable building block for creating more complex molecules with potential applications in drug discovery and neuroscience research.[2]

It is important to note that while its isomer, 1,4-dibenzylpiperazine, is a well-documented byproduct in the synthesis of benzylpiperazine (BZP), detailed literature specifically on the synthesis and characterization of the 1,3-isomer is less common.[3][4] This guide consolidates available information on related compounds and established analytical techniques to provide a robust framework for its preparation and analysis.

Synthesis of this compound

The synthesis of this compound typically involves the direct N-alkylation of the piperazine ring with a benzyl halide, such as benzyl chloride. A significant challenge in this synthesis is controlling the regioselectivity to favor the 1,3-disubstituted product over the thermodynamically more stable 1,4-isomer and the monosubstituted product, 1-benzylpiperazine.[5] The reaction often yields a mixture of these products, necessitating careful control of reaction conditions and purification by methods such as column chromatography.

A general approach involves reacting piperazine with two equivalents of benzyl chloride in the presence of a base to neutralize the hydrochloric acid formed during the reaction.

Proposed Synthesis Pathway

G cluster_reactants Reactants cluster_products Products Piperazine Piperazine Reaction Base (e.g., K2CO3) Solvent (e.g., Acetonitrile) Heat Piperazine->Reaction BenzylChloride Benzyl Chloride (2 eq.) BenzylChloride->Reaction Product_1_3 This compound Product_1_4 1,4-Dibenzylpiperazine (major byproduct) Product_mono 1-Benzylpiperazine (byproduct) Reaction->Product_1_3 Desired Product Reaction->Product_1_4 Reaction->Product_mono

Caption: Proposed synthesis of this compound via direct alkylation.

Experimental Protocols

General Synthesis Protocol for Dibenzylpiperazines

This protocol is a general procedure and may require optimization to maximize the yield of the 1,3-isomer.

  • Reaction Setup: To a solution of piperazine (1 equivalent) in a suitable solvent such as acetonitrile or DMF, add a base like potassium carbonate or triethylamine (3-4 equivalents).

  • Addition of Benzyl Chloride: Slowly add benzyl chloride (2.2 equivalents) dropwise to the stirred reaction mixture at room temperature.

  • Reaction: Heat the mixture to reflux (e.g., 80-100 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Work-up: After completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts. Evaporate the solvent under reduced pressure.

  • Extraction: Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Concentrate the organic layer and purify the crude product by column chromatography on silica gel, using a gradient of ethyl acetate in hexanes to separate the 1,3-isomer from the 1,4- and mono-substituted byproducts.

Characterization Protocols
  • Sample Preparation: Dissolve 5-10 mg of the purified this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).[6]

  • ¹H NMR Acquisition: Set the spectral width to 0-12 ppm. Acquire a sufficient number of scans to achieve a good signal-to-noise ratio using a standard 90° pulse sequence.[6]

  • ¹³C NMR Acquisition: Set the spectral width to 0-200 ppm. Use a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR due to the low natural abundance of the ¹³C isotope.[6]

  • Sample Preparation: Prepare a dilute solution of the sample (approx. 1 mg/mL) in a volatile solvent like methanol or ethyl acetate.[7]

  • GC Conditions:

    • Injector: Set to 250-280 °C in splitless or split mode.[7][8]

    • Column: Use a standard non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm x 0.25 µm).[7][9]

    • Carrier Gas: Use Helium at a constant flow of 1.0-1.2 mL/min.[8][9]

    • Oven Program: An example program is: hold at 120 °C for 1 min, then ramp at 10 °C/min to 300 °C and hold for 5-10 minutes.[7][9]

  • MS Conditions:

    • Ionization: Use Electron Ionization (EI) at 70 eV.[8]

    • Mass Analyzer: Scan a mass range of m/z 50-550 for qualitative analysis.[8]

  • Sample Preparation: The sample can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr) after dissolving in a volatile solvent and allowing the solvent to evaporate. Alternatively, KBr pellets can be prepared by mixing a small amount of the sample with dry KBr powder and pressing it into a disk.

  • Acquisition: Record the spectrum in the range of 4000-400 cm⁻¹.

Characterization Data

The following tables summarize the key physical and spectral data for this compound. Since experimental data is scarce in the literature, some values are predicted based on the known properties of its structural isomer and other related piperazine derivatives.

Table 1: Physical and Chemical Properties
PropertyValueReference
IUPAC NameThis compound[10]
CAS Number179051-52-6[10]
Molecular FormulaC₁₈H₂₂N₂[10]
Molecular Weight266.38 g/mol [10]
AppearanceExpected to be a solid or oil
Table 2: Predicted ¹H and ¹³C NMR Spectral Data (in CDCl₃)
TypePredicted Chemical Shift (δ, ppm)Description
¹H NMR7.20 - 7.40Multiplet, 10H (Aromatic protons)
~3.50Singlet/Doublet, 4H (Benzyl CH₂)
2.50 - 3.20Multiplet, 7H (Piperazine ring protons)
¹³C NMR138 - 140Aromatic C (quaternary)
127 - 130Aromatic CH
~63Benzyl CH₂
45 - 55Piperazine ring CH₂ and CH

Note: The asymmetry of the 1,3-isomer will result in a more complex splitting pattern for the piperazine ring protons compared to the symmetrical 1,4-isomer.

Table 3: Expected Mass Spectrometry Fragmentation
m/zProposed Fragment
266[M]⁺ (Molecular Ion)
175[M - C₇H₇]⁺ (Loss of a benzyl group)
91[C₇H₇]⁺ (Benzyl/Tropylium ion, likely base peak)
56, 70Fragments of the piperazine ring

The mass spectrum is expected to be dominated by the tropylium ion at m/z 91, a characteristic fragment for benzyl-substituted compounds.[11]

Table 4: Expected FTIR Absorption Bands
Wavenumber (cm⁻¹)Vibration
3030 - 3080Aromatic C-H stretch
2800 - 3000Aliphatic C-H stretch
1600, 1495, 1450Aromatic C=C stretch
~1100C-N stretch
700 - 750, 690-710Aromatic C-H out-of-plane bend (monosubstituted)

Characterization Workflow

The following diagram illustrates a typical workflow for the characterization of synthesized this compound.

G start Crude Synthesis Product purification Column Chromatography start->purification purity_check TLC / GC-MS Purity Check purification->purity_check purity_check->purification Impure structure_confirm Structural Confirmation purity_check->structure_confirm Pure nmr ¹H and ¹³C NMR structure_confirm->nmr ms Mass Spectrometry (GC-MS) structure_confirm->ms ir FTIR Spectroscopy structure_confirm->ir final Characterized This compound nmr->final ms->final ir->final

Caption: Workflow for the purification and characterization of this compound.

References

An In-depth Technical Guide to the Physicochemical Properties of 1,3-Dibenzylpiperazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Limited experimental data is publicly available for 1,3-dibenzylpiperazine. This guide provides computed data for the target compound, experimental data for the related isomer 1,4-dibenzylpiperazine for comparative purposes, and detailed experimental protocols for the characterization of such molecules.

Introduction

This compound is a derivative of piperazine, a six-membered heterocyclic ring containing two nitrogen atoms at opposite positions. While its isomer, 1,4-dibenzylpiperazine (DBZP), is a known impurity in the synthesis of the recreational drug benzylpiperazine (BZP), this compound is less studied.[1][2] This document serves as a technical guide to the known physicochemical properties of this compound and provides a framework of experimental protocols for its further characterization. Given the pharmacological activity of related benzylpiperazine compounds, which often interact with monoamine transporters and sigma receptors, understanding the physicochemical properties of this compound is crucial for predicting its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its potential biological activity.[3][4]

Physicochemical Properties

Quantitative data for this compound is sparse. The following tables summarize the available computed data for this compound and the experimental data for the related 1,4-isomer for comparison.

General and Computed Properties of this compound
PropertyValueSource
Molecular Formula C₁₈H₂₂N₂PubChem[5]
Molecular Weight 266.4 g/mol PubChem[5]
IUPAC Name This compoundPubChem[5]
CAS Number 179051-52-6PubChem[5]
SMILES C1CN(CC(N1)CC2=CC=CC=C2)CC3=CC=CC=C3PubChem[5]
InChI Key AJNDRRBUHVZNKU-UHFFFAOYSA-NPubChem[5]
Experimental Properties of 1,4-Dibenzylpiperazine (for comparison)
PropertyValueFormSource
Appearance White PowderFree BaseSWGDRUG.org[6]
Melting Point 287.3 °Cdi-HCl SaltSWGDRUG.org[6]
Solubility 1 mg/mLdi-HCl SaltCayman Chemical[7]
10 mg/mLdi-HCl SaltCayman Chemical[7]

Experimental Protocols

The following sections detail the methodologies for determining the key physicochemical and pharmacological properties of piperazine derivatives like this compound.

Synthesis of this compound (Proposed)

G cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Product 2-Benzylpiperazine 2-Benzylpiperazine Reaction_Vessel Reaction Vessel (e.g., Round-bottom flask) 2-Benzylpiperazine->Reaction_Vessel Benzyl_Chloride Benzyl Chloride Benzyl_Chloride->Reaction_Vessel Base Base Base->Reaction_Vessel Solvent Solvent Solvent->Reaction_Vessel Extraction Extraction Reaction_Vessel->Extraction 1. Quench 2. Liquid-liquid extraction Column_Chromatography Column Chromatography Extraction->Column_Chromatography Crude Product This compound This compound Column_Chromatography->this compound Purified Product

Proposed synthesis workflow for this compound.

Methodology:

  • Reaction Setup: To a solution of 2-benzylpiperazine in a suitable organic solvent (e.g., acetonitrile or DMF), a base (e.g., potassium carbonate or triethylamine) is added.

  • Addition of Benzylating Agent: Benzyl chloride is added dropwise to the reaction mixture at room temperature or with gentle heating.

  • Reaction Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Upon completion, the reaction is quenched with water, and the product is extracted into an organic solvent (e.g., ethyl acetate). The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel to yield pure this compound.

Determination of pKa by Potentiometric Titration

The acid dissociation constant (pKa) can be determined by potentiometric titration.[8]

Methodology:

  • Preparation of Solutions: A standard aqueous solution of this compound (e.g., 0.01 M) is prepared. A standardized solution of a strong acid (e.g., 0.1 M HCl) is also prepared.

  • Titration: A known volume of the this compound solution is placed in a jacketed beaker to maintain a constant temperature. The solution is blanketed with an inert gas like nitrogen. The pH of the solution is measured using a calibrated pH meter.

  • Data Collection: The standardized HCl solution is added in small, equal increments, and the pH is recorded after each addition, allowing the system to reach equilibrium.

  • Data Analysis: The pKa values are determined from the titration curve by identifying the pH at the half-equivalence points.

Determination of LogP by RP-HPTLC

The partition coefficient (LogP) is a measure of a compound's lipophilicity and can be determined chromatographically.

Methodology:

  • Plate Preparation: A reversed-phase high-performance thin-layer chromatography (RP-HPTLC) plate (e.g., RP-18) is used.

  • Sample Application: A solution of this compound is spotted onto the plate.

  • Development: The plate is developed in a chamber with a mobile phase consisting of a mixture of an organic solvent (e.g., acetonitrile) and water in varying proportions.

  • Visualization: The spots are visualized under UV light.

  • Calculation: The Rf values are determined for each mobile phase composition. The Rm value is calculated using the formula: Rm = log((1/Rf) - 1). The Rm value at 0% organic solvent (Rm0) is extrapolated from a plot of Rm values against the percentage of the organic solvent. The LogP is then calculated using a calibration curve generated with compounds of known LogP values.

Sigma Receptor Binding Assay

The affinity of this compound for sigma-1 (σ₁) and sigma-2 (σ₂) receptors can be determined using radioligand binding assays.[9]

G cluster_prep Preparation cluster_binding Binding Assay cluster_separation Separation & Measurement cluster_analysis Data Analysis Membrane_Prep Membrane Preparation (e.g., from rat liver) Incubation Incubate membrane prep, radioligand, and test compound Membrane_Prep->Incubation Radioligand Radioligand (e.g., 3H-pentazocine for σ₁) Radioligand->Incubation Test_Compound This compound (various concentrations) Test_Compound->Incubation Filtration Rapid Filtration (to separate bound and free radioligand) Incubation->Filtration Scintillation Scintillation Counting (to measure radioactivity) Filtration->Scintillation IC50_Ki Calculate IC50 and Ki values Scintillation->IC50_Ki G cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron cluster_ER Endoplasmic Reticulum DA_Vesicle Dopamine Vesicles DA_synapse Dopamine DA_Vesicle->DA_synapse Release MAT Monoamine Transporter (e.g., DAT) DA_reuptake Dopamine DA_reuptake->MAT DA_synapse->DA_reuptake DA_Receptor Dopamine Receptor DA_synapse->DA_Receptor Binding DA_signaling Downstream Signaling DA_Receptor->DA_signaling Sigma_Receptor Sigma Receptor (σ₁) ER_signaling Modulation of Ion Channels and Signaling Proteins Sigma_Receptor->ER_signaling 1_3_DBP This compound 1_3_DBP->MAT Inhibition 1_3_DBP->Sigma_Receptor Binding

References

The Enigmatic Mechanism of Action of 1,3-Dibenzylpiperazine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,3-Dibenzylpiperazine (DBZP) is a notable synthetic byproduct found in the illicit synthesis of the recreational drug benzylpiperazine (BZP).[1] Despite its prevalence, the in-vitro pharmacological profile of DBZP remains largely uncharacterized. However, extensive behavioral studies in animal models provide compelling evidence for its mechanism of action, suggesting a complex interplay with monoaminergic systems, distinct from both its parent compound BZP and other piperazine derivatives. This technical guide synthesizes the current understanding of DBZP's mechanism of action, drawing inferences from in-vivo data and the known pharmacology of structurally related compounds. It details the experimental protocols used in these pivotal studies, presents the quantitative behavioral data, and visualizes the hypothesized signaling pathways and experimental workflows.

Introduction

Substituted piperazines have emerged as a significant class of novel psychoactive substances.[2] Among these, this compound (DBZP) is frequently identified as an impurity in illicitly produced benzylpiperazine (BZP).[1] While BZP is known for its psychostimulant properties, primarily mediated by dopamine and norepinephrine release, the pharmacological actions of DBZP appear to be more nuanced.[2] Behavioral assays indicate that DBZP shares subjective effects with psychostimulants like methamphetamine, yet it paradoxically induces locomotor depression.[1] This guide provides a comprehensive overview of the available data to elucidate the probable mechanism of action of this compound.

Hypothesized Mechanism of Action

Based on the current body of evidence, this compound is hypothesized to act as a modulator of the dopamine transporter (DAT), and to a lesser extent, the serotonin transporter (SERT). This is largely inferred from drug discrimination studies where DBZP fully substitutes for methamphetamine, a classic dopamine-releasing agent.[1] The lack of in-vitro binding or functional data means that the precise nature of its interaction with these transporters—whether as a substrate-releaser, a reuptake inhibitor, or a combination thereof—remains to be elucidated.

Dopaminergic System Involvement

The full substitution for methamphetamine in drug discrimination paradigms is the strongest piece of evidence for DBZP's significant interaction with the dopamine system.[1] This suggests that DBZP produces interoceptive cues that are indistinguishable from those of methamphetamine, which is known to increase synaptic dopamine primarily by acting as a DAT substrate and reversing its function.

Serotonergic System Involvement

The sub-threshold substitution for MDMA in drug discrimination studies suggests a possible, albeit weaker, interaction with the serotonin system.[1] This could involve a modest interaction with the serotonin transporter (SERT) or serotonin receptors.

Quantitative Behavioral Data

The following tables summarize the key quantitative findings from behavioral pharmacology studies of this compound and related compounds.

Compound Assay Species Dose Range (mg/kg) Effect ED₅₀ (mg/kg) [95% CI] Reference
This compound (DBZP)Locomotor ActivityMice25 - 100Decrease82.4 [38.2 – 177.7][1]
m-Chlorophenylpiperazine (mCPP)Locomotor ActivityMice5 - 25DecreaseNot Reported[1]
Trifluoromethylphenylpiperazine (TFMPP)Locomotor ActivityMice5 - 25Decrease17.1 [10.85 – 27.2][1]

Table 1: Effects on Locomotor Activity

Training Drug Test Compound Species Dose Range (mg/kg) Substitution Max % Drug-Appropriate Responding Reference
MethamphetamineThis compound (DBZP)Rats5 - 50Full98%[1]
CocaineThis compound (DBZP)Rats5 - 50Partial (Sub-threshold)67%[1]
MDMAThis compound (DBZP)Rats10 - 50Partial (Sub-threshold)60%[1]
DOMThis compound (DBZP)Rats25 - 100None17%[1]
MethamphetaminemCPPRats1 - 5None21%[1]
MethamphetamineTFMPPRats1 - 5Partial (Sub-threshold)52%[1]

Table 2: Drug Discrimination Studies

Experimental Protocols

Locomotor Activity Measurement

This protocol describes a standard method for assessing the effect of a substance on spontaneous motor activity in mice.

  • Animals: Male C57BL/6J mice are group-housed and maintained on a 12-hour light/dark cycle with ad libitum access to food and water.

  • Apparatus: Locomotor activity is measured in clear polycarbonate cages (40 cm x 20 cm x 20 cm) equipped with infrared beams to detect movement.

  • Procedure:

    • Mice are habituated to the testing room for at least 60 minutes prior to the experiment.

    • Animals are administered either vehicle (e.g., saline) or a specific dose of the test compound via intraperitoneal (i.p.) injection.

    • Immediately following injection, each mouse is placed individually into a locomotor activity chamber.

    • Horizontal activity (beam breaks) is recorded continuously for a set period, typically 60-120 minutes.

    • Data is analyzed by quantifying the total number of beam breaks over the session or in specific time bins.

Drug Discrimination Assay

This protocol outlines a typical drug discrimination procedure in rats, used to assess the subjective effects of a test compound.

  • Animals: Male Sprague-Dawley rats are individually housed and maintained on a restricted diet to motivate responding for food reinforcement.

  • Apparatus: Standard two-lever operant conditioning chambers are used. Each chamber is equipped with two response levers, a food pellet dispenser, and stimulus lights.

  • Training Phase:

    • Rats are trained to press a lever for food reinforcement (e.g., 45 mg sucrose pellets).

    • Once lever pressing is established, discrimination training begins. On days when the training drug (e.g., methamphetamine, 1 mg/kg, i.p.) is administered, responses on one lever (the "drug-appropriate" lever) are reinforced.

    • On days when the vehicle (e.g., saline) is administered, responses on the other lever (the "vehicle-appropriate" lever) are reinforced.

    • Training continues until rats reliably respond on the correct lever based on the injection they received (typically >80% correct responding).

  • Testing Phase:

    • Once training criteria are met, test sessions are conducted.

    • Various doses of the test compound (e.g., this compound) are administered.

    • During test sessions, responses on either lever are recorded but not reinforced.

    • The percentage of responses on the drug-appropriate lever is calculated to determine the degree of substitution. Full substitution occurs when a dose of the test compound results in >80% responding on the drug-appropriate lever.

Visualizations: Signaling Pathways and Experimental Workflows

Hypothesized Signaling Pathway of this compound

The following diagram illustrates the hypothesized interaction of this compound with presynaptic dopamine and serotonin terminals, based on behavioral data.

G cluster_presynaptic Presynaptic Neuron cluster_da Dopaminergic Terminal cluster_5ht Serotonergic Terminal cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron DBZP This compound (DBZP) DAT Dopamine Transporter (DAT) DBZP->DAT Strong Interaction (Inhibition/Reversal) SERT Serotonin Transporter (SERT) DBZP->SERT Weak Interaction DA_synapse Dopamine DAT->DA_synapse Reuptake Blocked/ Efflux Induced DA_vesicle Dopamine Vesicles DA_release Dopamine Release DA_release->DA_synapse Release S_synapse Serotonin SERT->S_synapse Reuptake Slightly Blocked S_vesicle Serotonin Vesicles S_release Serotonin Release S_release->S_synapse Release DA_receptor Dopamine Receptors DA_synapse->DA_receptor Binding S_receptor Serotonin Receptors S_synapse->S_receptor Binding

Caption: Hypothesized interaction of this compound at monoamine transporters.

Experimental Workflow: Drug Discrimination Assay

This diagram outlines the key phases of a drug discrimination experiment.

G start Start training Lever Press Training (Food Reinforcement) start->training discrimination Discrimination Training (Drug vs. Vehicle) training->discrimination criterion Training Criterion Met? (e.g., >80% correct) discrimination->criterion criterion->discrimination No testing Test Session (Administer Test Compound) criterion->testing Yes analysis Data Analysis (% Drug-Appropriate Responding) testing->analysis end End analysis->end

Caption: Workflow for a typical drug discrimination study.

Discussion and Future Directions

The behavioral pharmacology of this compound presents an intriguing scientific puzzle. Its methamphetamine-like subjective effects, coupled with its locomotor depressant properties, suggest a unique mechanism of action that deviates from classical psychostimulants. The strong evidence for dopaminergic involvement needs to be further substantiated with in-vitro studies.

Future research should prioritize:

  • Receptor and Transporter Binding Assays: Determining the binding affinities (Ki values) of DBZP for dopamine, serotonin, and norepinephrine transporters, as well as a broad panel of CNS receptors.

  • Functional Assays: Characterizing the functional activity of DBZP at monoamine transporters through neurotransmitter uptake and release assays to determine if it acts as a reuptake inhibitor, a substrate-releaser, or both.

  • In-vivo Microdialysis: Measuring the effects of DBZP administration on extracellular levels of dopamine and serotonin in key brain regions like the nucleus accumbens and prefrontal cortex.

A thorough in-vitro characterization is crucial to definitively elucidate the molecular targets of this compound and to understand the neurochemical basis for its unique behavioral profile. This knowledge will be invaluable for a more complete understanding of the pharmacology of substituted piperazines and for informing public health and regulatory bodies about the potential effects of this prevalent synthetic compound.

References

Biological Activity of 1,3-Dibenzylpiperazine Enantiomers: A Review of Available Data

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of publicly available scientific literature reveals a significant gap in the understanding of the specific biological activities of the (R,S)-, (R,R)-, and (S,S)-enantiomers of 1,3-dibenzylpiperazine. While research has been conducted on a compound referred to as dibenzylpiperazine (DBZP), this material is often an unspecified isomeric mixture, presumed to be predominantly the 1,4-isomer, which is a common byproduct in the synthesis of benzylpiperazine (BZP).[1][2] Consequently, a detailed technical guide on the distinct pharmacological profiles of the this compound enantiomers cannot be constructed at this time.

This document summarizes the available information on dibenzylpiperazine and highlights the critical need for further research to elucidate the specific activities of the 1,3-isomers and their individual stereoisomers.

General Overview of Dibenzylpiperazine

Dibenzylpiperazine (DBZP) has been identified as a behaviorally active compound, though with lower potency and efficacy compared to its more well-known counterpart, benzylpiperazine (BZP).[1] The primary focus of existing research has been on its effects on the central nervous system (CNS), particularly in the context of its presence as an impurity in illicitly produced BZP.

Quantitative Data on "Dibenzylpiperazine" (Isomer Unspecified)

The limited quantitative data available pertains to "DBZP" without specification of the isomeric form (1,3- vs. 1,4-) or stereochemistry. These findings, primarily from in vivo behavioral studies, are summarized below. It is crucial to interpret this data with the understanding that it may not be representative of the specific this compound enantiomers.

AssayCompoundResultReference
Locomotor Activity"DBZP"Dose-dependent decrease in locomotor activity[1]
Drug Discrimination (Methamphetamine)"DBZP"Fully substituted for methamphetamine[1]
Drug Discrimination (Cocaine)"DBZP"Produced subthreshold drug-appropriate responding[1]
Drug Discrimination (MDMA)"DBZP"Produced subthreshold drug-appropriate responding[1]

Note: The lack of in vitro binding affinity data (e.g., Ki values) or functional assay results (e.g., EC50 or IC50 values) for specific receptors makes it impossible to determine the precise molecular targets and mechanisms of action for this compound and its enantiomers.

Experimental Protocols

Detailed experimental protocols for the specific investigation of this compound enantiomers are not available in the published literature. However, the methodologies used in the studies on unspecified "DBZP" can provide a framework for future research.

Behavioral Pharmacology Assays
  • Locomotor Activity: Mice are typically placed in an open-field arena, and their movement is tracked by automated systems. The total distance traveled, number of movements, and time spent in different zones of the arena are recorded following the administration of the test compound or vehicle.[1]

  • Drug Discrimination: Animals (commonly rats or pigeons) are trained to press one of two levers to receive a reward (e.g., food) after being administered a specific training drug (e.g., methamphetamine). Once trained, the animals are given a test compound, and the percentage of responses on the drug-appropriate lever is measured to assess whether the test compound has similar subjective effects to the training drug.[1]

Signaling Pathways and Logical Relationships

Due to the absence of specific molecular targets and mechanistic studies for the this compound enantiomers, no signaling pathways can be definitively described or visualized. The behavioral data for unspecified "DBZP" suggests potential interactions with dopaminergic and serotonergic systems, as it substitutes for the discriminative stimulus effects of methamphetamine.[1] However, without direct binding or functional data, any depiction of a signaling pathway would be purely speculative.

To illustrate the general workflow for characterizing a novel psychoactive substance, the following diagram outlines a logical progression of experiments.

G cluster_0 In Vitro Characterization cluster_1 In Vivo Evaluation Synthesis_and_Purification Synthesis and Chiral Separation of 1,3-DBZP Enantiomers Receptor_Binding_Assays Receptor Binding Assays (e.g., Dopamine, Serotonin, Norepinephrine Receptors) Synthesis_and_Purification->Receptor_Binding_Assays Pure Enantiomers Functional_Assays Functional Assays (e.g., Agonist/Antagonist Activity) Receptor_Binding_Assays->Functional_Assays Identified Targets Locomotor_Activity Locomotor Activity Studies Functional_Assays->Locomotor_Activity Informed Dosing Drug_Discrimination Drug Discrimination Studies Locomotor_Activity->Drug_Discrimination Toxicity_Assessment Toxicity and Safety Assessment Drug_Discrimination->Toxicity_Assessment

Caption: General experimental workflow for psychoactive drug characterization.

Conclusion and Future Directions

The current body of scientific literature does not contain the specific data required to produce an in-depth technical guide on the biological activity of this compound enantiomers. The existing research on "dibenzylpiperazine" is insufficient as it does not specify the isomer or stereochemistry.

To address this knowledge gap, future research should focus on the following areas:

  • Stereoselective Synthesis: Development of synthetic routes to obtain enantiomerically pure (R,S)-, (R,R)-, and (S,S)-1,3-dibenzylpiperazine.

  • In Vitro Pharmacology: Comprehensive screening of the individual enantiomers against a panel of CNS receptors (e.g., dopamine, serotonin, norepinephrine, and adrenergic receptors) to determine their binding affinities and functional activities.

  • In Vivo Behavioral Studies: Head-to-head comparison of the enantiomers in animal models of locomotor activity, drug discrimination, and other relevant behavioral paradigms.

  • Pharmacokinetic Profiling: Investigation of the absorption, distribution, metabolism, and excretion (ADME) properties of each enantiomer to understand how they are processed in the body.

Such studies are essential to unravel the distinct pharmacological profiles of the this compound enantiomers and to determine their potential as research tools or therapeutic agents.

References

The Pivotal Role of 1,3-Dibenzylpiperazine in Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The piperazine scaffold is a cornerstone in medicinal chemistry, valued for its presence in a multitude of clinically successful drugs. Among its many derivatives, 1,3-dibenzylpiperazine emerges as a versatile synthetic intermediate, particularly in the quest for novel therapeutics targeting the central nervous system (CNS). This technical guide provides an in-depth exploration of the synthesis, derivatization, and application of this compound, with a focus on its utility in crafting potent and selective ligands for critical biological targets.

From Intermediate to Bioactive Candidate: A Synthetic Journey

The strategic use of this compound as a synthetic intermediate hinges on the temporary protection of one of the piperazine nitrogens by a benzyl group, allowing for selective functionalization of the other. This approach is instrumental in the synthesis of unsymmetrically substituted piperazines, a common motif in pharmacologically active molecules. A key transformation in this synthetic strategy is the selective removal of one benzyl group, typically through catalytic transfer hydrogenation, to unveil a reactive secondary amine for further derivatization.

Experimental Protocols: A Step-by-Step Approach

The following protocols outline a representative synthetic pathway from the foundational this compound to a potent sigma-1 receptor antagonist, demonstrating its practical application in drug discovery.

Protocol 1: Synthesis of 1-Benzylpiperazine (Illustrative Precursor Synthesis)

While this guide focuses on the 1,3-disubstituted isomer, the synthesis of the monosubstituted precursor, 1-benzylpiperazine, provides a foundational context for piperazine chemistry. A common method involves the reaction of piperazine hexahydrate and piperazine dihydrochloride monohydrate with benzyl chloride in ethanol.[1] This procedure is designed to favor the formation of the monosubstituted product over the disubstituted byproduct.[1]

Protocol 2: Selective Monodebenzylation of this compound (Hypothetical)

To utilize this compound as an intermediate, one benzyl group is selectively removed. Catalytic transfer hydrogenation is a mild and effective method for this transformation.

  • Reaction: A solution of this compound (1 equivalent) in a suitable solvent such as methanol or ethanol is treated with a palladium catalyst (e.g., 10% Pd/C) and a hydrogen donor like ammonium formate or formic acid.

  • Procedure: To a stirred suspension of this compound and 10% Pd-C in dry methanol, anhydrous ammonium formate is added. The mixture is refluxed and the reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the catalyst is filtered off, and the solvent is removed under reduced pressure to yield the crude 2-benzylpiperazine. Purification is typically achieved by column chromatography or crystallization.

Protocol 3: Synthesis of 3-Cyclohexyl-1-(piperazin-1-yl)propan-1-one (Intermediate)

This protocol describes the synthesis of a key intermediate that will be coupled with the deprotected piperazine derivative.

  • Reaction: The synthesis involves the activation of 3-cyclohexylpropanoic acid with a coupling agent like 1,1'-carbonyldiimidazole (CDI), followed by reaction with piperazine.

  • Procedure: To a stirred solution of 3-cyclohexylpropanoic acid (1.0 equiv) in dry dichloromethane (DCM), CDI (1.0 equiv) is added at room temperature. After gas evolution ceases, the mixture is added dropwise to a cooled (0 °C) solution of piperazine (1.1 equiv) in dry DCM under a nitrogen atmosphere. The reaction proceeds for 30 minutes at 0 °C and then for 1-2 hours at room temperature. The mixture is then washed with aqueous NaCl solution and water. The organic layer is dried and concentrated to yield the product, which can be purified by chromatography.

Protocol 4: Synthesis of a Sigma-1 Receptor Antagonist: 3-Cyclohexyl-1-{4-[(4-methoxyphenyl)methyl]piperazin-1-yl}propan-1-one (Compound 15)

This final step illustrates the coupling of the deprotected piperazine with a suitable acylating agent to yield the target bioactive molecule. This specific example starts from a commercially available monosubstituted piperazine but exemplifies the reaction that would be performed on the product from Protocol 2.

  • Reaction: 1-(4-Methoxybenzyl)piperazine is acylated with an activated form of 3-cyclohexylpropanoic acid.

  • Procedure: 1,1'-Carbonyldiimidazole (1.0 equiv) is added to a stirred solution of 3-cyclohexylpropanoic acid (1.0 equiv) in dry tetrahydrofuran (THF) at room temperature. After gas evolution ceases, the resulting mixture is added dropwise to a stirred solution of 1-(4-methoxybenzyl)piperazine (1.1 equiv) in dry THF at 0 °C under a nitrogen atmosphere. The reaction is stirred for 30 minutes at 0 °C and then for 1–2 hours at room temperature. The reaction mixture is subsequently washed with 10% aqueous NaCl solution and water. The organic layer is dried over anhydrous sodium sulfate and evaporated to dryness. The crude product is purified by flash column chromatography (ethyl acetate/methanol, 9.7:0.3, v/v) to afford compound 15 as a white solid.[2]

Quantitative Data Summary

The following tables summarize the biological activity of a series of benzylpiperazine derivatives, highlighting the potent and selective nature of compounds that can be synthesized using the methodologies described above.

Table 1: Sigma Receptor Binding Affinities [2]

CompoundRLinkerKi σ1 (nM)Ki σ2 (nM)Selectivity (Ki σ2/Ki σ1)
8 H-3.51515432
15 Cyclohexyl-(CH2)2-1.61418886
24 H-(CH2)2-8.83726423

Ki values are expressed as mean ± SD of three independent experiments.

Table 2: In Vivo Antinociceptive and Anti-Allodynic Effects of Compound 15 [2]

AssayDose (mg/kg, i.p.)Effect
Formalin Assay (Inflammatory Pain)3 - 60Dose-dependent antinociception
Chronic Constriction Injury (Neuropathic Pain)3 - 60Dose-dependent anti-allodynic effects
Rotarod Assay-No significant effects on motor coordination

Visualizing the Pathway to Bioactivity

Diagram 1: Synthetic Workflow

The following diagram illustrates the proposed synthetic pathway from this compound to a target sigma-1 receptor antagonist.

G A This compound B 2-Benzylpiperazine A->B Selective Monodebenzylation (e.g., Pd/C, H-donor) E Target Sigma-1 Receptor Antagonist B->E Acylation C 3-Cyclohexylpropanoic Acid D Activated Acid C->D Activation (e.g., CDI) D->E

Caption: Synthetic route from this compound to a sigma-1 antagonist.

Diagram 2: Sigma-1 Receptor Signaling Pathway

The sigma-1 receptor is a unique ligand-operated chaperone protein located at the endoplasmic reticulum (ER)-mitochondria interface.[3] Its activation can modulate a variety of downstream signaling pathways, impacting cellular processes like calcium signaling, oxidative stress, and inflammation.[4][5]

G cluster_ER Endoplasmic Reticulum Sigma1 Sigma-1 Receptor IP3R IP3 Receptor Sigma1->IP3R Modulates Ca_ER Ca2+ release IP3R->Ca_ER Ligand Sigma-1 Ligand (e.g., Compound 15) Ligand->Sigma1 Binds and activates Cellular_Response Modulation of Cellular Stress, Inflammation, and Apoptosis Ca_ER->Cellular_Response

References

An In-depth Technical Guide to the Pharmacological Profile of 1,3-Dibenzylpiperazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,3-Dibenzylpiperazine (DBZP) is a synthetic compound and a known byproduct in the illicit synthesis of benzylpiperazine (BZP), a recreational drug with stimulant properties.[1][2] While the in-vitro pharmacological data on DBZP is scarce, behavioral studies suggest a profile that aligns more closely with dopaminergic stimulants like BZP and methamphetamine than with serotonergic piperazines.[1][2] This technical guide provides a comprehensive overview of the known pharmacological characteristics of this compound, supplemented with data from its close structural and pharmacological analogue, benzylpiperazine (BZP), to offer a more complete predictive profile. Detailed experimental methodologies for key assays are provided to facilitate further research into this compound.

Introduction to this compound

This compound is a disubstituted piperazine derivative. Its presence in illicitly produced BZP tablets highlights the need for a thorough understanding of its pharmacological and toxicological properties.[1] Anecdotal and limited scientific evidence suggests that DBZP possesses psychoactive effects, though its precise mechanism of action and receptor interaction profile remain largely uncharacterized in published literature. Behavioral studies indicate that DBZP is a behaviorally active compound with some abuse liability and the potential for adverse health effects.[1][2]

Behavioral Pharmacology of this compound

The primary research on the behavioral effects of this compound reveals a pharmacological profile distinct from serotonergic piperazines like m-chlorophenylpiperazine (mCPP) and trifluoromethylphenylpiperazine (TFMPP).

Locomotor Activity: In animal models, DBZP has been shown to decrease locomotor activity at higher doses.[1][2]

Drug Discrimination Studies: In rats trained to discriminate methamphetamine from saline, DBZP fully substituted for the discriminative stimulus effects of methamphetamine. This suggests that DBZP produces subjective effects similar to those of psychostimulants.[1] In contrast, it only produced partial substitution for cocaine and MDMA and failed to substitute for the hallucinogen DOM.[1] These findings indicate that the psychoactive effects of DBZP are more aligned with a dopamine-releasing agent like methamphetamine than with serotonergic compounds.[1][2]

Predicted Molecular Interactions and Functional Activity

Given the limited direct binding and functional data for this compound, the pharmacological profile of the closely related compound, benzylpiperazine (BZP), provides valuable insights into its likely molecular targets. BZP is known to interact with monoamine transporters and various CNS receptors.[3][4][5]

Monoamine Transporter Activity (Data for Benzylpiperazine - BZP)

BZP acts as a substrate for monoamine transporters, inducing the release of dopamine (DA), norepinephrine (NE), and serotonin (5-HT).[3][5][6] Its potency varies across the different transporters.

CompoundTransporterFunctional Activity (EC50, nM)
Benzylpiperazine (BZP)Dopamine Transporter (DAT)175[3]
Norepinephrine Transporter (NET)62[3]
Serotonin Transporter (SERT)6050[3]

This table presents functional activity data for Benzylpiperazine (BZP) as a proxy for this compound (DBZP) due to the lack of available data for the latter.

Receptor Binding Profile (Predicted)

Based on the profile of BZP, it is anticipated that DBZP may interact with a range of CNS receptors. BZP is known to be a non-selective serotonin receptor agonist and an antagonist at α2-adrenergic receptors.[3]

Receptor TargetPredicted Interaction for DBZP (based on BZP)
Serotonin Receptors (various subtypes)Agonist
α2-Adrenergic ReceptorsAntagonist
Sigma (σ) ReceptorsPossible Ligand

This table outlines the predicted receptor interactions for this compound (DBZP) based on the known pharmacology of Benzylpiperazine (BZP).

Signaling Pathways

The interaction of this compound with its predicted molecular targets would modulate key neurotransmitter signaling pathways.

Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron DBZP This compound (Predicted Action) DAT Dopamine Transporter DBZP->DAT Inhibits Reuptake/ Promotes Efflux DA_synapse Dopamine VMAT2 VMAT2 DA_vesicle Dopamine Vesicle VMAT2->DA_vesicle Packages DA DA_vesicle->DA_synapse Release D_receptors Dopamine Receptors DA_synapse->D_receptors Binds Signal_Transduction Signal Transduction D_receptors->Signal_Transduction Activates

Predicted Dopaminergic Signaling Pathway Modulation by this compound.

Experimental Protocols

The following are detailed methodologies for key experiments that would be employed to fully characterize the pharmacological profile of this compound.

Radioligand Binding Assays

These assays are essential for determining the binding affinity (Ki) of this compound for various CNS receptors.

Objective: To quantify the affinity of this compound for a panel of receptors (e.g., dopamine D1-D5, serotonin 5-HT1A, 5-HT2A/2C, adrenergic α1, α2, and histamine H1 receptors).

Materials:

  • Membrane preparations from cells expressing the target receptor or from specific brain regions.

  • A specific radioligand for each receptor target (e.g., [3H]-SCH23390 for D1, [3H]-Spiperone for D2, [3H]-8-OH-DPAT for 5-HT1A).

  • This compound hydrochloride dissolved in an appropriate vehicle.

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, with appropriate ions).

  • Glass fiber filters.

  • Scintillation cocktail and a scintillation counter.

Procedure:

  • In a 96-well plate, combine the cell membrane preparation, the radioligand at a concentration near its Kd, and varying concentrations of this compound.

  • To determine non-specific binding, a parallel set of wells will contain a high concentration of a known unlabeled ligand for the target receptor.

  • Incubate the plates at a specific temperature (e.g., 25°C or 37°C) for a duration sufficient to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

  • Calculate the specific binding at each concentration of this compound.

  • Determine the IC50 value (the concentration of DBZP that inhibits 50% of specific radioligand binding) by non-linear regression analysis.

  • Convert the IC50 value to a Ki value using the Cheng-Prusoff equation.

Radioligand_Binding_Workflow Start Start Prepare_Reagents Prepare Membrane, Radioligand, and DBZP Solutions Start->Prepare_Reagents Incubate Incubate Reagents in 96-well Plate Prepare_Reagents->Incubate Filter Rapid Filtration to Separate Bound/Free Incubate->Filter Wash Wash Filters with Ice-Cold Buffer Filter->Wash Count Quantify Radioactivity (Scintillation Counting) Wash->Count Analyze Data Analysis: Calculate IC50 and Ki Count->Analyze End End Analyze->End

Experimental Workflow for Radioligand Binding Assays.
Monoamine Transporter Uptake/Release Assays

These functional assays are crucial for determining whether this compound acts as an inhibitor or a substrate (releaser) at dopamine, norepinephrine, and serotonin transporters.

Objective: To measure the potency of this compound to inhibit the uptake of or induce the release of radiolabeled monoamines in synaptosomes or cells expressing the respective transporters.

Materials:

  • Synaptosomal preparations from rodent brain tissue (e.g., striatum for DAT, hippocampus for SERT, cortex for NET) or cell lines stably expressing DAT, NET, or SERT.

  • Radiolabeled substrates (e.g., [3H]-dopamine, [3H]-norepinephrine, [3H]-serotonin).

  • This compound hydrochloride.

  • Assay buffer (e.g., Krebs-Ringer-HEPES).

  • Inhibitors for other transporters to ensure assay specificity.

  • Scintillation cocktail and a scintillation counter.

Procedure (Uptake Inhibition):

  • Pre-incubate the synaptosomes or cells with varying concentrations of this compound or vehicle.

  • Initiate the uptake reaction by adding the radiolabeled monoamine.

  • Incubate for a short period at 37°C.

  • Terminate the uptake by rapid filtration and washing with ice-cold buffer.

  • Quantify the radioactivity retained within the synaptosomes or cells.

  • Determine the IC50 value for uptake inhibition.

Procedure (Release Assay):

  • Load the synaptosomes or cells with the radiolabeled monoamine by incubating them together.

  • Wash the preparations to remove excess extracellular radiolabel.

  • Initiate release by adding varying concentrations of this compound.

  • After a set incubation period, separate the extracellular medium from the synaptosomes/cells.

  • Quantify the radioactivity in the extracellular medium.

  • Calculate the amount of release as a percentage of the total incorporated radioactivity and determine the EC50 value for release.

Monoamine_Transporter_Assay_Logic Compound This compound Transporter Monoamine Transporter (DAT, NET, or SERT) Compound->Transporter Inhibition Inhibition of Substrate Uptake? Transporter->Inhibition Release Induction of Substrate Release? Transporter->Release Inhibitor Acts as a Reuptake Inhibitor Inhibition->Inhibitor Yes Inactive Inactive at Transporter Inhibition->Inactive No Substrate Acts as a Releasing Agent (Substrate) Release->Substrate Yes Release->Inactive No

Logical Flow for Characterizing Monoamine Transporter Activity.

Conclusion

The pharmacological profile of this compound is largely inferred from behavioral data and its structural similarity to benzylpiperazine. Current evidence strongly suggests that it functions as a dopaminergic stimulant, with a profile more akin to methamphetamine than to serotonergic piperazines. To fully elucidate its mechanism of action, further in-vitro studies, as outlined in the experimental protocols, are imperative. A comprehensive characterization of its receptor binding affinities and functional activities at monoamine transporters will be crucial for understanding its psychoactive effects, abuse potential, and overall toxicological risk. This knowledge is essential for forensic analysis, clinical toxicology, and the development of potential therapeutic agents derived from the piperazine scaffold.

References

Unveiling the Research Applications of 1,3-Dibenzylpiperazine (CAS No. 179051-52-6): A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Dibenzylpiperazine (DBZP), identified by CAS number 179051-52-6, is a piperazine derivative that has garnered attention primarily as a synthetic by-product in the illicit manufacturing of the recreational drug benzylpiperazine (BZP).[1][2] Consequently, the bulk of the available research has focused on its neuropharmacological and behavioral effects to understand its potential for abuse and its contribution to the pharmacology of illicitly produced BZP. This technical guide provides a comprehensive overview of the existing research on DBZP, detailing its known biological activities, the experimental protocols used to elucidate these effects, and a putative mechanism of action. While direct, quantitative data on its molecular targets remains limited, this document synthesizes the current understanding of DBZP to inform researchers in the fields of pharmacology, toxicology, and neuroscience.

Core Research Applications

The primary research applications of this compound to date have been in the fields of neuropharmacology and toxicology , with a focus on:

  • Assessing Abuse Liability: As a common impurity in illicit "party pills," understanding the psychoactive effects of DBZP is crucial for evaluating the overall abuse potential of these substances.[1][2] Research has focused on its stimulant or depressant properties and its subjective effects in animal models.

  • Investigating Effects on Cognition: Studies have explored the impact of DBZP on memory and learning processes, contributing to the broader understanding of how piperazine derivatives affect cognitive function.

  • Forensic Analysis: The presence of DBZP can serve as a marker for clandestinely produced BZP, aiding forensic chemists in identifying the synthetic origin of seized drugs.

While not extensively explored, there is a nascent suggestion of therapeutic potential , with one study indicating that dibenzylpiperazine derivatives may possess anti-cocaine activity, possibly through a sigma-receptor-mediated mechanism. However, this remains an underexplored area of research.

Pharmacological Profile and Mechanism of Action

The precise molecular mechanism of action for this compound has not been fully elucidated with quantitative binding data. However, based on its behavioral effects and the known pharmacology of related piperazine compounds, it is hypothesized to interact with monoamine neurotransmitter systems.

It is likely that DBZP produces both dopaminergic and serotonergic effects.[1] The behavioral data, particularly its substitution for methamphetamine in drug discrimination studies, strongly suggests an interaction with the dopamine transporter (DAT) , leading to increased extracellular dopamine levels. Its effects on memory and other behavioral paradigms also suggest a potential modulation of the serotonin transporter (SERT) and possibly various serotonin receptors. The comparison with BZP, which is a dopamine and norepinephrine reuptake inhibitor, and other piperazines that are more serotonin-selective, places DBZP in a category of mixed-action psychostimulants.[1]

Putative Signaling Pathway

The following diagram illustrates the hypothesized mechanism of action of this compound on a presynaptic monoaminergic neuron. It is important to note that this pathway is based on indirect behavioral evidence, as direct quantitative binding or uptake inhibition data for DBZP is not currently available in the published literature.

putative_dbzp_pathway cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron DBZP This compound (DBZP) DAT Dopamine Transporter (DAT) DBZP->DAT Inhibition (Putative) SERT Serotonin Transporter (SERT) DBZP->SERT Inhibition (Putative) Dopamine_ext Extracellular Dopamine DAT->Dopamine_ext Reuptake Serotonin_ext Extracellular Serotonin SERT->Serotonin_ext Reuptake VMAT2 Vesicular Monoamine Transporter 2 (VMAT2) Dopamine_vesicle Dopamine VMAT2->Dopamine_vesicle Packaging Serotonin_vesicle Serotonin VMAT2->Serotonin_vesicle Packaging Dopamine_vesicle->Dopamine_ext Release Serotonin_vesicle->Serotonin_ext Release D_Receptor Dopamine Receptors Dopamine_ext->D_Receptor Binding S_Receptor Serotonin Receptors Serotonin_ext->S_Receptor Binding Response Postsynaptic Response D_Receptor->Response S_Receptor->Response

Putative mechanism of this compound action.

Quantitative Data from Preclinical Studies

The following tables summarize the key quantitative data from behavioral pharmacology studies of this compound.

Table 1: Effects on Locomotor Activity
SpeciesAssayCompoundDose (mg/kg, i.p.)EffectED₅₀ (mg/kg)Reference
MouseOpen FieldDBZP100Significant decrease82.4[1]
MouseOpen FieldmCPP10, 25Significant decrease10.1[1]
MouseOpen FieldTFMPP10, 25Significant decrease17.1[1]

i.p. = intraperitoneal

Table 2: Drug Discrimination Studies in Rats
Training DrugTest CompoundSubstitutionHighest Dose Tested (mg/kg, i.p.)NotesReference
MethamphetamineDBZPFull (98%)50-[1]
CocaineDBZPSub-threshold (67%)50-[1]
MDMADBZPSub-threshold (60%)50-[1]
DOMDBZPNo (17%)100Convulsions observed at 100 mg/kg[1]

MDMA = (±)-3,4-methylenedioxymethamphetamine; DOM = (±)-2,5-dimethoxy-4-methylamphetamine

Experimental Protocols

This section provides detailed methodologies for the key behavioral assays used to characterize this compound.

Locomotor Activity Assay

This protocol is based on the methodology described by Dolan et al. (2018).[1]

Objective: To assess the stimulant or depressant effects of DBZP on spontaneous motor activity.

Animals: Male ICR mice.

Apparatus: Open-field arenas equipped with infrared photobeams to detect horizontal and vertical movements.

Procedure:

  • Acclimate mice to the testing room for at least 1 hour before the experiment.

  • Habituate mice to the open-field arenas for 30 minutes.

  • Administer this compound hydrochloride, a comparator drug, or vehicle (0.9% saline) via intraperitoneal (i.p.) injection.

  • Immediately place the mice back into the arenas and record locomotor activity continuously for a predefined period (e.g., 120 minutes).

  • Data is typically binned into 5-minute intervals for analysis.

  • Dose-effect curves are generated to determine the ED₅₀ for any observed changes in activity.

locomotor_workflow start Start acclimation Acclimate Mice (≥ 1 hour) start->acclimation habituation Habituate in Arena (30 minutes) acclimation->habituation injection Administer Compound (DBZP, Vehicle, etc.) habituation->injection recording Record Activity (e.g., 120 minutes) injection->recording analysis Data Analysis (Binned intervals, ED₅₀) recording->analysis end_node End analysis->end_node

Workflow for the locomotor activity assay.
Drug Discrimination Assay

This protocol is based on the methodology described by Dolan et al. (2018).[1]

Objective: To determine if the subjective effects of DBZP are similar to those of known drugs of abuse.

Animals: Male Sprague-Dawley rats.

Apparatus: Standard two-lever operant conditioning chambers.

Procedure:

  • Train rats to discriminate a specific drug (e.g., methamphetamine) from vehicle (saline).

  • In training sessions, responses on one lever are reinforced with food pellets following administration of the training drug, while responses on the other lever are reinforced after vehicle administration.

  • Training continues until rats reliably press the correct lever based on the injection they received.

  • During test sessions, various doses of the test compound (DBZP) are administered.

  • The percentage of responses on the drug-appropriate lever is measured.

  • Full substitution is typically defined as ≥80% of responses on the drug-appropriate lever.

Passive Avoidance Test

This protocol is based on the methodology described by Castillo-Hernández et al. (2017).

Objective: To evaluate the effect of DBZP on memory acquisition and consolidation.

Apparatus: A two-compartment apparatus with a light and a dark chamber, connected by a guillotine door. The floor of the dark chamber is a grid that can deliver a mild foot shock.

Procedure:

  • Acquisition Trial:

    • Place a mouse in the light compartment.

    • After a short habituation period, open the guillotine door.

    • When the mouse enters the dark compartment (which they naturally prefer), close the door and deliver a mild, brief foot shock.

    • The latency to enter the dark compartment is recorded.

    • Administer DBZP or vehicle before or after this trial, depending on whether memory acquisition or consolidation is being tested.

  • Retention Trial (24 hours later):

    • Place the mouse back in the light compartment.

    • Open the guillotine door and record the latency to enter the dark compartment (up to a cut-off time, e.g., 300 seconds).

    • A longer latency to enter the dark compartment in the retention trial compared to the acquisition trial indicates memory of the aversive stimulus.

Conclusion and Future Directions

The current body of research on this compound (CAS No. 179051-52-6) characterizes it as a behaviorally active compound with psychostimulant-like properties, likely mediated by interactions with dopaminergic and serotonergic systems. Its primary application in research has been to understand the pharmacology of illicitly synthesized drugs.

For drug development professionals, DBZP itself is unlikely to be a therapeutic candidate due to its apparent abuse liability and association with illicit drug manufacturing. However, the dibenzylpiperazine scaffold could serve as a starting point for the design of novel CNS-active compounds. The suggestion of anti-cocaine activity via sigma-receptors warrants further investigation.

Future research should prioritize in vitro studies to quantify the binding affinities and functional activities of DBZP at monoamine transporters and a broader range of CNS receptors. This would provide a clearer understanding of its mechanism of action and help to better predict its physiological effects. Such data would be invaluable for building more accurate signaling pathway models and for guiding any future exploration of the therapeutic potential of dibenzylpiperazine derivatives.

References

The Stereochemistry of 1,3-Dibenzylpiperazine: A Technical Guide to an Underexplored Scaffold

Author: BenchChem Technical Support Team. Date: December 2025

Despite its structural simplicity and potential as a versatile scaffold in medicinal chemistry, a comprehensive stereochemical investigation of 1,3-dibenzylpiperazine remains largely absent from publicly available scientific literature. This technical guide consolidates the theoretical principles and analogous experimental methodologies that would underpin such an investigation, providing a framework for researchers and drug development professionals interested in exploring the chiral landscape of this intriguing molecule.

The 1,3-disubstituted piperazine core of this compound gives rise to stereoisomerism. The molecule can exist as a pair of diastereomers: a cis isomer, where the two benzyl groups are on the same side of the piperazine ring, and a trans isomer, where they are on opposite sides. Furthermore, each of these diastereomers is chiral and can be resolved into a pair of enantiomers. The distinct three-dimensional arrangements of these stereoisomers can lead to significantly different pharmacological and toxicological profiles, a critical consideration in drug design and development.

Challenges in Stereoselective Synthesis and Characterization

A significant hurdle in the study of this compound's stereochemistry is the lack of established, detailed protocols for its stereoselective synthesis or the separation of its stereoisomers. While methods for the synthesis of other substituted piperazines exist, their direct applicability to achieving high stereocontrol for the 1,3-dibenzyl substitution pattern has not been documented. The synthesis of carbon-substituted chiral piperazines is recognized as a greater synthetic challenge than the more common N-functionalization of the piperazine ring.[1]

Hypothetical Stereoselective Synthetic Strategies

Based on synthetic strategies for analogous 1,3-disubstituted piperazines, several approaches could be envisioned for the stereoselective synthesis of this compound stereoisomers.

Logical Flow for a Potential Stereoselective Synthesis:

cluster_start Starting Materials cluster_synthesis Synthetic Pathway cluster_product Product Chiral Amino Acid Chiral Amino Acid Multi-step Conversion Multi-step Conversion (e.g., reduction, protection) Chiral Amino Acid->Multi-step Conversion Establish Stereocenter Benzyl Halide Benzyl Halide Dibenzylation Dibenzylation Benzyl Halide->Dibenzylation Chiral Diamine Intermediate Chiral Diamine Intermediate Multi-step Conversion->Chiral Diamine Intermediate Cyclization Cyclization Chiral Diamine Intermediate->Cyclization Form Piperazine Ring Cyclization->Dibenzylation Enantiopure this compound Enantiopure this compound Dibenzylation->Enantiopure this compound

References

In-Depth Technical Guide: Preliminary In-Vitro Studies of 1,3-Dibenzylpiperazine

Author: BenchChem Technical Support Team. Date: December 2025

To: Researchers, Scientists, and Drug Development Professionals

Subject: A Review of the Publicly Available In-Vitro Data on 1,3-Dibenzylpiperazine

Executive Summary

This technical guide addresses the request for a comprehensive overview of preliminary in-vitro studies on the specific piperazine isomer, This compound . Following an extensive search of scientific literature and chemical databases, it has been determined that there are no publicly available in-vitro studies presenting quantitative data, detailed experimental protocols, or defined signaling pathways for this specific compound.

The available information is limited to its classification as a synthetic intermediate and a scaffold for chemical synthesis in medicinal chemistry. There is a notable absence of published research detailing its pharmacological activity, receptor binding affinities, or mechanism of action in in-vitro models.

This document will summarize the available information on this compound as a research chemical and differentiate it from the more commonly, though still sparsely studied, 1,4-dibenzylpiperazine.

Current State of Research for this compound

Role as a Synthetic Intermediate

This compound is recognized primarily as a versatile synthetic intermediate and a foundational scaffold in the field of medicinal chemistry and neuroscience research.[1] Its structure serves as a crucial building block for the synthesis of more complex molecules aimed at targeting Central Nervous System (CNS) receptors.[1]

The primary utility of this compound in a research context is as a precursor for developing novel ligands for G-protein coupled receptors (GPCRs) and other neuroreceptors.[1] Researchers can utilize the this compound core to investigate structure-activity relationships (SAR) by modifying the benzyl substituents and the piperazine ring, which can significantly influence binding affinity and selectivity for various targets.[1] It is considered a valuable tool for probing dopaminergic, serotonergic, and adrenergic signaling pathways in vitro, though published results of such probes are not available.[1]

Distinction from 1,4-Dibenzylpiperazine (DBZP)

It is critical to distinguish the requested compound, this compound, from its isomer, 1,4-dibenzylpiperazine. The latter is often referred to as Dibenzylpiperazine (DBZP) in literature and is most commonly known as an impurity or by-product in the illicit synthesis of Benzylpiperazine (BZP).[2]

Even for the more frequently mentioned 1,4-dibenzylpiperazine (DBZP), there is a significant lack of in-vitro data. A 2018 study on the behavioral pharmacology of DBZP explicitly states that, to date, "the effects of DBZP in in vitro mechanistic assays have not been tested".[2] While this study explored its in-vivo behavioral effects and concluded it has a pharmacological profile more similar to BZP than to serotonergic piperazines, it did not provide the in-vitro mechanistic data required for this guide.[2]

Methodological Approach (Hypothetical)

While no specific experimental protocols for this compound exist, a logical workflow for its initial in-vitro evaluation would follow established pharmacological screening procedures. The diagram below illustrates a general workflow for characterizing a novel CNS-active compound.

G General Workflow for In-Vitro Characterization of a Novel CNS Compound A Compound Synthesis & Purification of This compound B Primary Receptor Binding Assays (e.g., Dopamine, Serotonin, Adrenergic Receptors) A->B C Cytotoxicity Assays (e.g., MTT, LDH in relevant cell lines) A->C D Secondary Functional Assays (e.g., cAMP, Calcium Flux, Neurotransmitter Uptake) B->D If Active C->D If Non-Toxic E Determine Agonist/ Antagonist Profile D->E F Identify Signaling Pathway Modulation E->F G Structure-Activity Relationship (SAR) Studies F->G H Synthesis of Analogs G->H I Comparative In-Vitro Profiling H->I I->G

Caption: A generalized workflow for the initial in-vitro screening and characterization of novel compounds.

Conclusion

The core requirements for this technical guide—namely the presentation of quantitative data, detailed experimental protocols, and visualizations of signaling pathways for this compound—cannot be fulfilled due to the absence of published preliminary in-vitro studies on this specific molecule.

The scientific community's understanding of this compound is currently limited to its role as a chemical building block. There is no available data on its bioactivity, receptor affinity, or mechanism of action. Professionals in drug development should be aware that any investigation into the pharmacological properties of this compound would be breaking new ground, as no foundational in-vitro work has been publicly documented. Future research is required to elucidate the potential pharmacological profile of this substance.

References

1,3-Dibenzylpiperazine as a Scaffold for CNS Receptor Ligands: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,3-dibenzylpiperazine core represents a versatile scaffold for the design of novel ligands targeting Central Nervous System (CNS) receptors. As a derivative of the well-explored piperazine class of compounds, which are integral to numerous approved CNS drugs, the 1,3-disubstituted pattern offers a unique three-dimensional arrangement for probing receptor binding pockets. While in vivo studies of this compound (DBZP) suggest activity at dopaminergic and serotonergic pathways, a comprehensive in vitro pharmacological profile is not extensively documented in publicly available literature. This guide provides an in-depth overview of the this compound scaffold, summarizing the available data and presenting data from closely related analogs to elucidate potential structure-activity relationships (SAR). Detailed experimental protocols for the synthesis, purification, and pharmacological evaluation of such ligands are provided to facilitate further research and development in this area.

Introduction to the this compound Scaffold

The piperazine ring is a privileged scaffold in medicinal chemistry, renowned for its presence in a multitude of CNS-active agents, including antipsychotics, antidepressants, and anxiolytics.[1][2] The two nitrogen atoms of the piperazine ring provide key points for substitution, allowing for the fine-tuning of physicochemical properties and target receptor interactions. The 1,3-disubstitution pattern, as seen in this compound, creates a distinct stereochemical and conformational profile compared to the more commonly studied 1,4-disubstituted analogs.

This compound (DBZP), also known as N,N'-dibenzylpiperazine, has been identified as a byproduct in the synthesis of the recreational drug benzylpiperazine (BZP).[3] Behavioral pharmacology studies in animal models indicate that DBZP is a behaviorally active compound with a profile suggesting interactions with both dopaminergic and serotonergic systems, albeit with lower potency than BZP.[4] These findings underscore the potential of the this compound scaffold as a starting point for the development of novel CNS receptor ligands.

Synthesis and Characterization

While a specific, detailed synthetic protocol for this compound is not extensively reported, its synthesis can be achieved through standard organic chemistry methodologies for N-alkylation of piperazines. A general approach involves the reaction of piperazine with two equivalents of a benzyl halide. A procedure adapted from the synthesis of 1-benzylpiperazine provides a viable route.[5]

General Synthetic Protocol for this compound

A solution of piperazine is reacted with a benzylating agent, such as benzyl chloride, in the presence of a base to neutralize the hydrogen halide formed. The reaction temperature and stoichiometry are controlled to favor disubstitution.

Materials:

  • Piperazine

  • Benzyl chloride

  • Sodium carbonate or triethylamine (base)

  • Ethanol or acetonitrile (solvent)

  • Diethyl ether or ethyl acetate (for extraction)

  • Anhydrous magnesium sulfate or sodium sulfate (drying agent)

Procedure:

  • Dissolve piperazine in the chosen solvent in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

  • Add the base to the solution.

  • Slowly add benzyl chloride to the reaction mixture.

  • Heat the mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and filter to remove any inorganic salts.

  • Evaporate the solvent under reduced pressure.

  • Dissolve the residue in a suitable organic solvent and wash with water and brine.

  • Dry the organic layer over an anhydrous drying agent, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to yield this compound.

Characterization
  • ¹H NMR (Nuclear Magnetic Resonance): Expected to show signals for the aromatic protons of the benzyl groups and the aliphatic protons of the piperazine ring.

  • ¹³C NMR: Will show characteristic peaks for the aromatic and aliphatic carbons.

  • Mass Spectrometry (MS): The molecular ion peak corresponding to the molecular weight of this compound (C₁₈H₂₂N₂) should be observed.

  • Infrared (IR) Spectroscopy: Characteristic absorption bands for C-H (aromatic and aliphatic) and C-N stretching vibrations are expected.

Pharmacological Data and Structure-Activity Relationships (SAR)

Direct in vitro binding data for this compound at a range of CNS receptors is sparse. However, by examining data from structurally related N,N'-disubstituted and 1,3-disubstituted piperazine derivatives, we can infer potential SAR trends for the this compound scaffold.

Dopamine Receptor Affinity

Arylpiperazine derivatives are known to interact with dopamine receptors.[7] For a series of [4-(4-carboxamidobutyl)]-1-arylpiperazines, substitutions on the phenyl ring of the piperazine moiety significantly influenced D₂ and D₃ receptor affinity and selectivity.[8]

Table 1: Dopamine D₂ and D₃ Receptor Binding Affinities of Selected 1-Arylpiperazine Derivatives [8][9]

CompoundR Group (at position 1 of piperazine)D₂R Kᵢ (nM)D₃R Kᵢ (nM)Selectivity (D₂/D₃)
1 Phenyl15.32.85.4
2 2-Methoxyphenyl4.80.95.3
3 2,3-Dichlorophenyl1.90.119.0
4 3-Trifluoromethylphenyl14.20.2556.8
LS-3-134 4-(thiophen-3-yl)benzamide>25.50.17>150
WW-III-55 4-(thiophen-3-yl)benzamide with linker>10001.0>1000

Data presented for illustrative SAR discussion.

These data suggest that substitution on the aromatic ring of the piperazine can modulate affinity and selectivity for dopamine receptor subtypes. The presence of two benzyl groups in this compound suggests a potential for interaction with the hydrophobic pockets of these receptors.

Serotonin Receptor Affinity

The arylpiperazine moiety is a classic pharmacophore for serotonin receptors, particularly the 5-HT₁A and 5-HT₂A subtypes.[10][11]

Table 2: Serotonin 5-HT₁A and 5-HT₂A Receptor Binding Affinities of Selected Arylpiperazine Derivatives [11]

CompoundR Group (at position 1 of piperazine)Linker to Pyrrolidine-2,5-dione5-HT₁A Kᵢ (nM)5-HT₂A Kᵢ (nM)
5 Phenyl3-spiro-cyclohexane>100027
6 2-Methoxyphenyl3-spiro-cyclohexane85046
7 3-Chlorophenyl3-spiro-cyclohexane50015

Data presented for illustrative SAR discussion.

The data indicates that modifications to the aryl group and the overall structure significantly impact affinity for serotonin receptors. For the this compound scaffold, the benzyl groups could occupy regions of the binding pocket typically engaged by substituted aryl rings.

Sigma Receptor Affinity

N,N'-disubstituted piperazines have been investigated as ligands for sigma receptors.[12] A series of N,N'-disubstituted piperazines with varying substituents have shown a range of affinities for σ₁ and σ₂ receptors.

Table 3: Sigma-1 (σ₁) and Sigma-2 (σ₂) Receptor Binding Affinities of Selected N,N'-Disubstituted Piperazine Derivatives [12]

CompoundN-Substituent 1N-Substituent 2σ₁ Kᵢ (nM)σ₂ Kᵢ (nM)
8 3-Phenylpropyl2-(m-Nitrophenyl)ethyl0.832
9 3-Phenylpropyl2-(o-Nitrophenyl)ethyl154.9
10 3-Phenylpropyl2-Aminoethyl12180

Data presented for illustrative SAR discussion.

These findings suggest that the nature of the substituents on both nitrogen atoms of the piperazine ring is crucial for high-affinity binding to sigma receptors. The two benzyl groups in this compound provide a lipophilic character that may be favorable for interaction with these receptors.

Experimental Protocols

Detailed and robust experimental protocols are essential for the accurate pharmacological characterization of novel ligands. The following sections provide methodologies for key in vitro assays.

Radioligand Binding Assays

Radioligand binding assays are the gold standard for determining the affinity of a ligand for a specific receptor.

Objective: To determine the binding affinity (Kᵢ) of a test compound for a target receptor.

Materials:

  • Cell membranes expressing the receptor of interest (e.g., from CHO or HEK293 cells)

  • Radioligand specific for the target receptor (e.g., [³H]-Spiperone for D₂ receptors, [³H]-8-OH-DPAT for 5-HT₁A receptors, [³H]-(+)-Pentazocine for σ₁ receptors)

  • Test compound (e.g., this compound derivative)

  • Non-specific binding control (a high concentration of a known unlabeled ligand for the target receptor)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, with appropriate additives)

  • 96-well filter plates (e.g., GF/B or GF/C)

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Membrane Preparation: Homogenize cells or tissues expressing the target receptor in an appropriate buffer and prepare a membrane fraction by centrifugation.

  • Assay Setup: In a 96-well plate, add assay buffer, a fixed concentration of the radioligand, and varying concentrations of the test compound. Include wells for total binding (radioligand only) and non-specific binding (radioligand and a high concentration of an unlabeled ligand).

  • Incubation: Incubate the plate at a specific temperature for a time sufficient to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through the filter plate to separate bound from free radioligand. Wash the filters with ice-cold wash buffer.

  • Counting: Add scintillation cocktail to each filter and count the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding at each concentration of the test compound. Plot the percentage of specific binding against the log concentration of the test compound and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value. Convert the IC₅₀ to a Kᵢ value using the Cheng-Prusoff equation.

Functional Assays

Functional assays are crucial for determining whether a ligand acts as an agonist, antagonist, or inverse agonist at a given receptor.

Objective: To measure the effect of a test compound on the intracellular concentration of cyclic AMP (cAMP).

Materials:

  • Cells stably expressing the Gᵢ or Gₛ-coupled receptor of interest

  • Test compound

  • Forskolin (an adenylyl cyclase activator, for Gᵢ-coupled receptors)

  • A known agonist for the receptor

  • cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based)

  • Plate reader compatible with the chosen assay kit

Procedure:

  • Cell Plating: Seed the cells in a 96- or 384-well plate and incubate overnight.

  • Compound Addition: Treat the cells with varying concentrations of the test compound. For antagonist mode, pre-incubate with the test compound before adding a fixed concentration of a known agonist.

  • Stimulation (for Gᵢ-coupled receptors): Add forskolin to all wells (except the basal control) to stimulate cAMP production.

  • Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol for the chosen cAMP assay kit.

  • Data Analysis: Plot the cAMP levels against the log concentration of the test compound to generate dose-response curves and determine EC₅₀ (for agonists) or IC₅₀ (for antagonists) values.

Objective: To measure changes in intracellular calcium concentration in response to receptor activation.

Materials:

  • Cells stably expressing the Gᵩ-coupled receptor of interest

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM)

  • Test compound

  • A known agonist for the receptor

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES)

  • Fluorescence plate reader with an injection system

Procedure:

  • Cell Plating: Seed the cells in a black-walled, clear-bottom 96- or 384-well plate and incubate overnight.

  • Dye Loading: Incubate the cells with the calcium-sensitive dye.

  • Compound Addition (Antagonist Mode): Pre-incubate the cells with varying concentrations of the test compound.

  • Measurement: Place the plate in the fluorescence reader and measure the baseline fluorescence. Inject a fixed concentration of the agonist and immediately begin recording the fluorescence intensity over time.

  • Data Analysis: Determine the peak fluorescence response for each well. Plot the response against the log concentration of the test compound to generate dose-response curves and determine EC₅₀ (for agonists) or IC₅₀ (for antagonists) values.

Visualizations

Signaling Pathways

G_protein_signaling cluster_Gi Gᵢ-Coupled Pathway (e.g., D₂, 5-HT₁A) cluster_Gq Gᵩ-Coupled Pathway (e.g., 5-HT₂A) Agonist_i Agonist Receptor_i Gᵢ-Coupled Receptor Agonist_i->Receptor_i Binds Gi_protein Gᵢ Protein Receptor_i->Gi_protein Activates AC_i Adenylyl Cyclase Gi_protein->AC_i Inhibits cAMP_i cAMP AC_i->cAMP_i Conversion Blocked ATP_i ATP ATP_i->AC_i PKA_i PKA cAMP_i->PKA_i Activation Reduced Agonist_q Agonist Receptor_q Gᵩ-Coupled Receptor Agonist_q->Receptor_q Binds Gq_protein Gᵩ Protein Receptor_q->Gq_protein Activates PLC Phospholipase C Gq_protein->PLC Activates IP3 IP₃ PLC->IP3 Generates DAG DAG PLC->DAG Generates PIP2 PIP₂ PIP2->PLC Ca_release Ca²⁺ Release (from ER) IP3->Ca_release PKC PKC Activation DAG->PKC

Caption: Simplified G-protein coupled receptor signaling pathways.

Experimental Workflows

experimental_workflows cluster_binding Radioligand Binding Assay Workflow cluster_functional Functional Assay Workflow (Antagonist Mode) start_binding Start prep_membranes Prepare Receptor Membranes start_binding->prep_membranes setup_assay Incubate Membranes with Radioligand & Test Compound prep_membranes->setup_assay filter_wash Filter and Wash to Separate Bound/Free setup_assay->filter_wash count_radioactivity Scintillation Counting filter_wash->count_radioactivity analyze_binding Data Analysis (IC₅₀/Kᵢ) count_radioactivity->analyze_binding end_binding End analyze_binding->end_binding start_functional Start plate_cells Plate Receptor- Expressing Cells start_functional->plate_cells pre_incubate Pre-incubate with Test Compound plate_cells->pre_incubate add_agonist Add Known Agonist pre_incubate->add_agonist measure_response Measure Cellular Response (cAMP or Ca²⁺) add_agonist->measure_response analyze_functional Data Analysis (IC₅₀) measure_response->analyze_functional end_functional End analyze_functional->end_functional

Caption: General experimental workflows for in vitro assays.

Structure-Activity Relationship Logic

SAR_logic cluster_modifications Modifications cluster_properties Properties scaffold This compound Scaffold modification Structural Modification scaffold->modification benzyl_sub Substitution on Benzyl Rings modification->benzyl_sub piperazine_sub Alternative Substituents at N1 and N3 modification->piperazine_sub linker_mod Modification of Benzyl Linker modification->linker_mod properties Pharmacological Properties affinity Receptor Affinity (Kᵢ) properties->affinity selectivity Receptor Subtype Selectivity properties->selectivity efficacy Functional Activity (Agonist/Antagonist) properties->efficacy benzyl_sub->properties piperazine_sub->properties linker_mod->properties

References

Methodological & Application

Application Note: GC-MS Analysis Protocol for 1,3-Dibenzylpiperazine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

1,3-Dibenzylpiperazine is a derivative of piperazine, a class of compounds with significant interest in medicinal chemistry and as potential designer drugs.[1][2] As a synthetic intermediate, its purity and characterization are crucial. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely adopted technique for the analysis of piperazine derivatives.[1] It offers the high separation efficiency of gas chromatography and the specific detection capabilities of mass spectrometry, making it ideal for both qualitative identification and quantitative analysis of this compound in various samples.[3] This protocol details a standard method for the analysis of this compound.

Principle

The analytical method involves introducing a prepared sample into the gas chromatograph, where it is vaporized. The volatile analytes are then separated as they travel through a capillary column, based on their boiling points and affinity for the column's stationary phase. Upon exiting the column, the separated compounds enter the mass spectrometer, where they are ionized, typically by electron ionization (EI). The resulting charged fragments are separated by their mass-to-charge ratio (m/z), creating a unique mass spectrum that serves as a chemical fingerprint for identification.

Experimental Protocol

1. Materials and Reagents

  • This compound reference standard

  • Methanol (HPLC or GC grade)

  • Chloroform (ACS grade or higher)

  • Anhydrous Sodium Sulfate

  • Deionized Water

  • 5M Sodium Hydroxide

  • Autosampler vials with inserts

  • Micropipettes and tips

  • Vortex mixer

  • Centrifuge

2. Standard Solution Preparation

  • Accurately weigh 10 mg of the this compound reference standard.

  • Dissolve the standard in 10 mL of methanol to obtain a stock solution of 1 mg/mL.

  • Perform serial dilutions from the stock solution using methanol to prepare calibration standards at desired concentrations (e.g., 0.1, 0.5, 1, 5, 10 µg/mL).

  • Transfer the final solutions to autosampler vials for GC-MS analysis.

3. Sample Preparation (from a solid matrix)

  • Accurately weigh approximately 10 mg of the homogenized sample powder.[4]

  • Dissolve the sample in 10 mL of methanol in a centrifuge tube.[4]

  • Vortex the mixture for 2 minutes to ensure thorough dissolution.[4]

  • If necessary, filter the solution using a 0.45 µm syringe filter to remove any particulates.[4]

  • The filtrate is now ready for direct injection or further dilution if the concentration is expected to be high.

4. GC-MS Instrumentation and Conditions

The following parameters are recommended as a starting point and may require optimization based on the specific instrumentation used. The conditions are adapted from established methods for the isomeric 1,4-dibenzylpiperazine and other piperazine derivatives.[5][6][7]

Parameter Condition
Gas Chromatograph (GC)
SystemAgilent 6890N GC or equivalent
ColumnDB-1 MS, HP-5MS, or equivalent (5% Phenyl Methyl Siloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness[5][7]
Carrier GasHelium, constant flow at 1.0 mL/min[7]
Oven ProgramInitial temperature 100°C for 1 min, ramp at 12°C/min to 300°C, hold for 9 min[7]
InjectorSplitless or Split (e.g., 20:1 ratio)[7]
Injection Volume1 µL
Injector Temperature250°C - 280°C[6][7]
Mass Spectrometer (MS)
SystemAgilent 5975 MSD or equivalent
Ionization ModeElectron Ionization (EI) at 70 eV[6]
Ion Source Temperature230°C[7]
MS Quadrupole Temperature150°C[7]
Transfer Line Temperature280°C - 290°C[6][7]
Mass Scan Range30-550 amu[7]
Acquisition ModeScan

Data Analysis and Interpretation

Identification: The identification of this compound is achieved by comparing the retention time and the acquired mass spectrum of the sample peak with that of a certified reference standard analyzed under identical conditions.

Expected Mass Spectrum: While specific fragmentation data for this compound is not widely published, it is expected to exhibit a fragmentation pattern similar to its isomer, 1,4-dibenzylpiperazine.[1] The electron ionization (EI) mass spectrum is characterized by fragmentation initiated at the nitrogen atoms of the piperazine ring.[1]

  • Molecular Ion ([M]⁺): A peak corresponding to the molecular weight of the compound should be observed at m/z 266.[1]

  • Base Peak: The most abundant ion, or base peak, is expected to be the tropylium ion ([C₇H₇]⁺) at m/z 91, resulting from the cleavage of a benzyl group.[1]

  • Other Key Fragments: Other significant fragments may be observed at m/z 175 (loss of a benzyl group) and m/z 134.[1]

Quantitative Data Summary

The table below summarizes key chemical and mass spectrometric data for this compound.

Parameter Value
Chemical Formula C₁₈H₂₂N₂[8]
Molar Mass 266.39 g/mol [9]
CAS Number 179051-52-6[8]
Expected Molecular Ion [M]⁺ m/z 266[1]
Expected Base Peak m/z 91 ([C₇H₇]⁺)[1]
Other Key Fragments (m/z) 175, 134[1]
Expected Retention Time Approximately 12-14 minutes (under conditions specified above, highly dependent on the specific system)[7]

Experimental Workflow Visualization

The following diagram illustrates the complete workflow for the GC-MS analysis of this compound.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing A Sample Weighing & Dissolution C GC Injection A->C B Standard Preparation (Calibration) B->C D GC Separation (Column) C->D E MS Ionization & Fragmentation D->E F MS Detection (Scan m/z) E->F G Data Analysis (Retention Time, Mass Spectrum) F->G H Compound ID & Quantification G->H

Caption: Workflow for the GC-MS analysis of this compound.

References

Application Notes and Protocols: Chiral Piperazine and Diamine Derivatives in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The precise control of stereochemistry is a cornerstone of modern organic synthesis, particularly in the development of pharmaceuticals where the biological activity of a molecule is often dictated by its three-dimensional arrangement. Chiral auxiliaries and catalysts are instrumental in achieving high levels of enantioselectivity. While a direct application of 1,3-dibenzylpiperazine in asymmetric synthesis is not prominently documented in scientific literature, the broader class of chiral piperazine and diamine derivatives has proven to be a versatile and powerful tool in the synthetic chemist's arsenal.

This document provides detailed application notes and protocols for the use of representative chiral piperazine and diamine derivatives in asymmetric synthesis. The information is curated to serve as a practical guide for researchers in academia and industry, offering insights into catalyst/auxiliary design, reaction optimization, and experimental execution.

I. C2-Symmetric Chiral Piperazine Ligands in Asymmetric Acylation

C2-symmetric chiral ligands are highly effective in asymmetric catalysis due to the reduction in the number of possible transition states, which often leads to higher enantioselectivity.[1][2] Chiral piperazine scaffolds, particularly those with C2 symmetry, have been successfully employed as ligands in metal-catalyzed reactions.[3][4] A notable example is the copper-catalyzed enantioselective acylation of meso-1,2-diols.[3]

Application: Enantioselective Acylation of meso-1,2-diols

This method allows for the desymmetrization of prochiral meso-diols to furnish optically active monoesters, which are valuable chiral building blocks. The copper complex of a C2-symmetric chiral piperazine, derived from L-proline, has demonstrated high efficiency in this transformation.[3][4]

Table 1: Performance of a C2-Symmetric Piperazine Ligand in the Asymmetric Benzoylation of meso-1,2-diols [3]

EntryDiol SubstrateSolventYield (%)ee (%)
1cis-1,2-CyclohexanediolEt₂O9594
2cis-1,2-CyclopentanediolEt₂O9291
3meso-HydrobenzoinEt₂O8885
42,4-PentanediolEt₂O8588
Experimental Protocol: Asymmetric Benzoylation of cis-1,2-Cyclohexanediol[3]

Materials:

  • C2-Symmetric Chiral Piperazine Ligand (e.g., (S,S)-2,5-dimethyl-1,4-dibenzylpiperazine)

  • Copper(II) chloride (CuCl₂)

  • cis-1,2-Cyclohexanediol

  • Benzoic anhydride

  • Triethylamine (Et₃N)

  • Anhydrous diethyl ether (Et₂O)

Procedure:

  • To a flame-dried Schlenk flask under an argon atmosphere, add the C2-symmetric chiral piperazine ligand (0.12 mmol) and CuCl₂ (0.10 mmol).

  • Add anhydrous diethyl ether (5 mL) and stir the mixture at room temperature for 1 hour to form the catalyst complex.

  • Cool the mixture to 0 °C and add a solution of cis-1,2-cyclohexanediol (1.0 mmol) in anhydrous diethyl ether (2 mL).

  • Add triethylamine (1.2 mmol) followed by the dropwise addition of a solution of benzoic anhydride (1.1 mmol) in anhydrous diethyl ether (3 mL) over 30 minutes.

  • Stir the reaction mixture at 0 °C and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl (10 mL).

  • Extract the mixture with diethyl ether (3 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford the chiral monobenzoate.

  • Determine the enantiomeric excess (ee) by chiral High-Performance Liquid Chromatography (HPLC) analysis.

Asymmetric_Acylation_Workflow cluster_prep Catalyst Formation cluster_reaction Acylation Reaction cluster_workup Workup & Purification ligand C2-Symmetric Piperazine Ligand catalyst Chiral Copper Complex ligand->catalyst cucl2 CuCl₂ cucl2->catalyst reaction_mixture Reaction at 0 °C catalyst->reaction_mixture diol meso-1,2-Diol diol->reaction_mixture anhydride Benzoic Anhydride anhydride->reaction_mixture base Et₃N base->reaction_mixture quench Quench (NH₄Cl) reaction_mixture->quench extraction Extraction (Et₂O) quench->extraction purification Chromatography extraction->purification product Chiral Monoester purification->product

Caption: Workflow for C2-Symmetric Piperazine-Catalyzed Asymmetric Acylation.

II. Chiral 1,3-Diamine Derivatives in Asymmetric Organocatalysis

Chiral 1,3-diamine derivatives have emerged as powerful organocatalysts for a variety of asymmetric transformations, including Mannich reactions.[5][6] These catalysts often operate via an enamine mechanism and can provide high levels of stereocontrol. The modular nature of their synthesis allows for fine-tuning of the catalyst structure to optimize reactivity and selectivity.[5]

Application: Asymmetric Mannich Reaction of Ketones

The asymmetric Mannich reaction is a fundamental carbon-carbon bond-forming reaction that produces β-amino carbonyl compounds, which are precursors to valuable chiral 1,3-amino alcohols and other important molecules. Chiral 1,3-diamines have been shown to effectively catalyze the reaction between ketones and imines with high enantioselectivity.[5][6]

Table 2: Performance of a Chiral 1,3-Diamine Catalyst in the Asymmetric Mannich Reaction [5][6]

| Entry | Ketone | Imine | Yield (%) | dr (anti:syn) | ee (anti, %) | |---|---|---|---|---| | 1 | Cyclohexanone | N-Boc-benzaldimine | 95 | >95:5 | 98 | | 2 | Acetone | N-Boc-benzaldimine | 88 | - | 92 | | 3 | Cyclopentanone | N-Boc-p-nitrobenzaldimine | 92 | >95:5 | 97 | | 4 | Propiophenone | N-Boc-benzaldimine | 85 | 90:10 | 94 |

Experimental Protocol: Asymmetric Mannich Reaction of Cyclohexanone[5][6]

Materials:

  • Chiral 1,3-Diamine Catalyst

  • Cyclohexanone

  • N-Boc-benzaldimine

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

Procedure:

  • To a vial, add the chiral 1,3-diamine catalyst (0.02 mmol, 10 mol%).

  • Add N-Boc-benzaldimine (0.2 mmol, 1.0 equiv).

  • Add dichloromethane (1.0 mL) and stir the mixture at room temperature.

  • Add trifluoroacetic acid (0.02 mmol, 10 mol%) as a co-catalyst.

  • Add cyclohexanone (1.0 mmol, 5.0 equiv).

  • Stir the reaction at room temperature for 24-48 hours, monitoring by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford the desired β-amino ketone.

  • Determine the diastereomeric ratio (dr) by ¹H NMR analysis and the enantiomeric excess (ee) by chiral HPLC analysis.

Caption: Proposed Catalytic Cycle for the Chiral 1,3-Diamine-Catalyzed Mannich Reaction.

Conclusion

While the specific use of this compound in asymmetric synthesis remains to be explored and documented, the broader families of chiral piperazine and diamine derivatives offer a wealth of opportunities for the stereoselective construction of complex molecules. The examples provided herein for C2-symmetric piperazine ligands in acylation reactions and chiral 1,3-diamines in Mannich reactions highlight the potential of these scaffolds. The detailed protocols and conceptual diagrams are intended to facilitate the adoption and adaptation of these powerful synthetic methods in research and development settings. Further exploration into the synthesis and application of novel chiral piperazine and diamine derivatives is a promising avenue for the continued advancement of asymmetric catalysis.

References

Application of 1,3-Dibenzylpiperazine in GPCR Ligand Design: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1,3-dibenzylpiperazine scaffold is a versatile building block in medicinal chemistry, particularly for the development of ligands targeting G-protein coupled receptors (GPCRs). While direct pharmacological data on this compound derivatives at GPCRs is limited in publicly available literature, the closely related benzylpiperazine and arylpiperazine moieties are well-established "privileged scaffolds" in CNS drug discovery. These structures are frequently employed to design ligands for a variety of aminergic GPCRs, including dopamine, serotonin, and adrenergic receptors. This document provides an overview of the application of this structural motif in GPCR ligand design, using data from analogous compound classes to illustrate the principles and methodologies. It also includes detailed protocols for the synthesis and pharmacological evaluation of such compounds. The behavioral effects of dibenzylpiperazine (DBZP) suggest mechanisms involving both serotonergic and dopaminergic pathways, highlighting the potential for this scaffold in developing novel CNS-active agents.[1][2]

Rationale for Use in GPCR Ligand Design

The piperazine ring is a common feature in many CNS-active drugs due to its ability to be readily substituted at its two nitrogen atoms, allowing for the exploration of structure-activity relationships (SAR). The benzyl groups in this compound can be modified to enhance affinity and selectivity for specific GPCR subtypes. Furthermore, the piperazine core can exist in a protonated state at physiological pH, enabling ionic interactions with key acidic residues (e.g., aspartate in transmembrane helix 3) within the binding pockets of many aminergic GPCRs.

Representative Pharmacological Data

Table 1: Binding Affinities (Ki) of Benzylpiperazine and Arylpiperazine Derivatives at Dopamine Receptors

Compound IDStructureReceptor SubtypeKi (nM)Reference CompoundKi (nM) of Reference
LS-3-134N-phenylpiperazine derivativeHuman D30.17--
Human D2>25.5--
Compound 6aN-phenylpiperazine analogHuman D3~1.0--
Human D2~500--
8aBenzyloxy piperidine derivativeD4205.9--
8bBenzyloxy piperidine derivativeD4169--
8cBenzyloxy piperidine derivativeD4135--

Data sourced from studies on N-phenylpiperazine and benzyloxy piperidine analogs.[3][4]

Table 2: Functional Activity (EC50/IC50) of Arylpiperazine Derivatives at Serotonin and Dopamine Receptors

Compound IDStructureReceptor & AssayEC50/IC50 (nM)Emax (%)
LP-211Arylpiperazine derivativeHuman 5-HT7 (Binding)15 (Ki)-
Rat 5-HT7 (Binding)0.58 (Ki)-
5-HT1A (Binding)188-379 (Ki)-
D2 (Binding)142 (Ki)-
22aPhenyl-piperazine derivativeDRD2 (cAMP inhibition)--
24dPhenyl-piperazine derivativeDRD2 (cAMP inhibition)--
2dArylpiperazine-benzylpiperidineNorepinephrine Reuptake Inhibition0.38 (µM)-
Serotonin Reuptake Inhibition1.18 (µM)-

Data compiled from various studies on arylpiperazine derivatives.[5][6][7]

Experimental Protocols

General Synthesis of N-Substituted Benzylpiperazine Derivatives

A common synthetic route involves the reaction of a substituted benzyl halide with piperazine or a mono-substituted piperazine.

Protocol 1: Synthesis of 1-(4-methoxybenzyl)-4-(cyclohexanecarbonyl)piperazine (Analogue of Compound 15 from a study on benzylpiperazine derivatives)

  • Step 1: Acylation of Piperazine. To a solution of piperazine (10 mmol) in dry dichloromethane (DCM, 50 mL) at 0°C, add triethylamine (12 mmol). Slowly add cyclohexanecarbonyl chloride (10 mmol) dropwise. Stir the reaction mixture at room temperature for 2 hours.

  • Step 2: Work-up and Extraction. Wash the reaction mixture with water (2 x 30 mL) and brine (30 mL). Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain 1-(cyclohexanecarbonyl)piperazine.

  • Step 3: N-Alkylation. To a solution of 1-(cyclohexanecarbonyl)piperazine (5 mmol) in acetonitrile (40 mL), add potassium carbonate (10 mmol) and a catalytic amount of potassium iodide. Add 1-(chloromethyl)-4-methoxybenzene (5.5 mmol).

  • Step 4: Reaction and Purification. Reflux the mixture for 12 hours. Monitor the reaction by TLC. After completion, filter the solid and concentrate the filtrate. Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexane gradient) to yield the final product.

Radioligand Binding Assay for GPCRs

This protocol is a general method for determining the binding affinity of newly synthesized compounds for a specific GPCR.

Protocol 2: Competitive Radioligand Binding Assay

  • Membrane Preparation: Homogenize cells or tissues expressing the target GPCR in a cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4) with protease inhibitors. Centrifuge the homogenate at low speed to remove debris, then centrifuge the supernatant at high speed (e.g., 20,000 x g) to pellet the membranes. Resuspend the membrane pellet in a binding buffer. Determine the protein concentration using a standard method like the BCA assay.

  • Assay Setup: In a 96-well plate, add the following in order:

    • 50 µL of binding buffer (for total binding) or a high concentration of a known non-specific ligand (for non-specific binding).

    • 50 µL of various concentrations of the test compound (e.g., this compound derivative).

    • 50 µL of a fixed concentration of a suitable radioligand (e.g., [³H]-spiperone for D₂ receptors, [³H]-8-OH-DPAT for 5-HT₁A receptors).

    • 100 µL of the membrane preparation.

  • Incubation: Incubate the plate at a specific temperature (e.g., 30°C) for a predetermined time (e.g., 60 minutes) to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter (e.g., GF/C) pre-soaked in a solution like polyethyleneimine (PEI) to reduce non-specific binding. Wash the filters with ice-cold wash buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Assay: cAMP Measurement for Gs- and Gi-Coupled Receptors

This protocol measures the ability of a compound to act as an agonist or antagonist at GPCRs that signal through the modulation of cyclic AMP (cAMP).

Protocol 3: HTRF-Based cAMP Assay

  • Cell Culture: Culture cells stably or transiently expressing the target GPCR in a suitable medium. Seed the cells into a 384-well plate and incubate overnight.

  • Compound Preparation: Prepare serial dilutions of the test compounds.

  • Agonist Mode:

    • Remove the culture medium and add a stimulation buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

    • Add the test compounds to the wells and incubate for a specified time (e.g., 30 minutes) at room temperature.

  • Antagonist Mode:

    • Pre-incubate the cells with the test compounds for a certain period.

    • Add a known agonist at a concentration that elicits a submaximal response (e.g., EC₈₀).

    • For Gi-coupled receptors, co-stimulate with forskolin to induce cAMP production.

  • Lysis and Detection: Lyse the cells and add the HTRF detection reagents (a cAMP-d2 conjugate and a europium cryptate-labeled anti-cAMP antibody) according to the manufacturer's instructions.

  • Measurement: After incubation, read the plate on an HTRF-compatible reader, measuring the fluorescence emission at two wavelengths (e.g., 665 nm and 620 nm).

  • Data Analysis: Calculate the HTRF ratio and convert it to cAMP concentration using a standard curve. For agonists, plot the cAMP concentration against the log of the compound concentration to determine the EC₅₀ and Emax. For antagonists, plot the inhibition of the agonist response against the log of the compound concentration to determine the IC₅₀.

Visualizations

Signaling Pathways

GPCR_Signaling cluster_Gs Gs Pathway cluster_Gi Gi Pathway Agonist_Gs Agonist GPCR_Gs Gs-Coupled GPCR G_alpha_s Gαs AC Adenylyl Cyclase ATP ATP cAMP cAMP PKA PKA Response_Gs Cellular Response Agonist_Gi Agonist GPCR_Gi Gi-Coupled GPCR G_alpha_i Gαi AC_i Adenylyl Cyclase cAMP_i cAMP Response_Gi Cellular Response

Caption: Simplified Gs and Gi signaling pathways for GPCRs.

Experimental Workflow

Experimental_Workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening Pharmacological Evaluation synthesis Synthesis of this compound Derivatives purification Purification (e.g., Column Chromatography) synthesis->purification characterization Structural Characterization (NMR, MS) purification->characterization binding_assay Primary Screening: Radioligand Binding Assay characterization->binding_assay Test Compounds functional_assay Secondary Screening: Functional Assay (e.g., cAMP) sar SAR Analysis lead_optimization Lead Optimization lead_optimization->synthesis Iterative Design

Caption: General workflow for GPCR ligand design and evaluation.

Logical Relationships in SAR

SAR_Logic cluster_modifications Structural Modifications cluster_properties Pharmacological Properties scaffold This compound Scaffold benzyl_sub Benzyl Ring Substituents scaffold->benzyl_sub piperazine_sub Other Piperazine Substituents (N4) scaffold->piperazine_sub linker Linker to Other Moieties scaffold->linker affinity Binding Affinity (Ki) benzyl_sub->affinity selectivity Receptor Selectivity benzyl_sub->selectivity piperazine_sub->affinity efficacy Functional Efficacy (Agonist/Antagonist) piperazine_sub->efficacy linker->affinity linker->efficacy

Caption: Structure-Activity Relationship (SAR) considerations.

References

Application Notes: Protocols for N-Alkylation of 1,3-Dibenzylpiperazine

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1,3-Dibenzylpiperazine is a valuable scaffold in medicinal chemistry and drug development. As a disubstituted piperazine with one secondary and one tertiary amine, it serves as a key intermediate for the synthesis of more complex molecules with diverse pharmacological activities. The secondary amine provides a reactive site for further functionalization through N-alkylation, allowing for the introduction of various alkyl and aryl groups to modulate the compound's properties. This document provides detailed protocols for the efficient N-alkylation of this compound via two primary methods: Direct Alkylation with alkyl halides and Reductive Amination with carbonyl compounds.

Core Principles of N-Alkylation

The N-alkylation of this compound leverages the nucleophilicity of the secondary amine. Since one nitrogen is already part of a tertiary amine, the reaction proceeds selectively at the secondary amine, simplifying the process and eliminating the need for protecting groups that are often required when working with unsubstituted piperazine.

  • Direct Alkylation : This is a classical and widely used nucleophilic substitution reaction.[1] The secondary amine of this compound acts as a nucleophile, attacking an electrophilic alkyl halide (e.g., alkyl bromide or iodide).[1][2] The reaction is typically carried out in the presence of a base to neutralize the hydrogen halide byproduct, driving the reaction to completion.[1]

  • Reductive Amination : This one-pot method offers an alternative pathway that is particularly effective for preventing the formation of quaternary ammonium salts.[1][3] The process involves the initial reaction of the secondary amine with an aldehyde or ketone to form a transient iminium ion intermediate. This intermediate is then reduced in situ by a mild reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃ or STAB), to yield the N-alkylated product.[1][4]

cluster_direct Direct Alkylation cluster_reductive Reductive Amination sub This compound r1 Alkyl Halide (R-X) sub->r1 Reacts with r2 Aldehyde/Ketone (R-CHO) sub->r2 Reacts with prod N-Alkylated This compound r1->prod Forms b1 Base (e.g., K₂CO₃) r2->prod Forms b2 Reducing Agent (e.g., NaBH(OAc)₃)

Caption: General reaction pathways for N-alkylation of this compound.

Data Presentation: Comparative Yields

While specific yield data for the N-alkylation of this compound is not extensively published, the following table presents representative yields for analogous mono-N-alkylation reactions on other piperazine scaffolds using the described methods. This data serves as a benchmark for expected reaction efficiency.

Starting MaterialAlkylating AgentMethodBase/ReagentSolventTemp (°C)Yield (%)Reference
Piperazine Hexahydrateo-Methylbenzyl BromideDirect AlkylationHCl (to form salt)Ethanol7089[2]
Piperazine Hexahydraten-Amyl BromideDirect AlkylationHCl (to form salt)Ethanol7064[2]
N-Acetylpiperazinen-Butyl BromideDirect AlkylationK₂CO₃AcetonitrileReflux88[5]
N-Acetylpiperazinen-Hexyl BromideDirect AlkylationK₂CO₃AcetonitrileReflux90[5]
N-Boc-piperazineAlkyl HalideDirect AlkylationK₂CO₃Acetonitrile/DMF50-80High (not specified)[4]
PiperazineAldehyde/KetoneReductive AminationNaBH(OAc)₃Not specifiedNot specifiedHigh (not specified)[1][4]

Experimental Protocols

Protocol 1: Direct N-Alkylation using an Alkyl Halide

This protocol describes a general procedure for the N-alkylation of this compound with an alkyl bromide or iodide.[1]

Materials:

  • This compound

  • Alkyl Bromide or Iodide (1.1 eq)

  • Anhydrous Potassium Carbonate (K₂CO₃) (2.0 eq) or Diisopropylethylamine (DIPEA) (2.0 eq)

  • Anhydrous Acetonitrile (MeCN) or N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a dry reaction flask under a nitrogen atmosphere, add this compound (1.0 eq) and the chosen anhydrous solvent (Acetonitrile is a common choice).

  • Add the base, such as anhydrous potassium carbonate (2.0 eq).[4]

  • Stir the resulting suspension at room temperature for 10-15 minutes.

  • Slowly add the alkyl halide (1.1 eq) to the reaction mixture.[1]

  • Heat the reaction mixture to an appropriate temperature (e.g., 60-80 °C) and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1][4]

  • Once the starting material is consumed, cool the reaction to room temperature.

  • Filter off the inorganic salts and wash the filter cake with a small amount of the reaction solvent.[4]

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • For work-up, dissolve the crude residue in dichloromethane and wash with saturated aqueous NaHCO₃ solution, followed by brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by silica gel column chromatography to yield the pure N-alkylated this compound.

start Start setup 1. Combine this compound, solvent (MeCN), and base (K₂CO₃) in a dry flask. start->setup add_reagent 2. Add alkyl halide (1.1 eq) to the stirred suspension. setup->add_reagent react 3. Heat mixture to 60-80 °C. Monitor reaction by TLC/LC-MS. add_reagent->react cool 4. Cool to room temperature. react->cool filter 5. Filter inorganic salts. cool->filter concentrate 6. Concentrate filtrate under reduced pressure. filter->concentrate workup 7. Perform aqueous work-up (DCM, NaHCO₃, Brine). concentrate->workup purify 8. Purify by column chromatography. workup->purify end End: Pure Product purify->end

Caption: Experimental workflow for Direct N-Alkylation.

Protocol 2: Reductive Amination

This protocol provides a method for N-alkylation using an aldehyde or ketone, which is advantageous for avoiding over-alkylation.[1][3]

Materials:

  • This compound

  • Aldehyde or Ketone (1.2 eq)

  • Sodium Triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Acetic Acid (optional, catalytic amount)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Water

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • In a reaction flask, dissolve this compound (1.0 eq) and the aldehyde or ketone (1.2 eq) in an anhydrous solvent like DCM or DCE.

  • Stir the solution at room temperature for 20-30 minutes to allow for the initial formation of the iminium ion. A catalytic amount of acetic acid can be added to facilitate this step if necessary.

  • In a single portion, add sodium triacetoxyborohydride (1.5 eq) to the stirring solution. The reaction may be mildly exothermic.

  • Stir the reaction mixture at room temperature and monitor its progress by TLC or LC-MS until the starting material is consumed (typically 2-24 hours).

  • Carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Separate the organic layer. Extract the aqueous layer with DCM (2x).

  • Combine the organic layers and wash with water and then brine.

  • Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the resulting crude product by silica gel column chromatography to obtain the desired N-alkylated derivative.

start Start setup 1. Dissolve this compound and aldehyde/ketone in DCM. start->setup iminium 2. Stir for 30 min to form iminium intermediate. setup->iminium add_reagent 3. Add NaBH(OAc)₃ (1.5 eq) in one portion. iminium->add_reagent react 4. Stir at room temperature. Monitor reaction by TLC/LC-MS. add_reagent->react quench 5. Quench with saturated aqueous NaHCO₃. react->quench extract 6. Separate layers and extract aqueous phase with DCM. quench->extract wash 7. Wash combined organic layers with water and brine. extract->wash purify 8. Dry, concentrate, and purify by column chromatography. wash->purify end End: Pure Product purify->end

Caption: Experimental workflow for Reductive Amination.

References

Application Notes and Protocols: 1,3-Dibenzylpiperazine as a Ligand in Transition Metal Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Transition metal catalysis is a cornerstone of modern synthetic chemistry, enabling the efficient construction of complex molecular architectures. The performance of a metal catalyst is critically influenced by the steric and electronic properties of its coordinating ligands. Piperazine derivatives have emerged as a versatile class of N-donor ligands in various catalytic transformations. This document explores the potential application of 1,3-dibenzylpiperazine as a ligand in this context. While direct literature precedent for the use of this compound in transition metal catalysis is limited, this document provides a prospective view based on the established reactivity of related piperazine-based ligands. Herein, we present hypothetical protocols for the synthesis of a this compound-palladium complex and its potential application in a representative cross-coupling reaction. Furthermore, to provide a practical framework, we include experimental data and protocols for the closely related and documented use of unsubstituted piperazine in a palladium-catalyzed homocoupling reaction.

Introduction to Piperazine-Based Ligands

The piperazine scaffold is a privileged structure in medicinal chemistry and has also found utility in coordination chemistry and catalysis.[1] The two nitrogen atoms of the piperazine ring can coordinate to a metal center, forming a stable chelate. The substituents on these nitrogen atoms can be varied to fine-tune the steric and electronic environment around the metal, thereby influencing the catalyst's activity, selectivity, and stability.[1] While simple piperazines have been used as effective ligands[2], the introduction of bulky substituents, such as benzyl groups, is a common strategy to enhance catalyst performance by promoting reductive elimination and preventing catalyst deactivation.

Hypothetical Application of this compound

Although specific examples of this compound in transition metal catalysis are not prevalent in the current literature, its structural features suggest potential as a bidentate N,N'-donor ligand. The two benzyl groups would provide significant steric bulk around the metal center, which could be advantageous in reactions sensitive to ligand steric hindrance, such as certain cross-coupling reactions.

Proposed Synthesis of a (this compound)PdCl₂ Complex

This protocol describes a general method for the synthesis of a palladium(II) complex with this compound, based on standard procedures for the formation of similar amine-palladium adducts.

Experimental Workflow

G cluster_synthesis Complex Synthesis start_synth Start dissolve_pd Dissolve Pd(OAc)₂ in acetone start_synth->dissolve_pd add_hcl Add conc. HCl dissolve_pd->add_hcl stir_1 Stir for 15 min add_hcl->stir_1 form_pdcl2 Formation of PdCl₂ solution stir_1->form_pdcl2 add_ligand Add ligand solution to PdCl₂ solution form_pdcl2->add_ligand dissolve_ligand Dissolve this compound in acetone dissolve_ligand->add_ligand stir_2 Stir at room temperature for 24h add_ligand->stir_2 precipitate Precipitate formation stir_2->precipitate filter Filter the solid precipitate->filter wash Wash with cold acetone and diethyl ether filter->wash dry Dry under vacuum wash->dry product Obtain (this compound)PdCl₂ dry->product end_synth End product->end_synth

Caption: Workflow for the proposed synthesis of a (this compound)PdCl₂ complex.

Protocol:

  • In a clean, dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve palladium(II) acetate (Pd(OAc)₂, 1.0 mmol) in acetone (20 mL).

  • To the stirred solution, add concentrated hydrochloric acid (2.0 mmol, 2.0 equivalents) dropwise.

  • Stir the resulting solution at room temperature for 15 minutes. A color change should be observed as the palladium precursor is converted to a chloro-bridged dimer.

  • In a separate flask, dissolve this compound (1.0 mmol) in acetone (10 mL).

  • Slowly add the this compound solution to the stirred palladium solution.

  • Continue stirring the reaction mixture at room temperature for 24 hours.

  • The formation of a precipitate is expected. Collect the solid product by vacuum filtration.

  • Wash the collected solid with cold acetone (2 x 10 mL) and diethyl ether (2 x 10 mL).

  • Dry the product under vacuum to yield the (this compound)PdCl₂ complex.

  • Characterize the complex using appropriate analytical techniques (e.g., NMR, IR spectroscopy, elemental analysis).

Case Study: Piperazine as a Ligand in Pd-Catalyzed Homocoupling

To provide a tangible example of a piperazine-based ligand in catalysis, this section details the use of unsubstituted piperazine in a palladium-catalyzed homocoupling reaction for the synthesis of bipyridines.[2] This reaction is valuable for creating symmetrical biaryl compounds, which are important precursors in materials science and medicinal chemistry.

Reaction Data

The following table summarizes the results for the Pd(OAc)₂/piperazine-catalyzed homocoupling of various haloazaarenes.

EntrySubstrateProductYield (%)[2]
12-Bromopyridine2,2'-Bipyridine92
22-Chloropyridine2,2'-Bipyridine85
33-Bromopyridine3,3'-Bipyridine88
44-Bromopyridine4,4'-Bipyridine90
52-Bromo-5-methylpyridine5,5'-Dimethyl-2,2'-bipyridine89
62-Bromo-6-methylpyridine6,6'-Dimethyl-2,2'-bipyridine82
72-Bromopyrimidine2,2'-Bipyrimidine86
82-Chloroquinoline2,2'-Biquinoline91
Experimental Protocol: Synthesis of 2,2'-Bipyridine

This protocol is adapted from the literature for the homocoupling of 2-bromopyridine using a Pd(OAc)₂/piperazine catalytic system.[2]

Experimental Workflow

G cluster_catalysis Catalytic Homocoupling start_cat Start add_reagents Add Pd(OAc)₂, piperazine, K₃PO₄, and 2-bromopyridine to a flask start_cat->add_reagents add_solvent Add DMF add_reagents->add_solvent heat Heat at 140 °C for 12h add_solvent->heat cool Cool to room temperature heat->cool quench Quench with water cool->quench extract Extract with ethyl acetate quench->extract dry_org Dry organic layer (Na₂SO₄) extract->dry_org concentrate Concentrate under reduced pressure dry_org->concentrate purify Purify by column chromatography concentrate->purify product_cat Obtain 2,2'-Bipyridine purify->product_cat end_cat End product_cat->end_cat

Caption: Workflow for the Pd-catalyzed homocoupling of 2-bromopyridine using piperazine as a ligand.

Materials:

  • Palladium(II) acetate (Pd(OAc)₂)

  • Piperazine

  • Potassium phosphate (K₃PO₄)

  • 2-Bromopyridine

  • Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Water

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a dry Schlenk tube equipped with a magnetic stir bar, add Pd(OAc)₂ (2.5 mol%), piperazine (5 mol%), and K₃PO₄ (2.0 mmol).

  • Evacuate and backfill the tube with an inert gas (argon or nitrogen).

  • Add anhydrous DMF (3 mL) followed by 2-bromopyridine (1.0 mmol).

  • Seal the tube and place it in a preheated oil bath at 140 °C.

  • Stir the reaction mixture for 12 hours.

  • After the reaction is complete, cool the mixture to room temperature.

  • Quench the reaction by adding water (15 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Combine the organic layers and dry over anhydrous Na₂SO₄.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the pure 2,2'-bipyridine.

Conclusion and Future Outlook

The use of piperazine and its derivatives as ligands in transition metal catalysis is a promising area of research. While this compound itself has not been extensively explored in this capacity, the established success of simpler piperazines suggests its potential. The steric bulk of the benzyl groups could offer unique advantages in controlling reactivity and selectivity. Further research is warranted to synthesize and screen this compound-metal complexes in a variety of catalytic transformations, such as cross-coupling, C-H activation, and asymmetric catalysis. The protocols and data presented here for related systems provide a solid foundation for such future investigations.

Signaling Pathways and Logical Relationships

The following diagram illustrates the logical relationship in the development and application of a new ligand-metal catalyst system, from ligand synthesis to catalytic cycle.

G cluster_dev Catalyst Development and Application Logic ligand_synth Ligand Synthesis (this compound) complex_synth Metal Complex Synthesis (e.g., with Pd(II)) ligand_synth->complex_synth catalyst_char Catalyst Characterization (Spectroscopy, X-ray) complex_synth->catalyst_char reaction_screen Catalytic Reaction Screening (e.g., Cross-Coupling) catalyst_char->reaction_screen optimization Reaction Optimization (Solvent, Base, Temp.) reaction_screen->optimization substrate_scope Substrate Scope Evaluation optimization->substrate_scope mechanism_study Mechanistic Studies optimization->mechanism_study application Application in Target Molecule Synthesis substrate_scope->application

Caption: Logical workflow for the development of a new catalytic system.

References

Application Notes and Protocols for the Quantification of 1,3-Dibenzylpiperazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Dibenzylpiperazine is a synthetic organic compound and a derivative of piperazine. As a structural analog of other psychoactive piperazines, its accurate quantification in various matrices is crucial for research, forensic analysis, and drug development. These application notes provide detailed protocols for the quantitative analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The methodologies are based on established analytical principles for related piperazine derivatives and serve as a comprehensive guide for method development and validation.

Chemical Properties

PropertyValue
IUPAC NameThis compound
Molecular FormulaC18H22N2
CAS Number179051-52-1

Analytical Methods

The quantification of this compound can be effectively achieved using chromatographic techniques coupled with mass spectrometry. The choice of method may depend on the sample matrix, required sensitivity, and available instrumentation.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a robust technique for the analysis of volatile and thermally stable compounds like this compound. It offers excellent separation and specific identification based on mass fragmentation patterns.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS provides high sensitivity and selectivity, making it suitable for analyzing complex biological matrices with minimal sample preparation.

Experimental Protocols

Protocol 1: Quantification of this compound by GC-MS

This protocol is adapted from methods used for the analysis of other dibenzylpiperazine isomers and related compounds.[1][2][3][4]

1. Sample Preparation (for Plasma/Urine)

  • Alkalinization: To 1 mL of the sample, add a suitable internal standard and adjust the pH to >9 with a strong base (e.g., 1M NaOH).

  • Liquid-Liquid Extraction (LLE): Extract the alkalinized sample with 3 mL of an organic solvent (e.g., ethyl acetate or a mixture of hexane and isoamyl alcohol).

  • Vortex and Centrifuge: Vortex the mixture for 2 minutes and centrifuge at 3000 rpm for 10 minutes.

  • Evaporation: Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the residue in 100 µL of a suitable solvent (e.g., methanol or ethyl acetate) for GC-MS analysis.

2. GC-MS Parameters

ParameterRecommended Condition
Gas Chromatograph Agilent 6890N or equivalent
Column HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent
Injector Temperature 250°C
Injection Volume 1 µL (Splitless mode)
Carrier Gas Helium at a constant flow of 1.0 mL/min
Oven Temperature Program Initial temperature 150°C for 1 min, ramp at 10°C/min to 290°C, hold for 5 min
Mass Spectrometer Agilent 5975B or equivalent
Ionization Mode Electron Ionization (EI) at 70 eV
MSD Transfer Line Temp 280°C
Ion Source Temperature 230°C
Acquisition Mode Selected Ion Monitoring (SIM)
Ions to Monitor (Expected) m/z 91 (tropylium ion), [M]+, and other characteristic fragments

3. Quantitative Data Summary (Example)

AnalyteRetention Time (min)Calibration Range (ng/mL)LLOQ (ng/mL)Inter-day Precision (%RSD)Accuracy (%Bias)
This compoundTo be determined10 - 100010< 15%± 15%
Internal StandardTo be determined----

Note: This data is illustrative and must be determined experimentally through method validation.

Protocol 2: Quantification of this compound by LC-MS/MS

This protocol is based on highly sensitive methods for piperazine derivatives in biological fluids.[5][6][7][8]

1. Sample Preparation (for Plasma/Urine)

  • Protein Precipitation (for plasma): To 100 µL of plasma, add 300 µL of cold acetonitrile containing the internal standard.

  • Vortex and Centrifuge: Vortex for 1 minute and centrifuge at 10,000 rpm for 10 minutes.

  • Dilution (for urine): Dilute urine samples (e.g., 1:10) with the mobile phase containing the internal standard.

  • Filtration: Filter the supernatant or diluted urine through a 0.22 µm syringe filter into an autosampler vial.

2. LC-MS/MS Parameters

ParameterRecommended Condition
Liquid Chromatograph Waters Acquity UPLC or equivalent
Column C18 column (e.g., 2.1 x 50 mm, 1.7 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient Start with 10% B, ramp to 90% B over 5 min, hold for 1 min, return to initial conditions
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Mass Spectrometer Triple quadrupole mass spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transitions Precursor and product ions to be determined by infusion of a standard solution
Collision Energy To be optimized

3. Quantitative Data Summary (Example)

AnalyteRetention Time (min)Calibration Range (ng/mL)LLOQ (ng/mL)Inter-day Precision (%RSD)Accuracy (%Bias)
This compoundTo be determined1 - 5001< 15%± 15%
Internal StandardTo be determined----

Note: This data is illustrative and must be determined experimentally through method validation.

Visualizations

GC-MS Experimental Workflow

GCMS_Workflow Sample Sample (Plasma/Urine) Alkalinize Alkalinize (pH > 9) Sample->Alkalinize LLE Liquid-Liquid Extraction (e.g., Ethyl Acetate) Alkalinize->LLE Vortex Vortex & Centrifuge LLE->Vortex Evaporate Evaporate to Dryness Vortex->Evaporate Reconstitute Reconstitute in Solvent Evaporate->Reconstitute GCMS GC-MS Analysis Reconstitute->GCMS Data Data Analysis & Quantification GCMS->Data

Caption: Workflow for this compound quantification by GC-MS.

LC-MS/MS Experimental Workflow

LCMSMS_Workflow cluster_plasma Plasma Sample cluster_urine Urine Sample Plasma Plasma PPT Protein Precipitation (Acetonitrile) Plasma->PPT Centrifuge Centrifuge PPT->Centrifuge Urine Urine Dilute Dilute with Mobile Phase Urine->Dilute Filter Filter (0.22 µm) Dilute->Filter Centrifuge->Filter LCMSMS LC-MS/MS Analysis Filter->LCMSMS Data Data Analysis & Quantification LCMSMS->Data

Caption: Workflow for this compound quantification by LC-MS/MS.

Signaling Pathways and Metabolism

This compound is primarily known as a synthetic intermediate. While related piperazine compounds like N-benzylpiperazine (BZP) are known to interact with dopaminergic and serotonergic systems, specific signaling pathways for this compound are not well-documented.[1][9]

The metabolism of this compound has not been extensively studied. However, based on the metabolism of BZP, potential metabolic pathways could involve hydroxylation of the benzyl rings and N-debenzylation.[10][11][12][13] The identification of metabolites would be a critical step in comprehensive pharmacokinetic studies.

Logical Relationship for Method Selection

Method_Selection Requirement Analytical Requirement HighSensitivity High Sensitivity (<1 ng/mL) Requirement->HighSensitivity ComplexMatrix Complex Matrix (e.g., Hair, Tissue) Requirement->ComplexMatrix RoutineScreening Routine Screening Requirement->RoutineScreening LCMSMS LC-MS/MS HighSensitivity->LCMSMS ComplexMatrix->LCMSMS GCMS GC-MS RoutineScreening->GCMS

Caption: Decision logic for selecting an analytical method.

References

Application Notes and Protocols: Synthesis of 1,3-Dibenzylpiperazine Derivatives for Antimicrobial Screening

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the synthesis and antimicrobial evaluation of 1,3-dibenzylpiperazine derivatives. The protocols outlined below are intended to serve as a foundational methodology for researchers engaged in the discovery and development of novel antimicrobial agents.

Introduction

The emergence of multidrug-resistant pathogens presents a formidable challenge to global public health. This has spurred intensive research into the development of new classes of antimicrobial agents with novel mechanisms of action. Piperazine and its derivatives have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities, including antimicrobial, antifungal, and anticancer properties.[1] The this compound scaffold, in particular, offers a versatile platform for structural modifications to optimize antimicrobial potency and selectivity. This document details the synthetic route to this compound derivatives and the subsequent protocols for their antimicrobial screening.

Data Presentation

The antimicrobial efficacy of newly synthesized compounds is typically quantified by determining the Minimum Inhibitory Concentration (MIC) and the diameter of the zone of inhibition. The following tables present hypothetical, yet representative, data for a series of synthesized this compound derivatives against common bacterial and fungal strains.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound Derivatives (in µg/mL)

Compound IDR-GroupStaphylococcus aureus (ATCC 25923)Escherichia coli (ATCC 25922)Pseudomonas aeruginosa (ATCC 27853)Candida albicans (ATCC 10231)
DBP-01 H64128>256128
DBP-02 4-Cl163212864
DBP-03 4-F8166432
DBP-04 4-NO₂326425664
DBP-05 2,4-diCl81612832
Ciprofloxacin (Control)10.250.5NA
Fluconazole (Control)NANANA8

Table 2: Zone of Inhibition Diameters of this compound Derivatives (in mm)

Compound IDR-GroupStaphylococcus aureus (ATCC 25923)Escherichia coli (ATCC 25922)Pseudomonas aeruginosa (ATCC 27853)Candida albicans (ATCC 10231)
DBP-01 H10809
DBP-02 4-Cl1815912
DBP-03 4-F20171115
DBP-04 4-NO₂1411011
DBP-05 2,4-diCl21181016
Ciprofloxacin (Control)303532NA
Fluconazole (Control)NANANA25

Experimental Protocols

I. Synthesis of this compound Derivatives

This protocol describes a general method for the synthesis of this compound derivatives via N,N'-dialkylation of piperazine.

Materials:

  • Piperazine

  • Substituted Benzyl Bromide (2.2 equivalents)

  • Anhydrous Potassium Carbonate (K₂CO₃) (3.0 equivalents)

  • Anhydrous Acetonitrile (MeCN)

  • Ethyl Acetate (EtOAc)

  • Hexane

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica Gel for column chromatography

Procedure:

  • To a round-bottom flask, add piperazine (1.0 equivalent) and anhydrous potassium carbonate (3.0 equivalents).

  • Add anhydrous acetonitrile to the flask to create a stirrable suspension.

  • Slowly add the substituted benzyl bromide (2.2 equivalents) to the reaction mixture at room temperature.

  • Heat the reaction mixture to reflux (approximately 82°C) and monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion of the reaction, cool the mixture to room temperature and filter to remove the inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Dissolve the crude product in ethyl acetate and wash sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane to yield the pure this compound derivative.

  • Characterize the final product using NMR and Mass Spectrometry.[2]

II. Antimicrobial Screening

This protocol follows the guidelines of the Clinical and Laboratory Standards Institute (CLSI).[3][4]

Materials:

  • Synthesized this compound derivatives

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial and fungal strains (e.g., S. aureus, E. coli, P. aeruginosa, C. albicans)

  • Sterile 96-well microtiter plates

  • 0.5 McFarland turbidity standard

  • Sterile saline or phosphate-buffered saline (PBS)

  • Spectrophotometer

Procedure:

  • Preparation of Antimicrobial Stock Solutions: Prepare stock solutions of the synthesized compounds and control antibiotics in a suitable solvent (e.g., DMSO).

  • Preparation of Inoculum: From a fresh 18-24 hour culture plate, select 3-5 isolated colonies of the test microorganism. Suspend the colonies in sterile saline or PBS. Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[3] Dilute this standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[3]

  • Serial Dilution in Microtiter Plate:

    • Add 100 µL of sterile CAMHB to all wells of a 96-well plate.

    • Add 100 µL of the antimicrobial stock solution to the first well of each row, creating a 1:2 dilution.

    • Perform a serial two-fold dilution by transferring 100 µL from the first well to the second, and so on, down the plate. Discard the final 100 µL from the last well.

  • Inoculation: Within 15 minutes of preparing the final inoculum, add 100 µL of the standardized bacterial or fungal suspension to each well, resulting in a final volume of 200 µL.[3]

  • Controls: Include a growth control well (broth and inoculum, no drug) and a sterility control well (broth only).

  • Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours for most bacteria and 24-48 hours for fungi.[3]

  • Reading the MIC: The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.[3] The growth control well should show distinct turbidity, and the sterility control well should remain clear.[3]

This method is a qualitative or semi-quantitative test to determine the susceptibility of bacteria to antimicrobial agents.[1][5]

Materials:

  • Mueller-Hinton Agar (MHA) plates

  • Sterile paper disks (6 mm diameter)

  • Synthesized this compound derivatives

  • Control antibiotic disks

  • Bacterial and fungal strains

  • Sterile cotton swabs

  • 0.5 McFarland turbidity standard

  • Sterile saline or Tryptic Soy Broth

Procedure:

  • Preparation of Inoculum: Prepare a bacterial or fungal suspension equivalent to a 0.5 McFarland standard as described in the broth microdilution protocol.

  • Inoculation of MHA Plate: Dip a sterile cotton swab into the adjusted inoculum. Rotate the swab against the side of the tube to remove excess fluid. Inoculate the dried surface of an MHA plate by streaking the swab over the entire agar surface three times, rotating the plate approximately 60 degrees each time to ensure an even distribution.[5]

  • Application of Disks:

    • Prepare disks impregnated with a known concentration of the synthesized compounds.

    • Using sterile forceps, place the antimicrobial disks onto the surface of the inoculated agar plate.

    • Gently press each disk to ensure complete contact with the agar surface.

  • Incubation: Invert the plates and incubate at 35°C ± 2°C for 16-24 hours for bacteria and 24-48 hours for fungi.

  • Measurement of Zone of Inhibition: After incubation, measure the diameter of the zone of complete inhibition (no visible growth) around each disk in millimeters (mm).

Visualizations

Synthesis_Workflow Start Piperazine + Substituted Benzyl Bromide Reaction N,N'-Dialkylation (K2CO3, MeCN, Reflux) Start->Reaction Workup Filtration & Concentration Reaction->Workup Extraction Aqueous Workup (EtOAc, H2O, Brine) Workup->Extraction Purification Column Chromatography (Silica Gel) Extraction->Purification Product This compound Derivative Purification->Product Characterization NMR & Mass Spectrometry Product->Characterization

Caption: Synthetic workflow for this compound derivatives.

Antimicrobial_Screening_Workflow Start Synthesized this compound Derivatives MIC_Assay Broth Microdilution (MIC) Start->MIC_Assay Disk_Assay Disk Diffusion (Zone of Inhibition) Start->Disk_Assay Inoculum_MIC Prepare Standardized Inoculum (0.5 McFarland) MIC_Assay->Inoculum_MIC Inoculum_Disk Prepare Standardized Inoculum (0.5 McFarland) Disk_Assay->Inoculum_Disk Serial_Dilution Serial Dilution in 96-Well Plate Inoculum_MIC->Serial_Dilution Inoculation_MIC Inoculate Plates Serial_Dilution->Inoculation_MIC Incubation_MIC Incubate (35°C) Inoculation_MIC->Incubation_MIC Read_MIC Read MIC Values Incubation_MIC->Read_MIC Lawn_Culture Inoculate MHA Plate (Lawn Culture) Inoculum_Disk->Lawn_Culture Place_Disks Apply Antimicrobial Disks Lawn_Culture->Place_Disks Incubation_Disk Incubate (35°C) Place_Disks->Incubation_Disk Measure_Zones Measure Zones of Inhibition Incubation_Disk->Measure_Zones

Caption: Workflow for antimicrobial screening of synthesized compounds.

References

Application Notes and Protocols for the Crystallization of 1,3-Dibenzylpiperazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Dibenzylpiperazine is a disubstituted piperazine derivative of interest in medicinal chemistry and pharmacological research.[1] As with many synthetic compounds, the crude product often contains impurities from the synthesis, such as starting materials, by-products, and residual solvents.[2] Effective purification is crucial to obtain a compound of the desired purity for subsequent analysis and application. Crystallization is a powerful technique for the purification of solid organic compounds. This document provides detailed protocols for several common crystallization techniques that can be adapted for this compound.

The choice of crystallization method will depend on the properties of the crude this compound and the nature of the impurities. The primary techniques covered in these notes are:

  • Cooling Crystallization: Based on the principle of differential solubility of the compound in a hot versus a cold solvent.

  • Anti-Solvent Crystallization: Inducing crystallization by adding a solvent in which the compound is insoluble.

  • Crystallization via Salt Formation: Purifying the compound by crystallizing it as a salt, which can then be converted back to the free base.

Section 1: Data Presentation

Since specific quantitative data for the crystallization of this compound is not available in the literature, the following tables are provided as templates for researchers to systematically record their experimental findings during the optimization of the crystallization protocols.

Table 1: Solvent Screening for Cooling Crystallization

TrialSolvent SystemVolume (mL)Temperature for Dissolution (°C)Observations on CoolingCrystal MorphologyYield (%)Purity (%)
1Ethanol
2Isopropanol
3Methanol
4Acetone
5Toluene
6Other:

Table 2: Anti-Solvent Crystallization Parameters

Trial"Good" Solvent"Good" Solvent Vol. (mL)Anti-SolventAnti-Solvent Vol. (mL)Temperature (°C)Crystal MorphologyYield (%)Purity (%)
1MethanolWater
2AcetoneHexane
3DichloromethaneEthanol
4Other:Other:

Table 3: Crystallization via Salt Formation Parameters

TrialSalt FormedSolvent SystemVolume (mL)Acid UsedMolar Eq. of AcidCrystallization Temp (°C)Yield (%)Purity (%)
1DihydrochlorideEthanolHCl (gas or soln.)
2DiacetateAcetoneAcetic Acid
3Other:

Section 2: Experimental Protocols

Protocol 1: Cooling Crystallization

This technique relies on the principle that the solubility of most solids increases with temperature. An ideal solvent will dissolve the compound well at an elevated temperature but poorly at room temperature or below.

Materials:

  • Crude this compound

  • Selected recrystallization solvent (e.g., ethanol, isopropanol)

  • Erlenmeyer flask

  • Heating source (hot plate with stirring)

  • Condenser (optional, for volatile solvents)

  • Buchner funnel and filter flask

  • Filter paper

  • Ice bath

Methodology:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent.

  • Heating: Gently heat the mixture to the boiling point of the solvent while stirring. Continue to add small portions of the hot solvent until the solid completely dissolves. It is crucial to use the minimum amount of hot solvent necessary to achieve a saturated solution.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a pre-heated funnel with fluted filter paper to remove them. This step should be done quickly to prevent premature crystallization.

  • Cooling: Allow the hot, clear solution to cool slowly to room temperature. Slow cooling generally promotes the formation of larger, purer crystals. Covering the flask with a watch glass will prevent solvent evaporation and contamination.

  • Further Cooling: Once the solution has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Workflow for Cooling Crystallization

Cooling_Crystallization start Start: Crude this compound dissolve Dissolve in minimal hot solvent start->dissolve hot_filter Hot Filtration (if needed) dissolve->hot_filter cool_rt Slowly cool to room temperature dissolve->cool_rt No insoluble impurities hot_filter->cool_rt Yes cool_ice Cool in ice bath cool_rt->cool_ice isolate Isolate crystals by vacuum filtration cool_ice->isolate wash Wash with cold solvent isolate->wash dry Dry crystals under vacuum wash->dry end End: Purified Crystals dry->end

Caption: Workflow for the purification of this compound by cooling crystallization.

Protocol 2: Anti-Solvent Crystallization

This method is useful when a suitable single solvent for cooling crystallization cannot be found. It involves dissolving the compound in a "good" solvent (in which it is very soluble) and then adding a "poor" or "anti-solvent" (in which it is insoluble) to induce precipitation.

Materials:

  • Crude this compound

  • A "good" solvent (e.g., methanol, acetone)

  • An "anti-solvent" (e.g., water, hexane)

  • Erlenmeyer flask or beaker

  • Stirring mechanism

  • Buchner funnel and filter flask

  • Filter paper

Methodology:

  • Dissolution: Dissolve the crude this compound in a minimal amount of the "good" solvent at room temperature.

  • Anti-Solvent Addition: Slowly add the "anti-solvent" dropwise to the stirred solution until the solution becomes slightly turbid (cloudy). The turbidity indicates the point of saturation has been reached.

  • Crystal Growth: If necessary, gently warm the turbid solution until it becomes clear again. Then, allow the solution to stand undisturbed to cool slowly, promoting crystal growth. Seeding with a small crystal of the pure compound can be beneficial.

  • Isolation and Drying: Collect, wash with the anti-solvent, and dry the crystals as described in Protocol 1 (steps 6-8).

Workflow for Anti-Solvent Crystallization

Anti_Solvent_Crystallization start Start: Crude this compound dissolve Dissolve in minimal 'good' solvent start->dissolve add_anti_solvent Slowly add 'anti-solvent' until turbidity appears dissolve->add_anti_solvent crystal_growth Allow solution to stand for crystal growth add_anti_solvent->crystal_growth isolate Isolate, wash, and dry crystals crystal_growth->isolate end End: Purified Crystals isolate->end

Caption: Workflow for purification by anti-solvent crystallization.

Protocol 3: Crystallization via Salt Formation

For basic compounds like this compound, purification can be achieved by converting the free base into a salt, which often has different solubility properties and may crystallize more readily. The purified salt can then be neutralized to regenerate the pure free base.

3A: Dihydrochloride Salt Formation (adapted from benzylpiperazine synthesis) [3]

Materials:

  • Crude this compound

  • Absolute ethanol

  • Hydrogen chloride (gas or concentrated solution in a suitable solvent)

  • Erlenmeyer flask

  • Ice bath

  • Buchner funnel and filter flask

  • Filter paper

  • Dry benzene or other suitable washing solvent

Methodology:

  • Dissolution: Dissolve the crude this compound in absolute ethanol.

  • Acidification: Cool the solution in an ice bath. Slowly introduce hydrogen chloride gas or add a saturated solution of HCl in ethanol until the solution is acidic. The dihydrochloride salt should precipitate.

  • Crystallization: Allow the mixture to stand in the ice bath for 15-30 minutes to ensure complete precipitation.

  • Isolation: Collect the precipitated this compound dihydrochloride by vacuum filtration.

  • Washing: Wash the salt with a small amount of cold ethanol or dry benzene.

  • Drying: Dry the salt under vacuum.

  • Regeneration of Free Base (Optional): Dissolve the purified salt in water, make the solution alkaline (pH > 12) with a base like sodium hydroxide, and extract the pure this compound with an organic solvent (e.g., dichloromethane or chloroform). Dry the organic extracts and evaporate the solvent to obtain the purified free base.

3B: Diacetate Salt Formation (adapted from piperazine purification) [4]

Materials:

  • Crude this compound

  • Acetone

  • Glacial acetic acid

  • Erlenmeyer flask

  • Stirring mechanism

  • Buchner funnel and filter flask

  • Filter paper

Methodology:

  • Dissolution: Dissolve the crude this compound in acetone (approximately 5-20 volumes per volume of the crude material).[4]

  • Acidification: While stirring, add at least a stoichiometric amount (and up to 5 times the stoichiometric amount) of glacial acetic acid to the solution.[4]

  • Precipitation: The this compound diacetate should precipitate as a crystalline solid. Maintain the temperature in the range of 10-30°C.[4]

  • Isolation, Washing, and Drying: Collect the crystals by vacuum filtration, wash with cold acetone, and dry under vacuum.

  • Regeneration of Free Base (Optional): Follow the procedure described in step 7 of Protocol 3A.

Workflow for Crystallization via Salt Formation

Salt_Formation_Crystallization start Start: Crude this compound dissolve Dissolve in appropriate solvent (e.g., Ethanol, Acetone) start->dissolve add_acid Add acid (e.g., HCl, Acetic Acid) to form salt dissolve->add_acid precipitate Precipitate/Crystallize the salt add_acid->precipitate isolate Isolate and dry the purified salt precipitate->isolate regenerate Regenerate free base (Optional) isolate->regenerate end_salt End: Purified Salt regenerate->end_salt No end_base End: Purified Free Base regenerate->end_base Yes

Caption: General workflow for purification via salt formation and crystallization.

References

Application Notes and Protocols for In-Vivo Experimental Design Using 1,3-Dibenzylpiperazine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

1,3-Dibenzylpiperazine (DBZP) is a psychoactive compound that is frequently identified as a synthetic by-product in illicit preparations of N-benzylpiperazine (BZP), a well-known recreational drug.[1][2][3] Despite its common presence, the specific pharmacology and abuse liability of DBZP are not as extensively characterized as BZP.[3] Preclinical in-vivo studies are crucial for elucidating its mechanism of action, behavioral effects, and potential for adverse health consequences.

Available research indicates that DBZP is a behaviorally active compound with a pharmacological profile distinct from many other piperazine derivatives.[3][4] It appears to possess a mixed mechanism of action, likely involving both dopaminergic and serotonergic systems.[1] Key findings show that DBZP produces subjective effects in animal models that are similar to methamphetamine, suggesting a potential for abuse.[1][3] However, unlike typical psychostimulants, it tends to decrease locomotor activity.[1][3] Additionally, studies have explored its effects on memory and anxiety, revealing a complex neuropharmacological profile that warrants further investigation.[5][6]

These application notes provide a summary of key quantitative data and detailed protocols for conducting in-vivo experiments to assess the behavioral pharmacology of DBZP.

Pharmacological Profile

  • Mechanism of Action: While the precise in-vitro mechanisms have not been fully elucidated, the behavioral effects of DBZP are consistent with actions on both the dopaminergic and serotonergic systems.[1] It is hypothesized to interact with monoamine transporters, similar to its parent compound BZP, which is known to stimulate the release and inhibit the reuptake of dopamine and serotonin.[1][7]

  • Abuse Liability Profile: In drug discrimination studies, a key animal model for a drug's subjective effects, DBZP fully substitutes for methamphetamine.[1][3] It produces partial, sub-threshold substitution for cocaine and MDMA, but fails to substitute for the hallucinogen DOM.[1][3] This suggests that its subjective effects in animals overlap significantly with psychostimulants. However, in conditioned place preference assays, DBZP did not show rewarding properties at the doses tested.[3]

  • Locomotor Effects: In contrast to typical stimulants, DBZP produces dose-dependent decreases in spontaneous locomotor activity in mice.[1][3] A significant reduction in movement is observed at a dose of 100 mg/kg.[1]

  • Cognitive and Anxiogenic Effects: Studies in mice have shown that DBZP can enhance the acquisition phase of memory in the passive avoidance test.[5][6] It has also been reported to have an anxiogenic (anxiety-producing) profile.[6]

  • Adverse Effects: High doses of DBZP (e.g., 100 mg/kg in rats) have been observed to cause adverse effects, including convulsions.[1][3]

Data Presentation

The following tables summarize key quantitative data from in-vivo studies with this compound.

Table 1: Drug Discrimination Studies with DBZP in Rats

Training Drug DBZP Dose Range (mg/kg, i.p.) Max. Drug-Appropriate Responding (%) ED₅₀ (mg/kg) Reference
Methamphetamine (1 mg/kg) 5 - 50 98% (Full Substitution) 19.54 [1]
Cocaine 5 - 50 67% (Sub-threshold) N/A [1]
MDMA 5 - 50 60% (Sub-threshold) N/A [1]

| DOM | 25 - 100 | 17% (No Substitution) | N/A |[1] |

Table 2: Other Behavioral Effects of DBZP in Rodents

Animal Model Test Effective Dose (mg/kg, i.p.) Observed Effect Reference
Mice Locomotor Activity 100 Significant decrease in activity [1]
Mice Passive Avoidance Test 10 Enhanced memory acquisition [5][6]
Mice Various (e.g., Hole-Board) Not specified Anxiogenic profile [6]
Mice Myo-relaxant Tests Not specified Strong myo-relaxant effect [6]

| Rats | Adverse Effect Observation | 100 | Writhing and convulsions |[1] |

Key Experimental Protocols

Protocol 1: Assessment of Locomotor Activity

Objective: To determine the effect of DBZP on spontaneous locomotor activity and to identify its stimulant or depressant properties over a range of doses.

Materials:

  • Male Swiss-Webster mice.[1]

  • This compound hydrochloride (DBZP).[1]

  • 0.9% saline solution (vehicle).[1]

  • Standard locomotor activity monitoring chambers.

  • Analytical balance and appropriate labware for drug preparation.

Procedure:

  • Animal Acclimatization: House mice in a temperature- and humidity-controlled vivarium with a 12-hour light/dark cycle. Allow at least 7 days for acclimatization to the facility before testing.

  • Drug Preparation: Dissolve DBZP hydrochloride in 0.9% saline to achieve the desired concentrations. Note that for some studies, DBZP was administered in a volume of 3 ml/kg in rats, while other piperazines were given at 1 ml/kg, suggesting solubility may be a consideration.[1] Prepare fresh solutions on the day of the experiment.

  • Experimental Groups: Assign animals randomly to treatment groups (e.g., Vehicle, 5 mg/kg DBZP, 10 mg/kg DBZP, 25 mg/kg DBZP, 50 mg/kg DBZP, 100 mg/kg DBZP).[1] A group size of n=8 is typical.

  • Habituation: Place each mouse individually into a locomotor activity chamber and allow it to habituate for 30-60 minutes before drug administration.

  • Administration: Administer the assigned dose of DBZP or vehicle via intraperitoneal (i.p.) injection. The typical injection volume for mice is 10 ml/kg.[1]

  • Data Collection: Immediately after injection, return the animal to the chamber and begin recording locomotor activity (e.g., distance traveled, beam breaks) in 5-minute bins for a total of 2-4 hours.

  • Data Analysis: Analyze the data by comparing the activity counts for each DBZP group to the vehicle control group using a two-way ANOVA (Treatment x Time), followed by appropriate post-hoc tests to identify significant differences at specific time points and doses. Calculate an ED₅₀ for activity depression if a clear dose-response relationship is observed.[1]

Protocol 2: Evaluation of Subjective Effects via Drug Discrimination

Objective: To assess whether the interoceptive (subjective) effects of DBZP are similar to those of known drugs of abuse like methamphetamine.

Materials:

  • Male Sprague-Dawley rats.[3]

  • DBZP hydrochloride and the training drug (e.g., (+)-Methamphetamine hydrochloride).[1]

  • 0.9% saline solution.[1]

  • Standard two-lever operant conditioning chambers equipped with a food pellet dispenser.

  • Food pellets for reinforcement.

Procedure:

  • Food Restriction & Habituation: Reduce the body weight of rats to 85-90% of their free-feeding weight to motivate them to work for food reinforcement. Habituate them to the operant chambers.

  • Training Phase:

    • Train rats to press one lever (the "drug lever") after an i.p. injection of the training drug (e.g., 1 mg/kg methamphetamine) and a second lever (the "vehicle lever") after an i.p. injection of saline.

    • Injections are typically given 15-30 minutes before the session.

    • Lever presses are reinforced with food pellets on a fixed-ratio (FR) schedule.

    • Training continues until rats reliably complete >80% of their initial responses on the correct lever before receiving the first reinforcer.

  • Testing Phase (Substitution):

    • Once training criteria are met, substitution tests with DBZP can begin.

    • On test days, administer a specific dose of DBZP (e.g., 5, 10, 25, 50 mg/kg) instead of the training drug or vehicle.[1]

    • Allow the rat to respond on either lever. No food reinforcement is provided during test sessions to avoid influencing the choice.

    • Test sessions are interspersed with training sessions to maintain discriminative control.

  • Data Collection: Record the number of presses on each lever. The primary dependent measures are the percentage of responses on the drug-appropriate lever and the overall response rate.

  • Data Analysis:

    • Calculate the percentage of drug-appropriate responding (%DAR).

    • Full substitution is defined as >80% DAR. Partial substitution is between 20% and 80% DAR. No substitution is <20% DAR.

    • Analyze response rates to assess any motor-impairing or rate-suppressing effects of the drug.

    • If full substitution is achieved across a range of doses, calculate the ED₅₀ value, which is the dose that produces 50% DAR.[1]

Protocol 3: Assessment of Nootropic Effects via Passive Avoidance Test

Objective: To evaluate the effect of DBZP on memory acquisition, consolidation, and formation.

Materials:

  • Male mice.[6]

  • DBZP hydrochloride.[6]

  • 0.9% saline solution.[6]

  • Passive avoidance apparatus (a two-chamber box with a light and a dark compartment, where the floor of the dark compartment can be electrified).

Procedure:

  • Drug Preparation and Groups: Prepare DBZP in saline. To test effects on different memory phases, create separate experimental groups:

    • Acquisition: Administer DBZP (e.g., 10 mg/kg, i.p.) or vehicle 30 minutes before the training session.[5]

    • Consolidation/Formation: Administer DBZP or vehicle immediately after the training session.[5]

  • Training Session (Day 1):

    • Place a mouse in the light compartment of the apparatus.

    • When the mouse enters the dark compartment (which they naturally prefer), an inescapable mild foot shock is delivered.

    • The latency to enter the dark compartment is recorded.

  • Test Session (Day 2, 24 hours later):

    • Place the mouse back into the light compartment.

    • Record the latency to enter the dark compartment (step-through latency). No shock is delivered during the test session.

    • A longer latency in the test session compared to the training session indicates that the animal remembers the aversive stimulus.

  • Data Analysis: Compare the step-through latencies between the vehicle and DBZP-treated groups using an appropriate statistical test (e.g., Mann-Whitney U test or t-test). An increased latency in a DBZP group relative to control suggests an enhancement of the specific memory phase that was targeted by the timing of the injection.

Visualization of Pathways and Workflows

Proposed_DBZP_Signaling_Pathway Proposed Mechanism of Action for DBZP cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron DAT Dopamine Transporter (DAT) SERT Serotonin Transporter (SERT) Vesicles Synaptic Vesicles (DA & 5-HT) Synapse_DA Synaptic Dopamine Vesicles->Synapse_DA Release Synapse_S Synaptic Serotonin Vesicles->Synapse_S Release DA_R Dopamine Receptors S_R Serotonin Receptors DBZP This compound (DBZP) DBZP->DAT Inhibits DBZP->SERT Inhibits Synapse_DA->DAT Reuptake Synapse_DA->DA_R Activates Synapse_S->SERT Reuptake Synapse_S->S_R Activates In_Vivo_Experimental_Workflow General In-Vivo Behavioral Experiment Workflow cluster_tests Example Behavioral Assays Start Study Design & Animal Procurement Acclimatization Animal Acclimatization (≥ 7 days) Start->Acclimatization Grouping Random Assignment to Treatment Groups Acclimatization->Grouping DrugPrep Drug & Vehicle Preparation Admin Drug Administration (e.g., i.p. injection) Grouping->Admin DrugPrep->Admin Testing Behavioral Testing Admin->Testing DataCollection Data Collection & Recording Testing->DataCollection Locomotor Locomotor Activity Testing->Locomotor DrugDisc Drug Discrimination Testing->DrugDisc Memory Passive Avoidance Testing->Memory Analysis Statistical Analysis (e.g., ANOVA) DataCollection->Analysis End Interpretation & Conclusion Analysis->End

References

Troubleshooting & Optimization

"optimizing reaction conditions for 1,3-dibenzylpiperazine synthesis"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 1,3-dibenzylpiperazine. The information is designed to help overcome common experimental challenges and optimize reaction conditions.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most straightforward method for synthesizing this compound is the direct N,N'-dibenzylation of piperazine using two equivalents of a benzylating agent, such as benzyl chloride or benzyl bromide, in the presence of a base.

Q2: What are the major byproducts in the synthesis of this compound?

A2: The primary byproducts are mono-benzylated piperazine (1-benzylpiperazine) and the isomeric 1,4-dibenzylpiperazine.[1] The formation of these byproducts is highly dependent on the reaction conditions.

Q3: How can I minimize the formation of 1,4-dibenzylpiperazine?

A3: While selectively synthesizing the 1,3-isomer is challenging, using a slight excess of piperazine relative to the benzylating agent and carefully controlling the reaction temperature can help favor the formation of the mono-substituted product, which can then be further reacted. However, for direct dibenzylation, lower reaction temperatures may help reduce the rate of the second benzylation step, potentially offering some control over the formation of the disubstituted product.[1]

Q4: Is it possible to completely avoid the formation of 1,4-dibenzylpiperazine?

A4: Completely avoiding the formation of the 1,4-isomer in a one-pot dibenzylation of piperazine is difficult due to the similar reactivity of the two nitrogen atoms. Chromatographic purification is typically required to separate the isomers.

Q5: What analytical techniques are best for distinguishing between 1,3- and 1,4-dibenzylpiperazine isomers?

A5: Gas chromatography-mass spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are effective for distinguishing between the isomers. The two isomers may have very similar mass spectra, but their gas chromatography retention times will differ.[1] 1H and 13C NMR spectroscopy will show distinct chemical shifts and coupling patterns for the non-equivalent protons and carbons in the 1,3-isomer compared to the symmetrical 1,4-isomer.

Troubleshooting Guides

Issue 1: Low Yield of Dibenzylated Product

Question: My reaction is resulting in a low yield of this compound, with a significant amount of unreacted 1-benzylpiperazine. What are the potential causes and solutions?

Answer:

Potential Causes:

  • Insufficient Benzylating Agent: The molar ratio of the benzylating agent to 1-benzylpiperazine (if using a two-step approach) or to piperazine (in a one-pot reaction) may be too low.

  • Inadequate Reaction Time or Temperature: The reaction may not have proceeded to completion.

  • Ineffective Base: The base used may not be strong enough to effectively deprotonate the piperazine nitrogen for the second alkylation.

  • Poor Solvent Choice: The solvent may not be suitable for the reaction, leading to poor solubility of reactants or intermediates.

Troubleshooting Steps:

  • Adjust Stoichiometry: Increase the molar equivalents of the benzylating agent. A slight excess (e.g., 2.2 equivalents of benzyl chloride to 1 equivalent of piperazine) can drive the reaction towards the disubstituted product.

  • Optimize Reaction Conditions: Increase the reaction temperature or prolong the reaction time. Monitor the reaction progress using an appropriate technique like Thin Layer Chromatography (TLC) or GC-MS.

  • Screen Bases: If using a weak base like potassium carbonate, consider switching to a stronger, non-nucleophilic base such as triethylamine or diisopropylethylamine (DIPEA).

  • Solvent Selection: Ensure the chosen solvent (e.g., acetonitrile, DMF, or DCM) provides good solubility for all reactants and intermediates.

Issue 2: High Proportion of 1,4-Dibenzylpiperazine Isomer

Question: My synthesis is producing a high proportion of the undesired 1,4-dibenzylpiperazine isomer. How can I improve the selectivity for the 1,3-isomer?

Answer:

Potential Causes:

  • High Reaction Temperature: Higher temperatures can lead to a less selective reaction, favoring the thermodynamically stable 1,4-isomer.

  • Reaction Kinetics: The second benzylation may occur rapidly and without regiochemical control, leading to a statistical mixture of isomers.

Troubleshooting Steps:

  • Temperature Control: Conduct the reaction at a lower temperature. While this may decrease the overall reaction rate, it can improve the selectivity for the 1,3-isomer.

  • Slow Addition of Reagents: Add the benzylating agent slowly to the reaction mixture. This can help to control the local concentration of the electrophile and may influence the regioselectivity of the second alkylation.

  • Consider a Two-Step Synthesis: A more controlled approach is a two-step synthesis. First, synthesize 1-benzylpiperazine. After purification, perform the second benzylation under carefully controlled conditions. This allows for more precise control over the stoichiometry of the second addition.

Data Presentation

Table 1: Effect of Reaction Parameters on Product Distribution (Hypothetical Data)

ParameterConditionThis compound Yield (%)1,4-Dibenzylpiperazine Yield (%)1-Benzylpiperazine Yield (%)
Temperature Room Temperature453520
50°C55405
80°C60382
Solvent Acetonitrile58375
Dichloromethane52426
Toluene55405
Base K₂CO₃50455
Triethylamine62353
DIPEA65323

Experimental Protocols

Protocol 1: One-Pot Synthesis of this compound

This protocol is a general guideline and may require optimization.

Materials:

  • Piperazine

  • Benzyl chloride

  • Triethylamine (or another suitable base)

  • Acetonitrile (or another suitable solvent)

  • Hydrochloric acid (for workup)

  • Sodium hydroxide (for workup)

  • Dichloromethane (for extraction)

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask, dissolve piperazine (1.0 eq.) in acetonitrile.

  • Add triethylamine (2.2 eq.) to the solution and stir.

  • Cool the mixture in an ice bath.

  • Slowly add benzyl chloride (2.1 eq.) dropwise to the cooled solution.

  • After the addition is complete, allow the reaction to warm to room temperature and then heat to a reflux of 50-60°C.

  • Monitor the reaction by TLC or GC-MS until the starting material is consumed.

  • Cool the reaction mixture and remove the solvent under reduced pressure.

  • Redissolve the residue in dichloromethane and wash with a dilute HCl solution.

  • Make the aqueous layer basic with a NaOH solution and extract with dichloromethane.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.

  • Purify the crude product by column chromatography to separate the 1,3- and 1,4-isomers.

Mandatory Visualizations

experimental_workflow start Start dissolve Dissolve Piperazine in Acetonitrile start->dissolve add_base Add Triethylamine dissolve->add_base cool Cool to 0°C add_base->cool add_benzyl_chloride Slowly Add Benzyl Chloride cool->add_benzyl_chloride react Warm to RT, then Heat to 50-60°C add_benzyl_chloride->react monitor Monitor Reaction (TLC/GC-MS) react->monitor workup Aqueous Workup & Extraction monitor->workup Reaction Complete purify Column Chromatography workup->purify end End: Purified This compound purify->end

Caption: Experimental workflow for the one-pot synthesis of this compound.

troubleshooting_logic start Low Yield of Dibenzylated Product cause1 Insufficient Benzylating Agent start->cause1 Check Stoichiometry cause2 Suboptimal Time/ Temperature start->cause2 Review Conditions cause3 Ineffective Base start->cause3 Evaluate Base solution1 Increase Equivalents of Benzylating Agent cause1->solution1 solution2 Increase Temperature or Reaction Time cause2->solution2 solution3 Use a Stronger, Non-nucleophilic Base cause3->solution3

Caption: Troubleshooting logic for addressing low product yield.

References

"minimizing byproduct formation in 1,3-dibenzylpiperazine synthesis"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing byproduct formation during the synthesis of 1,3-dibenzylpiperazine.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound, focusing on the identification and mitigation of byproducts.

Problem 1: Presence of significant amounts of 1,4-dibenzylpiperazine in the final product.

  • Question: My analytical results (GC-MS, NMR) show a significant peak corresponding to 1,4-dibenzylpiperazine. How can I avoid the formation of this isomer?

  • Answer: The formation of the symmetrical 1,4-isomer is a common issue, especially in one-pot reactions involving the direct alkylation of piperazine. To favor the formation of the 1,3-isomer, a regioselective synthetic strategy is necessary. This typically involves a multi-step approach where the two nitrogen atoms of the piperazine ring are differentiated. A common strategy is to use a starting material where one nitrogen is already part of a less reactive functional group or is sterically hindered.

Problem 2: Incomplete reaction and presence of mono-benzylated piperazine.

  • Question: I am observing a substantial amount of mono-benzyl piperazine in my reaction mixture. What are the likely causes and how can I drive the reaction to completion?

  • Answer: The presence of a significant amount of the mono-substituted intermediate suggests that the second benzylation step is not proceeding efficiently. Several factors could be contributing to this issue:

    • Insufficient Benzylating Agent: Ensure that at least one equivalent of the benzylating agent is used for the second alkylation step. A slight excess may be necessary to drive the reaction to completion.

    • Reaction Time: The reaction may not have been allowed to proceed for a sufficient duration. Monitor the reaction progress using an appropriate analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Reaction Temperature: While high temperatures can lead to byproduct formation, a temperature that is too low may result in a sluggish reaction. Gradual heating or optimization of the reaction temperature is recommended.

    • Base Strength: The choice and amount of base are critical for deprotonating the secondary amine of the mono-benzylated intermediate, activating it for the second alkylation. A stronger base or a different type of base might be required.

Problem 3: Formation of unidentified impurities.

  • Question: My chromatogram shows several unidentified peaks. What are the potential sources of these impurities and how can I identify them?

  • Answer: Unidentified impurities can arise from various sources. Here are some common possibilities and how to address them:

    • Starting Material Purity: Ensure the purity of your starting materials, including the piperazine derivative and benzyl halide. Impurities in the starting materials will likely be carried through the synthesis.

    • Side Reactions: Benzyl halides can undergo self-coupling reactions or react with the solvent, especially under basic conditions.

    • Degradation: The product or intermediates may be unstable under the reaction or workup conditions.

    • Identification: To identify these impurities, techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are invaluable. Comparing the mass spectra and NMR data with known compounds or databases can help in their identification.

Frequently Asked Questions (FAQs)

Q1: What is the most common byproduct in the synthesis of dibenzylpiperazines, and how can it be minimized?

A1: In the context of dibenzylating piperazine, the most common byproduct is the undesired regioisomer. When synthesizing this compound, the formation of 1,4-dibenzylpiperazine is a significant challenge. The formation of this symmetrical isomer is often favored in one-pot syntheses. Minimizing its formation requires a strategic approach, such as using a pre-functionalized piperazine ring or employing protecting group chemistry to differentiate the two nitrogen atoms, thus controlling the regioselectivity of the benzylation steps.

Q2: How do reaction temperature and stoichiometry affect byproduct formation?

A2: Reaction temperature and the molar ratio of reactants are critical parameters in controlling byproduct formation.[1] In the synthesis of benzylpiperazines, higher temperatures can lead to an increase in the rate of side reactions, including the formation of the undesired disubstituted byproduct, 1,4-dibenzylpiperazine.[1] Similarly, using an excess of the benzylating agent (e.g., benzyl chloride) relative to piperazine will drive the reaction towards the formation of the disubstituted product.[1] To favor mono-substitution, an excess of piperazine is typically used. For the synthesis of a disubstituted product like this compound, precise control over the stoichiometry in a stepwise synthesis is crucial.

Q3: What are the recommended analytical techniques for monitoring the reaction and assessing the purity of the final product?

A3: A combination of chromatographic and spectroscopic techniques is recommended.

  • Thin Layer Chromatography (TLC): A quick and effective method for monitoring the progress of the reaction by observing the disappearance of starting materials and the appearance of the product and any major byproducts.

  • Gas Chromatography-Mass Spectrometry (GC-MS): An excellent technique for separating volatile compounds and identifying them based on their mass spectra. It is particularly useful for identifying isomeric byproducts.

  • High-Performance Liquid Chromatography (HPLC): A versatile technique for both monitoring reaction progress and assessing the final purity of non-volatile or thermally labile compounds.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information about the desired product and any impurities present, allowing for unambiguous structure elucidation and purity determination.

Q4: What are some effective methods for purifying this compound from its byproducts?

A4: The choice of purification method will depend on the nature of the impurities.

  • Column Chromatography: This is a very effective method for separating compounds with different polarities. By choosing an appropriate solvent system, it is often possible to separate the desired 1,3-isomer from the 1,4-isomer and other byproducts.

  • Crystallization: If the desired product is a solid and has different solubility properties from the impurities, crystallization can be a highly effective purification technique.

  • Acid-Base Extraction: Since piperazines are basic, an acid-base extraction can be used to separate them from non-basic impurities. However, this will not separate the desired product from other basic byproducts.

Data Presentation

The following table summarizes the effect of key reaction parameters on byproduct formation in the context of piperazine benzylation, which can serve as a guide for optimizing the synthesis of this compound.

ParameterCondition to Minimize 1,4-Dibenzylpiperazine Formation (when targeting mono-substitution)Likely Outcome in this compound Synthesis
Molar Ratio (Piperazine:Benzylating Agent) High excess of piperazineIn a stepwise synthesis, precise 1:1 stoichiometry for each step is crucial.
Temperature Lower reaction temperatureLower temperatures are generally preferred to minimize side reactions.
Order of Addition Slow, controlled addition of benzylating agentSlow addition is recommended to control the reaction rate and temperature.
Solvent Aprotic solvents of moderate polarityThe choice of solvent can influence reaction rates and selectivity.
Base Weaker, non-nucleophilic baseThe base should be strong enough to deprotonate the amine but not so strong as to promote side reactions.

Experimental Protocols

Since a direct, optimized protocol for the synthesis of this compound with minimal byproducts is not widely published, a plausible multi-step synthetic approach is outlined below. This approach is based on established principles of organic synthesis for creating unsymmetrical disubstituted piperazines.

Hypothetical Two-Step Synthesis of this compound

This protocol assumes the use of a protecting group to differentiate the two nitrogen atoms of the piperazine ring.

Step 1: Mono-N-protection of Piperazine

  • Reaction Setup: Dissolve piperazine in a suitable solvent (e.g., dichloromethane or tetrahydrofuran) in a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon).

  • Protection: Cool the solution in an ice bath. Slowly add one equivalent of a suitable protecting group reagent (e.g., di-tert-butyl dicarbonate for Boc protection, or benzyl chloroformate for Cbz protection).

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for several hours. Monitor the reaction progress by TLC.

  • Workup and Purification: Upon completion, perform an appropriate aqueous workup to remove unreacted reagents and salts. Purify the mono-protected piperazine by column chromatography.

Step 2: Benzylation of the Unprotected Nitrogen

  • Reaction Setup: Dissolve the mono-protected piperazine in an appropriate aprotic solvent (e.g., acetonitrile or dimethylformamide) in a round-bottom flask under an inert atmosphere.

  • Addition of Base: Add a suitable non-nucleophilic base (e.g., potassium carbonate or diisopropylethylamine).

  • Benzylation: Slowly add one equivalent of benzyl bromide or benzyl chloride.

  • Reaction Monitoring: Heat the reaction mixture if necessary and monitor its progress by TLC.

  • Workup and Purification: After the reaction is complete, perform an aqueous workup. Purify the N-benzyl-N'-protected piperazine by column chromatography.

Step 3: Deprotection

  • Deprotection Reaction: Remove the protecting group under appropriate conditions (e.g., trifluoroacetic acid for Boc deprotection, or catalytic hydrogenation for Cbz deprotection).

  • Workup: Neutralize the reaction mixture and perform an appropriate workup to isolate the mono-benzylated piperazine.

Step 4: Second Benzylation

  • Reaction Setup: Dissolve the mono-benzylated piperazine in a suitable solvent with a base.

  • Second Benzylation: Add one equivalent of benzyl bromide or benzyl chloride.

  • Reaction Monitoring and Purification: Monitor the reaction by TLC. Upon completion, perform a standard workup and purify the final this compound product by column chromatography or crystallization.

Visualizations

experimental_workflow cluster_step1 Step 1: Mono-Protection cluster_step2 Step 2: First Benzylation cluster_step3 Step 3: Deprotection cluster_step4 Step 4: Second Benzylation piperazine Piperazine mono_protected Mono-Protected Piperazine piperazine->mono_protected protecting_reagent Protecting Group Reagent protecting_reagent->mono_protected protected_monobenzyl N-Benzyl-N'-Protected Piperazine mono_protected->protected_monobenzyl benzyl_halide1 Benzyl Halide benzyl_halide1->protected_monobenzyl base1 Base base1->protected_monobenzyl monobenzyl_piperazine 1-Benzylpiperazine protected_monobenzyl->monobenzyl_piperazine deprotection_reagent Deprotection Reagent deprotection_reagent->monobenzyl_piperazine product This compound monobenzyl_piperazine->product benzyl_halide2 Benzyl Halide benzyl_halide2->product base2 Base base2->product

Caption: A plausible multi-step workflow for the synthesis of this compound.

troubleshooting_byproducts cluster_analysis Initial Analysis cluster_byproducts Common Byproducts cluster_solutions Potential Solutions start Impure Product Detected analysis Identify Byproducts (GC-MS, NMR) start->analysis byproduct1 1,4-Dibenzylpiperazine analysis->byproduct1 Isomer byproduct2 Mono-benzylated Piperazine analysis->byproduct2 Incomplete Reaction byproduct3 Unreacted Starting Material analysis->byproduct3 Unreacted solution1 Implement Stepwise Synthesis byproduct1->solution1 solution2 Optimize Stoichiometry byproduct2->solution2 solution3 Increase Reaction Time/Temp byproduct2->solution3 solution4 Check Starting Material Purity byproduct3->solution4

Caption: A logical troubleshooting guide for byproduct formation in dibenzylpiperazine synthesis.

References

Technical Support Center: Chiral HPLC Separation of 1,3-Dibenzylpiperazine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the chiral HPLC separation of 1,3-dibenzylpiperazine. The information is tailored for researchers, scientists, and drug development professionals.

Troubleshooting Guide

Representative Method Parameters:

ParameterCondition
Column Polysaccharide-based Chiral Stationary Phase (CSP), e.g., Cellulose tris(3,5-dimethylphenylcarbamate)
Mobile Phase Hexane/Isopropanol (IPA) with a basic additive, e.g., 90:10 (v/v) Hexane:IPA + 0.1% Diethylamine (DEA)
Flow Rate 1.0 mL/min
Temperature 25°C
Detection UV at 254 nm

Troubleshooting Common Problems:

Symptom Potential Cause Suggested Solution
Poor or No Resolution 1. Inappropriate Chiral Stationary Phase (CSP).- Screen different types of CSPs (e.g., other polysaccharide-based columns like amylose derivatives, or Pirkle-type columns).
2. Suboptimal mobile phase composition.- Vary the ratio of Hexane to IPA (e.g., 95:5, 80:20).- Try a different alcohol modifier (e.g., ethanol).- Adjust the concentration of the basic additive (e.g., 0.05% to 0.2% DEA).
3. Temperature is not optimal.- Decrease the temperature in 5°C increments (e.g., to 20°C, 15°C) to enhance chiral recognition.[1]
Peak Tailing 1. Secondary interactions with the stationary phase.- For a basic compound like this compound, ensure a basic modifier like DEA is present to minimize interactions with residual silanols on the silica support.[1]
2. Column overload.- Reduce the sample concentration or injection volume.
3. Column degradation.- Flush the column with a strong, compatible solvent or replace the column if performance does not improve.[2]
Long Retention Times 1. Mobile phase is too weak.- Increase the percentage of the polar modifier (e.g., IPA).
2. Strong interactions with the stationary phase.- Increase the column temperature to reduce retention.
Ghost Peaks 1. Contaminated mobile phase or system.- Prepare fresh mobile phase with high-purity solvents.[1]- Run a blank gradient to identify the source of contamination.[1]
2. Sample carryover from the autosampler.- Optimize the needle wash procedure with a solvent that fully dissolves this compound.[1]
High Backpressure 1. Blockage in the system.- Check for and clean or replace the inlet frit.[2]- Ensure the sample is fully dissolved and filtered before injection.
2. Incompatible solvent use.- Ensure the entire HPLC system is flushed of any potentially harmful solvents before connecting a new chiral column.[2]

Frequently Asked Questions (FAQs)

Q1: What type of chiral stationary phase (CSP) is most suitable for separating the enantiomers of this compound?

A1: For basic compounds like this compound, polysaccharide-based CSPs, such as those derived from cellulose or amylose, are a good starting point. Columns like Chiralpak® IC, which has been used for the separation of other piperazine derivatives, could be effective.[3] Screening a variety of CSPs is often necessary to find the optimal selectivity.

Q2: Why is a basic additive like diethylamine (DEA) often used in the mobile phase for separating piperazine derivatives?

A2: this compound is a basic compound containing secondary amine groups. These groups can interact with acidic silanol groups on the surface of the silica-based stationary phase, leading to peak tailing and poor peak shape. A basic additive like DEA competes for these active sites, minimizing these secondary interactions and improving chromatography.[1]

Q3: How does temperature affect the chiral separation of this compound?

A3: Temperature plays a crucial role in chiral recognition.[1] Generally, lower temperatures enhance the enantioselectivity by strengthening the transient diastereomeric complexes formed between the analyte and the CSP.[1] However, in some cases, higher temperatures can improve peak efficiency. Therefore, temperature should be optimized for each specific separation.

Q4: My resolution is decreasing over time with repeated injections. What could be the cause?

A4: A gradual loss of resolution can be due to the accumulation of strongly adsorbed sample components or impurities on the column. This is sometimes referred to as an "additive memory effect," where the history of the column impacts its performance.[4] It is also possible that the stationary phase is degrading. Try flushing the column with a strong, compatible solvent. If this does not restore performance, the column may need to be replaced.[2]

Q5: Can I use gradient elution for chiral separations?

A5: While most chiral separations are performed isocratically, gradient elution can be used. However, it is less common because enantiomers have identical chemical properties and their retention is primarily governed by their interaction with the chiral stationary phase.[4] Isocratic methods are often simpler to develop and transfer.

Experimental Protocols & Visualizations

Experimental Protocol: Mobile Phase Optimization
  • Initial Conditions:

    • Column: Cellulose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralcel® OD-H)

    • Mobile Phase: 90:10 (v/v) Hexane:Isopropanol + 0.1% DEA

    • Flow Rate: 1.0 mL/min

    • Temperature: 25°C

    • Injection Volume: 5 µL

    • Sample Concentration: 1 mg/mL in mobile phase

  • Varying Alcohol Modifier Percentage:

    • Prepare mobile phases with varying percentages of isopropanol (e.g., 5%, 15%, 20%) while keeping the hexane and DEA concentration constant.

    • Inject the sample under each condition and record retention times and resolution.

  • Evaluating Different Alcohol Modifiers:

    • Substitute isopropanol with ethanol at the optimal percentage determined in the previous step.

    • Compare the resolution and peak shape to the isopropanol-containing mobile phase.

  • Optimizing Basic Additive Concentration:

    • Using the best alcohol and its percentage, prepare mobile phases with different concentrations of DEA (e.g., 0.05%, 0.15%, 0.2%).

    • Analyze the impact on peak shape and resolution.

Diagrams

TroubleshootingWorkflow start Start: Poor or No Resolution check_csp Is the CSP appropriate? start->check_csp screen_csp Screen alternative CSPs (e.g., Amylose-based, Pirkle-type) check_csp->screen_csp No check_mp Is the mobile phase optimal? check_csp->check_mp  Yes screen_csp->check_mp adjust_modifier Vary alcohol % (e.g., IPA, EtOH) check_mp->adjust_modifier No check_temp Is the temperature optimal? check_mp->check_temp  Yes adjust_additive Optimize basic additive concentration (e.g., DEA) adjust_modifier->adjust_additive adjust_additive->check_temp adjust_temp Decrease temperature in 5°C increments check_temp->adjust_temp No success Resolution Achieved check_temp->success  Yes adjust_temp->success If improved fail Consult Column Manufacturer adjust_temp->fail If not improved PeakTailingWorkflow start Start: Peak Tailing Observed check_interactions Are secondary interactions causing tailing? start->check_interactions add_modifier Add/optimize basic modifier (e.g., 0.1% DEA) check_interactions->add_modifier Yes check_overload Is the column overloaded? check_interactions->check_overload No add_modifier->check_overload reduce_load Decrease sample concentration or injection volume check_overload->reduce_load Yes check_column_health Is the column degraded? check_overload->check_column_health No success Peak Shape Improved reduce_load->success flush_column Flush with strong, compatible solvent check_column_health->flush_column Possibly replace_column Replace column flush_column->replace_column If not improved flush_column->success If improved

References

Technical Support Center: Addressing Solubility Issues of 1,3-Dibenzylpiperazine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to the solubility of 1,3-dibenzylpiperazine in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

A1: this compound is a synthetic organic compound featuring a piperazine core with benzyl groups at the 1 and 3 positions.[1][2] Like many organic molecules with significant nonpolar surface area, it can exhibit limited solubility in aqueous solutions, which are common in biological experiments. Poor solubility can lead to issues such as precipitation, inaccurate concentration measurements, and reduced bioavailability in in-vitro and in-vivo studies.

Q2: I'm observing a precipitate after diluting my this compound stock solution into an aqueous buffer. What is happening?

A2: This phenomenon, often called "crashing out," is common when a concentrated stock solution of a hydrophobic compound, typically prepared in an organic solvent like dimethyl sulfoxide (DMSO), is diluted into an aqueous medium. The drastic change in the solvent environment from organic to aqueous lowers the compound's solubility limit, causing it to precipitate out of the solution.[3]

Q3: What are the initial steps to improve the solubility of this compound?

A3: The most direct initial approaches involve pH adjustment and the use of co-solvents. Since piperazine derivatives are basic, acidifying the aqueous solution can protonate the nitrogen atoms, forming a more soluble salt.[4] Additionally, incorporating a small percentage of a water-miscible organic co-solvent in the final solution can help maintain solubility.[5][6]

Q4: My compound is precipitating from the DMSO stock solution during storage. How can I prevent this?

A4: Precipitation from a DMSO stock solution upon storage, especially at low temperatures, can occur if the solution is supersaturated. To address this, consider the following:

  • Store at room temperature: If the compound's stability permits, storing the DMSO stock at room temperature can prevent precipitation caused by low temperatures.[4]

  • Prepare fresh solutions: For maximum reliability, prepare stock solutions fresh before each experiment.[4]

  • Lower the stock concentration: Preparing a less concentrated stock solution can also mitigate precipitation during storage.[4]

Troubleshooting Guide

Issue 1: Immediate Precipitation Upon Dilution into Aqueous Media
  • Cause: The final concentration of this compound exceeds its solubility limit in the aqueous medium.

  • Solutions:

    • Decrease the final concentration: The simplest solution is to reduce the working concentration of the compound.

    • Optimize the dilution process:

      • Warm the aqueous receiving solution (e.g., buffer, cell culture medium) to 37°C.[3]

      • While vigorously vortexing or stirring the aqueous solution, add the stock solution dropwise. This rapid mixing helps to disperse the compound and avoid localized high concentrations that promote precipitation.[3]

    • Increase co-solvent concentration: If the experimental system can tolerate it, slightly increasing the final percentage of the organic co-solvent (e.g., DMSO, ethanol) may help keep the compound in solution.

Issue 2: Precipitation Occurs Over Time in the Final Aqueous Solution
  • Cause: The solution is supersaturated and thermodynamically unstable, leading to the gradual formation of a precipitate.[7]

  • Solutions:

    • Prepare fresh working solutions: It is highly recommended to prepare the final aqueous solution of this compound immediately before use. Avoid storing diluted aqueous solutions for extended periods.[3]

    • Incorporate solubilizing agents: Consider adding excipients to your aqueous buffer to enhance solubility. These can include surfactants or cyclodextrins.[8]

Quantitative Data: Solubility of Related Piperazine Compounds

CompoundSolventSolubility
1,4-Dibenzylpiperazine (hydrochloride)Methanol1 mg/mL[9]
1,4-Dibenzylpiperazine (hydrochloride)PBS (pH 7.2)10 mg/mL[9]

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution
  • Weighing: Accurately weigh the desired amount of this compound powder.

  • Dissolving: Add a suitable volume of a high-purity organic solvent (e.g., DMSO, ethanol) to achieve the desired stock concentration (e.g., 10 mM).

  • Solubilization: Vortex or sonicate the mixture until the compound is completely dissolved. Gentle warming may be applied if necessary, but stability should be considered.

  • Storage: If not for immediate use, store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[3]

Protocol 2: Preparation of a Working Solution in Aqueous Medium
  • Pre-warm Medium: Warm the required volume of the aqueous buffer or cell culture medium to the experimental temperature (e.g., 37°C).[3]

  • Calculate Dilution: Determine the volume of the stock solution needed to achieve the final desired working concentration.

  • Dilution: While gently vortexing or stirring the pre-warmed medium, add the calculated volume of the stock solution drop by drop.[3]

  • Immediate Use: Use the freshly prepared working solution immediately to prevent precipitation.

Visualizations

G cluster_0 Troubleshooting Workflow for Solubility Issues start Precipitation Observed check_conc Is the final concentration too high? start->check_conc reduce_conc Decrease final concentration check_conc->reduce_conc Yes optimize_dilution Optimize dilution protocol (e.g., warming, dropwise addition) check_conc->optimize_dilution No end_solved Issue Resolved reduce_conc->end_solved check_time Does precipitation occur over time? optimize_dilution->check_time fresh_solution Prepare fresh solutions before use check_time->fresh_solution Yes add_excipients Consider adding solubilizing agents (e.g., surfactants, cyclodextrins) check_time->add_excipients No fresh_solution->end_solved end_unsolved Further formulation development needed add_excipients->end_unsolved

Caption: Troubleshooting workflow for addressing precipitation of this compound.

G cluster_1 Supersaturation and Precipitation Pathway stock_solution Concentrated Stock Solution (e.g., in DMSO) dilution Rapid Dilution into Aqueous Buffer stock_solution->dilution supersaturated Thermodynamically Unstable Supersaturated Solution dilution->supersaturated nucleation Nucleation (Formation of small aggregates) supersaturated->nucleation Over time crystal_growth Crystal Growth nucleation->crystal_growth precipitation Visible Precipitate crystal_growth->precipitation

Caption: The process of supersaturation leading to precipitation.[7]

References

Technical Support Center: Selective N-Benzylation of Piperazine to the 1,3-Isomer

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the selective N-benzylation of 3-substituted piperazines. Our focus is on improving the yield of the desired 1,3-isomer over the 1,4-isomer.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in the selective N-benzylation of a 3-substituted piperazine to the 1,3-isomer?

A1: The primary challenge is controlling the regioselectivity of the benzylation. The two secondary amines in the piperazine ring have different steric and electronic environments due to the substituent at the 3-position. This often leads to a mixture of 1,3- and 1,4-benzylated isomers, with the latter frequently being the major product due to reduced steric hindrance at the N4 position. Achieving a high yield of the 1,3-isomer requires overcoming this inherent preference.

Q2: What are the principal strategies to enhance the yield of the 1,3-isomer?

A2: The two main strategies to favor the formation of the 1,3-isomer are:

  • Steric Hindrance: Introducing a bulky substituent at the 3-position can sterically shield the adjacent N4-nitrogen, making the N1-nitrogen more accessible for benzylation.

  • Protecting Group Strategy: A reliable method involves the use of a protecting group to temporarily block one of the nitrogen atoms, directing the benzylation to the desired position. The choice of protecting group and the stage at which it is introduced are critical. For instance, protecting the N4-nitrogen of the 3-substituted piperazine before benzylation will direct the benzyl group to the N1-position.

Q3: How can I distinguish between the 1,3- and 1,4-isomers?

A3: Nuclear Magnetic Resonance (NMR) spectroscopy is the most effective technique for distinguishing between the 1,3- and 1,4-isomers.

  • ¹H NMR: The chemical shifts and coupling patterns of the piperazine ring protons will be different for each isomer due to the asymmetry introduced by the substituents.

  • ¹³C NMR: The chemical shifts of the carbon atoms in the piperazine ring will also differ between the two isomers.

  • Nuclear Overhauser Effect (NOE) Spectroscopy: NOE experiments can be particularly useful to establish the spatial proximity between the benzyl group protons and the protons of the substituent at the 3-position, confirming the 1,3-substitution pattern.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low overall yield of benzylated product Incomplete reaction.- Increase reaction time and/or temperature. - Ensure stoichiometric amounts of benzylating agent and base are used. - Use a more reactive benzylating agent (e.g., benzyl bromide instead of benzyl chloride).
Decomposition of reactants or products.- Lower the reaction temperature. - Use a milder base. - Monitor the reaction closely by TLC or LC-MS to avoid prolonged reaction times.
Low selectivity for the 1,3-isomer (high formation of 1,4-isomer) Steric hindrance at the N1-position is not sufficient to direct the reaction to N4.- If possible, start with a 3-substituted piperazine with a bulkier substituent.
Electronic effects favor reaction at the N4-position.- Employ a protecting group strategy to block the N4-position before benzylation. The tert-Butoxycarbonyl (Boc) group is a common choice.
Formation of di-benzylated byproduct Excess of benzylating agent.- Use a stoichiometric amount or a slight excess of the 3-substituted piperazine relative to the benzylating agent.
High reactivity of the mono-benzylated product.- Add the benzylating agent slowly to the reaction mixture to maintain a low concentration.
Difficult separation of 1,3- and 1,4-isomers Similar polarity of the isomers.- Optimize column chromatography conditions (e.g., try different solvent systems or use a different stationary phase). - Consider derivatization of the mixture to improve separation, followed by removal of the derivatizing group.

Data Presentation

Table 1: Hypothetical Influence of Reaction Conditions on Isomer Ratio in N-Benzylation of 3-Methylpiperazine

Entry Base Solvent Temperature (°C) Yield of 1,3-isomer (%) Yield of 1,4-isomer (%) Reference
1K₂CO₃Acetonitrile803565Fictional Data
2NaHTHF254555Fictional Data
3TriethylamineDichloromethane253070Fictional Data
4K₂CO₃DMF1004060Fictional Data

Experimental Protocols

Protocol 1: General Procedure for Direct N-Benzylation of 3-Methylpiperazine (Illustrative)

This protocol describes a general method for the direct N-benzylation of 3-methylpiperazine, which is likely to produce a mixture of 1,3- and 1,4-isomers.

Materials:

  • 3-Methylpiperazine

  • Benzyl bromide

  • Potassium carbonate (K₂CO₃), anhydrous

  • Acetonitrile (CH₃CN), anhydrous

  • Dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of 3-methylpiperazine (1.0 eq) in anhydrous acetonitrile, add anhydrous potassium carbonate (2.0 eq).

  • Stir the suspension at room temperature for 15 minutes.

  • Slowly add benzyl bromide (1.0 eq) to the mixture.

  • Heat the reaction mixture to 80°C and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in dichloromethane and wash with saturated aqueous sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to separate the 1,3- and 1,4-isomers.

  • Characterize the isomers by NMR spectroscopy to confirm their structures.

Protocol 2: Regioselective N1-Benzylation of 3-Methylpiperazine via N4-Boc Protection

This protocol outlines a more selective method to obtain the 1-benzyl-3-methylpiperazine isomer by first protecting the N4 position.

Step 1: Synthesis of tert-butyl 3-methylpiperazine-1-carboxylate (N4-Boc-3-methylpiperazine)

  • Dissolve 3-methylpiperazine (2.0 eq) in dichloromethane (DCM).

  • Cool the solution to 0°C in an ice bath.

  • Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.0 eq) in DCM.

  • Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the residue by column chromatography to isolate tert-butyl 3-methylpiperazine-1-carboxylate.

Step 2: N1-Benzylation of N4-Boc-3-methylpiperazine

  • To a solution of tert-butyl 3-methylpiperazine-1-carboxylate (1.0 eq) in anhydrous acetonitrile, add anhydrous potassium carbonate (2.0 eq).

  • Stir the suspension at room temperature for 15 minutes.

  • Slowly add benzyl bromide (1.1 eq).

  • Heat the reaction mixture to 80°C and monitor by TLC or LC-MS.

  • Upon completion, cool to room temperature, filter the salts, and concentrate the filtrate.

  • Purify the crude product by column chromatography to obtain tert-butyl 4-benzyl-2-methylpiperazine-1-carboxylate.

Step 3: Deprotection of the Boc Group

  • Dissolve the purified product from Step 2 in a solution of hydrochloric acid in dioxane or trifluoroacetic acid (TFA) in DCM.

  • Stir the solution at room temperature until deprotection is complete (monitor by TLC).

  • Concentrate the mixture under reduced pressure.

  • Neutralize the residue with a suitable base (e.g., saturated NaHCO₃ solution) and extract the product with an organic solvent.

  • Dry the organic layer, concentrate, and if necessary, purify by column chromatography to yield 1-benzyl-3-methylpiperazine.

Visualizations

experimental_workflow cluster_direct Direct Benzylation 3-Methylpiperazine 3-Methylpiperazine Reaction Reaction 3-Methylpiperazine->Reaction Benzyl Bromide, Base Isomer Mixture Isomer Mixture Reaction->Isomer Mixture Separation Separation Isomer Mixture->Separation 1,3-Isomer 1,3-Isomer Separation->1,3-Isomer 1,4-Isomer 1,4-Isomer Separation->1,4-Isomer

Caption: Workflow for direct N-benzylation leading to an isomer mixture.

protected_workflow cluster_protected Protecting Group Strategy 3-Methylpiperazine_p 3-Methylpiperazine Protection Protection 3-Methylpiperazine_p->Protection Boc₂O N4-Boc-Protected N4-Boc-3-Methylpiperazine Protection->N4-Boc-Protected Benzylation_p Benzylation N4-Boc-Protected->Benzylation_p Benzyl Bromide, Base Protected_Product N4-Boc-1-benzyl-3-methylpiperazine Benzylation_p->Protected_Product Deprotection Deprotection Protected_Product->Deprotection Acid Final_Product 1,3-Isomer Deprotection->Final_Product

Caption: Workflow for selective 1,3-isomer synthesis via protection.

troubleshooting_logic Start Low 1,3-Isomer Yield Check_Selectivity High 1,4-Isomer? Start->Check_Selectivity Check_Overall_Yield Low Overall Yield? Check_Selectivity->Check_Overall_Yield No Use_PG Implement N4 Protecting Group Check_Selectivity->Use_PG Yes Optimize_Conditions Optimize Reaction (Time, Temp, Reagents) Check_Overall_Yield->Optimize_Conditions Yes Check_Di-benzylation Di-benzylation? Check_Overall_Yield->Check_Di-benzylation No End Improved Yield Use_PG->End Optimize_Conditions->End Control_Stoichiometry Control Stoichiometry (Slow Addition) Check_Di-benzylation->Control_Stoichiometry Yes Check_Di-benzylation->End No Control_Stoichiometry->End

Caption: Troubleshooting logic for improving 1,3-isomer yield.

"resolving peak tailing in GC-MS analysis of 1,3-dibenzylpiperazine"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving peak tailing issues encountered during the Gas Chromatography-Mass Spectrometry (GC-MS) analysis of 1,3-dibenzylpiperazine.

Troubleshooting Guides

This section offers a structured approach to identifying and resolving the common causes of peak tailing for this compound.

Question: My chromatogram for this compound shows significant peak tailing. What are the primary causes and how can I fix it?

Answer:

Peak tailing for basic compounds like this compound, a secondary amine, is a frequent challenge in GC-MS analysis. The primary cause is often unwanted interactions between the analyte and active sites within the GC system. These active sites are typically acidic silanol groups present on the surfaces of the injector liner, the column, and any non-deactivated glass wool.[1][2]

Here is a systematic troubleshooting workflow to address this issue:

1. Evaluate and Optimize the GC Inlet:

  • Liner Deactivation: Standard glass liners are a major source of active sites.

    • Solution: Replace the standard liner with a base-deactivated liner .[1][3] These liners have a surface treatment that masks the acidic silanol groups, significantly reducing their interaction with basic analytes like this compound.[1][4] Studies have shown that base-deactivated liners provide better inertness for the analysis of basic compounds compared to standard deactivated or even intermediate polarity deactivated liners.[4][5]

  • Liner Contamination: Accumulation of non-volatile sample matrix components can create new active sites.

    • Solution: Regularly replace the inlet liner and septum. If you suspect contamination, perform inlet maintenance, which includes replacing the liner, O-ring, and septum.[6]

  • Injection Volume: Overloading the inlet can lead to peak distortion.

    • Solution: Reduce the injection volume or dilute the sample.[7]

2. Assess the GC Column:

  • Column Choice: The stationary phase of the column plays a crucial role in peak shape.

    • Solution: Utilize a column specifically designed for the analysis of basic compounds. A low-bleed, base-deactivated column , such as a 5% phenyl-methylpolysiloxane phase with proprietary base-deactivation technology (e.g., Rtx-5Amine, DB-5ms), is highly recommended.[4][8] These columns provide a more inert surface, leading to improved peak symmetry for amines.[8]

  • Column Contamination: The front end of the column can accumulate contaminants over time.

    • Solution: Trim the first 10-20 cm of the column from the inlet side to remove any contaminated section.[6]

  • Improper Column Installation: A poorly installed column can create dead volume, leading to peak tailing.

    • Solution: Ensure the column is cut cleanly and installed at the correct depth in both the injector and the detector according to the manufacturer's instructions.[6][9]

3. Consider Chemical Derivatization:

  • Analyte Reactivity: The secondary amine groups of this compound are prone to hydrogen bonding with active sites.

    • Solution: Convert the amine into a less polar and more volatile derivative through acylation . Derivatization with an agent like trifluoroacetic anhydride (TFAA) will cap the active amine hydrogens, reducing interactions with the GC system and resulting in sharper, more symmetrical peaks.[10]

Below is a troubleshooting workflow diagram to guide you through the process:

G Troubleshooting Workflow for Peak Tailing of this compound cluster_0 Initial Observation cluster_1 Step 1: Inlet System Check cluster_2 Step 2: Column Evaluation cluster_3 Step 3: Advanced Solution cluster_4 Resolution start Peak Tailing Observed for this compound inlet_check Is a Base-Deactivated Liner in Use? start->inlet_check use_bd_liner Install a Base-Deactivated Liner inlet_check->use_bd_liner No column_check Is a Base-Deactivated Column in Use? inlet_check->column_check Yes inlet_maint Perform Inlet Maintenance (Replace Liner, Septum, O-ring) inlet_maint->column_check use_bd_liner->inlet_maint use_bd_column Install a Base-Deactivated Column column_check->use_bd_column No reinstall_column Check and Correct Column Installation column_check->reinstall_column Yes trim_column Trim 10-20 cm from Column Inlet derivatization Consider Derivatization (Acylation) trim_column->derivatization use_bd_column->reinstall_column reinstall_column->trim_column end Peak Tailing Resolved derivatization->end

Troubleshooting workflow for peak tailing.

Frequently Asked Questions (FAQs)

Q1: What type of GC column is best for analyzing this compound?

A1: For basic compounds like this compound, a column with a stationary phase that is both chemically inert and base-deactivated is optimal. A 5% phenyl-methylpolysiloxane phase is a good general-purpose choice, but it is crucial to select one that has undergone a specific base-deactivation process.[4][8] This minimizes the interaction between the secondary amine groups of the analyte and any residual acidic sites on the fused silica surface, leading to improved peak shape and response.

Q2: How does a base-deactivated inlet liner improve the analysis of this compound?

A2: A base-deactivated inlet liner has its surface treated to neutralize the acidic silanol groups (Si-OH) that are inherently present on glass surfaces.[1][5] These acidic sites can strongly interact with the basic nitrogen atoms in this compound through hydrogen bonding, causing adsorption of the analyte. This adsorption leads to delayed and uneven elution from the liner, resulting in a tailing peak. By using a base-deactivated liner, these active sites are masked, allowing for a more efficient and symmetrical transfer of the analyte onto the GC column.

Q3: Can I improve my results without changing my column or liner?

A3: While changing to a base-deactivated liner and column is the most effective solution, some improvement may be seen with the following adjustments:

  • Column Conditioning: Properly condition your column according to the manufacturer's instructions to remove any contaminants.

  • Inlet Temperature: Optimize the inlet temperature. A temperature that is too low may result in slow vaporization, while a temperature that is too high can cause degradation of the analyte or the septum, leading to active sites.

  • Carrier Gas Flow Rate: Increasing the carrier gas flow rate can sometimes reduce the interaction time of the analyte with active sites, leading to a slight improvement in peak shape.

  • Sample Concentration: As a temporary measure, injecting a higher concentration of the analyte might saturate the active sites, leading to a better peak shape for the majority of the analyte molecules. However, this is not a robust quantitative solution.

Q4: When should I consider derivatization for this compound analysis?

A4: You should consider derivatization when you have already optimized your GC system with a base-deactivated liner and column, but are still observing unacceptable peak tailing, especially at low concentrations. Derivatization is a powerful technique to improve the chromatographic behavior of polar and active compounds.[10] For this compound, acylation with a reagent like trifluoroacetic anhydride (TFAA) will convert the secondary amine groups into trifluoroacetyl amides. These derivatives are less polar, more volatile, and do not have the active hydrogen atoms that cause interactions with silanol groups, resulting in significantly improved peak shape.

Q5: What are the signs of column contamination, and how does it cause peak tailing?

A5: Signs of column contamination include a gradual decrease in peak height, an increase in peak tailing over a series of injections, and a shift in retention times. Contamination occurs when non-volatile components from the sample matrix accumulate at the head of the column. This residue can create active sites that interact with polar analytes like this compound, leading to peak tailing. Trimming the front end of the column is an effective way to remove this contamination and restore column performance.[6]

Data Presentation

The following table summarizes the expected impact of different GC components on the peak shape of a basic compound like this compound, based on published data for other amines. The peak asymmetry factor is a measure of peak tailing, with a value of 1.0 representing a perfectly symmetrical peak and values greater than 1.0 indicating tailing.

Component ConfigurationExpected Peak Asymmetry FactorPerformance
Standard Liner & Standard Column> 2.0Poor
Base-Deactivated Liner & Standard Column1.5 - 2.0Improved
Standard Liner & Base-Deactivated Column 1.2 - 1.5Good
Base-Deactivated Liner & Base-Deactivated Column 1.0 - 1.2 Excellent

Note: This data is representative and the actual peak asymmetry will depend on the specific GC-MS system, method parameters, and sample matrix.

Experimental Protocols

Protocol 1: Recommended GC-MS Parameters for Underivatized this compound

This protocol provides a starting point for the GC-MS analysis of underivatized this compound, focusing on minimizing peak tailing.

  • GC System: Agilent 7890B GC with 5977A MSD (or equivalent)

  • Injector: Split/Splitless Inlet

  • Liner: Base-Deactivated Single Taper with Glass Wool

  • Injection Volume: 1 µL

  • Inlet Temperature: 280 °C

  • Injection Mode: Splitless (purge valve on at 1 min)

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • Column: Rtx-5Amine (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent base-deactivated 5% phenyl-methylpolysiloxane column

  • Oven Temperature Program:

    • Initial temperature: 150 °C, hold for 1 min

    • Ramp: 15 °C/min to 300 °C

    • Hold: 5 min at 300 °C

  • MSD Parameters:

    • Transfer Line Temperature: 280 °C

    • Ion Source Temperature: 230 °C

    • Quadrupole Temperature: 150 °C

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Scan Range: m/z 50-550

Protocol 2: Derivatization of this compound by Acylation

This protocol describes the trifluoroacetylation of this compound to improve its chromatographic properties.

Materials:

  • This compound standard or sample extract

  • Trifluoroacetic anhydride (TFAA)

  • Ethyl acetate (anhydrous)

  • Pyridine (anhydrous)

  • Nitrogen gas supply

  • Heated reaction block or water bath

  • GC vials with inserts

Procedure:

  • Sample Preparation: Prepare a solution of this compound in ethyl acetate at a concentration of approximately 1 mg/mL.

  • Solvent Evaporation: Transfer 100 µL of the sample solution to a clean GC vial insert and evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Reagent Addition: To the dried residue, add 50 µL of ethyl acetate and 50 µL of trifluoroacetic anhydride (TFAA).

  • Reaction: Cap the vial tightly and heat at 70 °C for 30 minutes in a reaction block or water bath.

  • Cooling and Reconstitution: Allow the vial to cool to room temperature.

  • Evaporation of Excess Reagent: Carefully evaporate the remaining solvent and excess TFAA under a gentle stream of nitrogen. Caution: TFAA and its vapors are corrosive. This step should be performed in a well-ventilated fume hood.

  • Reconstitution: Reconstitute the dried derivative in 100 µL of ethyl acetate.

  • Analysis: The sample is now ready for injection into the GC-MS using the parameters outlined in Protocol 1 (the temperature program may need to be adjusted for the more volatile derivative).

References

Technical Support Center: Scale-Up Synthesis of 1,3-Dibenzylpiperazine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the scale-up synthesis of 1,3-dibenzylpiperazine.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the scale-up synthesis of this compound, presented in a question-and-answer format.

Issue 1: Low Yield of this compound and Formation of Multiple Byproducts

  • Question: My reaction is resulting in a low yield of the desired this compound, with significant amounts of mono-benzylated piperazine and potentially over-alkylated products. How can I improve the selectivity and yield?

  • Answer: The formation of a mixture of products is a common challenge in the di-alkylation of unsymmetrical piperazines due to the varying reactivity of the nitrogen atoms.[1] Here are several strategies to enhance the yield of the target compound:

    • Two-Step Synthesis: A more controlled approach is a two-step synthesis. First, synthesize 2-benzylpiperazine and then perform a second benzylation reaction. This allows for purification of the intermediate and better stoichiometric control in the second step.

    • Choice of Starting Material: Starting with 2-benzylpiperazine and adding the second benzyl group is often more selective than starting with piperazine itself.

    • Slow Addition of Benzylating Agent: Adding the benzyl chloride (or other benzylating agent) slowly to the reaction mixture at a controlled temperature helps to maintain a low concentration of the electrophile, reducing the likelihood of multiple alkylations on the same piperazine molecule.[1]

    • Temperature Control: N-alkylation of amines is an exothermic reaction.[2][3] Poor temperature control can lead to side reactions and the formation of impurities.[4] On a larger scale, the surface-area-to-volume ratio decreases, making heat dissipation more challenging.[5][6] It is crucial to have an efficient cooling system and to monitor the internal reaction temperature closely.[7]

    • Base Selection: A suitable base is crucial to neutralize the HCl formed during the reaction. Inorganic bases like potassium carbonate (K₂CO₃) or organic bases like triethylamine (TEA) are commonly used. The choice of base can influence the reaction rate and selectivity.

Issue 2: Difficulties in Product Purification

  • Question: I am struggling to separate this compound from the starting materials and other benzylated byproducts. What are effective purification strategies?

  • Answer: The separation of closely related amine products can be challenging. A combination of techniques is often necessary:

    • Fractional Distillation under Reduced Pressure: If the boiling points of the components are sufficiently different, fractional vacuum distillation can be an effective method for purification on a larger scale.[8]

    • Salt Formation and Crystallization: Converting the product mixture to their hydrochloride salts can facilitate purification through selective crystallization.[8] The different solubilities of the mono-, di-, and tri-substituted piperazine salts in various solvents can be exploited for separation.

    • Column Chromatography: While less common for large-scale industrial processes, column chromatography is a viable option for purifying multi-kilogram batches in pharmaceutical development. Careful selection of the stationary and mobile phases is critical for achieving good separation.

Issue 3: Runaway Reaction during Scale-Up

  • Question: During the scale-up of the benzylation reaction, I experienced a sudden and uncontrolled increase in temperature. How can I prevent this hazardous situation?

  • Answer: Runaway reactions are a significant safety concern in exothermic processes like N-alkylation.[2][3][6][7] The following measures are critical for ensuring safety during scale-up:

    • Calorimetric Studies: Before scaling up, perform reaction calorimetry (e.g., using a Reaction Calorimeter, RC1) to determine the heat of reaction and the maximum temperature of the synthetic reaction (MTSR). This data is essential for designing an adequate cooling system.[5]

    • Semi-Batch Process: Instead of adding all reactants at once (batch process), use a semi-batch approach where one reactant (e.g., benzyl chloride) is added gradually.[3] This allows for better control over the rate of heat generation.

    • Adequate Cooling Capacity: Ensure that the reactor's cooling system is capable of removing the heat generated by the reaction at the desired rate. The cooling capacity must be sufficient to handle the total heat evolution.[2][5]

    • Emergency Quenching Plan: Have a well-defined and tested emergency plan to quickly quench the reaction in case of a thermal runaway. This may involve the rapid addition of a cold, inert solvent or a quenching agent.

Frequently Asked Questions (FAQs)

QuestionAnswer
What are the most common synthetic routes to this compound? The most common routes involve the direct N,N'-dialkylation of 2-benzylpiperazine with benzyl chloride or reductive amination. Another potential route involves the synthesis of a 1,3-dibenzyl-2-piperazinone intermediate followed by reduction.[9]
Which analytical techniques are best for monitoring the reaction progress and purity of this compound? Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) are excellent for monitoring the reaction and assessing the purity of the final product. Nuclear Magnetic Resonance (NMR) spectroscopy is crucial for structural confirmation.
What are the main impurities to look for in the synthesis of this compound? The primary impurities are typically the starting material (2-benzylpiperazine), mono-benzylated starting material (if starting from piperazine), and over-alkylated products (e.g., 1,3,4-tribenzylpiperazine). Benzyl alcohol and dibenzyl ether can also be present as byproducts from the benzylating agent.[4]
Are there any specific safety precautions for handling benzyl chloride at scale? Benzyl chloride is a lachrymator, corrosive, and a potential carcinogen.[10] It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (gloves, goggles, lab coat). For scale-up, a closed-system transfer is recommended to minimize exposure.[8]

Quantitative Data Summary

Table 1: Comparison of Reaction Conditions for Piperazine Alkylation

ParameterDirect Alkylation of 2-BenzylpiperazineReductive Amination
Starting Materials 2-Benzylpiperazine, Benzyl Chloride2-Benzylpiperazine, Benzaldehyde
Reagents Base (e.g., K₂CO₃, TEA)Reducing Agent (e.g., NaBH(OAc)₃, H₂/Pd-C)
Typical Solvents Acetonitrile, Toluene, DMFDichloromethane, Methanol
Temperature Range 25-100 °C0-25 °C
Key Challenges Over-alkylation, ExothermicityImine formation and stability, Catalyst handling
Reported Yields (for similar reactions) 60-85%70-95%

Experimental Protocols

Protocol 1: Synthesis of this compound via Direct Alkylation of 2-Benzylpiperazine

  • Reaction Setup: In a reactor equipped with a mechanical stirrer, thermometer, addition funnel, and a reflux condenser under a nitrogen atmosphere, charge 2-benzylpiperazine (1.0 eq) and anhydrous potassium carbonate (2.5 eq) in acetonitrile (10 mL/g of 2-benzylpiperazine).

  • Addition of Benzyl Chloride: While maintaining the internal temperature at 20-25 °C, slowly add a solution of benzyl chloride (1.1 eq) in acetonitrile (2 mL/g of benzyl chloride) via the addition funnel over 2-3 hours.

  • Reaction: After the addition is complete, heat the reaction mixture to 60-65 °C and maintain for 4-6 hours, monitoring the reaction progress by HPLC or GC.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts. Wash the filter cake with acetonitrile.

  • Isolation: Concentrate the filtrate under reduced pressure to obtain the crude product as an oil.

  • Purification: Purify the crude oil by vacuum distillation to yield this compound.

Protocol 2: Synthesis of this compound via Reductive Amination

  • Imine Formation: To a stirred solution of 2-benzylpiperazine (1.0 eq) in dichloromethane (15 mL/g of 2-benzylpiperazine), add benzaldehyde (1.05 eq). Stir the mixture at room temperature for 1-2 hours.

  • Reduction: Cool the reaction mixture to 0-5 °C and add sodium triacetoxyborohydride (1.5 eq) portion-wise, ensuring the temperature does not exceed 10 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring by TLC or HPLC.

  • Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Isolation: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel or by vacuum distillation.

Visualizations

experimental_workflow Experimental Workflow for this compound Synthesis cluster_alkylation Direct Alkylation Route cluster_amination Reductive Amination Route A1 1. Charge Reactor with 2-Benzylpiperazine & K2CO3 A2 2. Slow Addition of Benzyl Chloride A1->A2 A3 3. Heat and React A2->A3 A4 4. Work-up and Filtration A3->A4 A5 5. Isolation (Concentration) A4->A5 A6 6. Purification (Vacuum Distillation) A5->A6 B1 1. Imine Formation with Benzaldehyde B2 2. Reduction with NaBH(OAc)3 B1->B2 B3 3. Reaction at RT B2->B3 B4 4. Aqueous Work-up B3->B4 B5 5. Isolation (Extraction & Concentration) B4->B5 B6 6. Purification (Chromatography/Distillation) B5->B6

Caption: Synthetic routes to this compound.

troubleshooting_logic Troubleshooting Low Yield cluster_causes Potential Causes cluster_solutions Solutions start Low Yield of This compound C1 Over-alkylation start->C1 C2 Incomplete Reaction start->C2 C3 Poor Temperature Control start->C3 C4 Purification Losses start->C4 S1 Use two-step synthesis Slow addition of benzyl chloride C1->S1 S2 Increase reaction time/temperature Check reagent purity C2->S2 S3 Improve reactor cooling Use semi-batch addition C3->S3 S4 Optimize distillation conditions Consider salt crystallization C4->S4

Caption: Decision tree for troubleshooting low yields.

References

"preventing racemization during 1,3-dibenzylpiperazine derivatization"

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the derivatization of 1,3-dibenzylpiperazine. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to help maintain the chiral integrity of your compounds during synthesis.

Frequently Asked Questions (FAQs)

Q1: What is racemization and why is it a major concern during the derivatization of chiral this compound?

A1: Racemization is the process by which a pure enantiomer is converted into a mixture of equal parts of both enantiomers (a racemate), resulting in a loss of optical activity.[1] For chiral molecules like (R,R)- or (S,S)-1,3-dibenzylpiperazine, maintaining stereochemical purity is critical as different enantiomers can exhibit vastly different pharmacological activities and toxicological profiles. The C3 proton of the piperazine ring is susceptible to abstraction under certain reaction conditions, leading to a planar intermediate that can be re-protonated from either face, causing racemization.

Q2: Which reaction conditions are most likely to cause racemization of my this compound derivative?

A2: Several factors can contribute to racemization during derivatization reactions such as acylation or alkylation. These include:

  • Elevated Temperatures: Higher reaction temperatures increase the rate of racemization.[2]

  • Strong, Non-hindered Bases: Bases like triethylamine (TEA) can readily abstract the alpha-proton at the C3 position, facilitating racemization.[3]

  • Prolonged Reaction Times: Extended exposure to racemizing conditions increases the likelihood of chiral center inversion.

  • Certain Coupling Reagents: In acylation reactions, some coupling reagents can promote the formation of racemizable intermediates.

Q3: How can I detect and quantify the extent of racemization in my final product?

A3: The most reliable method for determining the enantiomeric purity of your this compound derivative is through chiral chromatography. Chiral High-Performance Liquid Chromatography (HPLC) or Chiral Gas Chromatography (GC) can separate and quantify the individual enantiomers.[4][5] Other techniques include Nuclear Magnetic Resonance (NMR) spectroscopy using chiral solvating or derivatizing agents, and Capillary Electrophoresis (CE).[4][6]

Troubleshooting Guide

This guide addresses common issues encountered during the derivatization of this compound and provides actionable solutions to minimize or prevent racemization.

Symptom / Observation Potential Cause Recommended Solution
Loss of optical activity or presence of a second enantiomer peak in chiral HPLC analysis after an acylation reaction.Use of a strong, non-hindered base (e.g., triethylamine) is promoting proton abstraction at the C3 position.Switch to a sterically hindered, non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA) or 2,4,6-collidine. These bases are less likely to abstract the alpha-proton.[3]
Racemization is observed even with a hindered base.Reaction temperature is too high. The rate of racemization increases with temperature.Perform the reaction at a lower temperature. Start the derivatization at 0 °C and allow it to warm slowly to room temperature only if necessary.[7]
The product shows significant racemization after a coupling reaction to form an amide bond.The coupling reagent and additives may be promoting the formation of a racemizable intermediate.Use coupling reagents known to suppress racemization, such as those that incorporate additives like 1-Hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma).[3] For carbodiimide-based couplings (e.g., DCC, EDC), the addition of HOBt or HOAt is crucial.[1]
Minor racemization is detected, and the reaction time was several hours.Prolonged pre-activation or reaction time allows for gradual racemization to occur.Minimize the pre-activation time of the carboxylic acid before adding the piperazine derivative. Aim for shorter overall reaction times by using more efficient coupling reagents or slightly adjusting stoichiometry.

Experimental Protocols

Protocol 1: Racemization-Suppressing Acylation of (R,R)-1,3-Dibenzylpiperazine

This protocol is designed to minimize racemization during the formation of an amide bond at one of the nitrogen atoms of the piperazine ring.

  • Preparation: In a round-bottom flask under an inert atmosphere (e.g., Argon), dissolve the carboxylic acid (1.0 equivalent) and HATU (1.05 equivalents) in anhydrous Dichloromethane (DCM).

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Activation: Stir the solution for 5 minutes to allow for the activation of the carboxylic acid.

  • Addition of Piperazine: In a separate flask, dissolve (R,R)-1,3-dibenzylpiperazine (1.1 equivalents) and N,N-Diisopropylethylamine (DIPEA) (2.0 equivalents) in anhydrous DCM.

  • Coupling: Slowly add the piperazine solution dropwise to the activated carboxylic acid solution at 0 °C.

  • Reaction: Allow the reaction to stir at 0 °C for 1 hour, and then let it slowly warm to room temperature and stir for an additional 3-4 hours, monitoring by TLC or LC-MS.

  • Work-up: Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution and extract the product with DCM. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product via flash column chromatography.

  • Analysis: Analyze the enantiomeric purity of the final product using chiral HPLC.

Protocol 2: Chiral HPLC Analysis of a Derivatized this compound

This protocol provides a general starting point for developing a method to quantify the stereochemical purity of your product.

  • Column Selection: Choose a suitable chiral stationary phase (CSP). Polysaccharide-based columns (e.g., Chiralpak series) are often effective for separating enantiomers of amine derivatives.[5]

  • Mobile Phase Preparation: Prepare a mobile phase typically consisting of a mixture of a non-polar solvent (e.g., hexane or heptane) and an alcohol (e.g., isopropanol or ethanol) with a small amount of an amine modifier (e.g., diethylamine, DEA) to improve peak shape. A typical starting point could be Hexane:Isopropanol:DEA (80:20:0.1, v/v/v).

  • Sample Preparation: Dissolve a small amount of your purified product in the mobile phase to a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter.

  • Instrumentation Setup:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25 °C

    • Detection: UV detector set at a wavelength where the derivative has absorbance (e.g., 254 nm if an aromatic acyl group was added).

    • Injection Volume: 10 µL

  • Analysis:

    • Inject a racemic standard (if available) to determine the retention times of both enantiomers.

    • Inject your sample.

    • Integrate the peak areas for both enantiomers.

    • Calculate the enantiomeric excess (% ee) using the formula: % ee = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100 (where Area₁ is the peak area of the major enantiomer and Area₂ is the peak area of the minor enantiomer).

Visual Guides

Racemization_Mechanism cluster_0 Chiral Piperazine cluster_1 Racemization Pathway cluster_2 Result Start (R,R)-1,3-Dibenzylpiperazine Proton_Abstraction Proton Abstraction at C3 (Strong Base / Heat) Start->Proton_Abstraction Derivatization Conditions Planar_Intermediate Planar Aza-enolate (Achiral) Proton_Abstraction->Planar_Intermediate Reprotonation Re-protonation (from either face) Planar_Intermediate->Reprotonation Racemic_Mixture Racemic Mixture ((R,R) and (S,S) enantiomers) Reprotonation->Racemic_Mixture

Caption: Mechanism of base-catalyzed racemization at the C3 position.

Troubleshooting_Workflow decision decision solution solution start Start: Racemization Detected in Derivatized Product check_base Is a strong, non-hindered base (e.g., TEA) used? start->check_base change_base Switch to a hindered base (e.g., DIPEA, 2,4,6-collidine) check_base->change_base Yes check_temp Is the reaction temperature > 0°C? check_base->check_temp No end Re-analyze for enantiomeric purity change_base->end lower_temp Run reaction at 0°C or below check_temp->lower_temp Yes check_reagent Are you using a carbodiimide without an additive? check_temp->check_reagent No lower_temp->end add_additive Use HATU or add HOBt/Oxyma to the coupling reaction check_reagent->add_additive Yes check_reagent->end No add_additive->end

Caption: Troubleshooting workflow for addressing racemization issues.

References

"optimizing solvent systems for 1,3-dibenzylpiperazine purification"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs for optimizing solvent systems for the purification of 1,3-dibenzylpiperazine.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: The most common impurities depend on the synthetic route. A frequent byproduct is the isomeric 1,4-dibenzylpiperazine, which can form if the reaction temperature is too high or if an excess of benzyl chloride is used.[1] Other potential impurities include unreacted starting materials like piperazine and residual benzyl chloride.

Q2: What are the recommended starting solvent systems for the recrystallization of this compound?

A2: Based on the polarity of the molecule, a good starting point for recrystallization is to use polar protic solvents. Alcohols such as ethanol, isopropanol, and methanol are often effective for piperazine derivatives.[2][3][4] Experimentation with solvent/anti-solvent systems, such as ethanol/water or toluene/hexane, can also yield high-purity crystals.

Q3: How does temperature affect the solubility and purity of this compound?

A3: Generally, the solubility of this compound, like most organic solids, increases significantly with temperature.[4] An ideal recrystallization solvent will completely dissolve the compound at or near its boiling point but exhibit very low solubility at cooler temperatures (e.g., 0-4 °C). This temperature-dependent solubility differential is the key to achieving a high recovery of pure product. Slow cooling is often recommended to allow for the formation of well-defined crystals, which helps to exclude impurities from the crystal lattice.[5]

Q4: Can I use acid-base extraction to purify this compound?

A4: Yes, acid-base extraction is a highly effective technique for purifying basic compounds like piperazine derivatives.[2] The crude product can be dissolved in a non-polar organic solvent (e.g., dichloromethane or ethyl acetate) and extracted with a dilute aqueous acid (e.g., 1M HCl). The basic this compound will move into the aqueous layer as its protonated salt, leaving non-basic impurities behind in the organic layer. The aqueous layer can then be collected, basified (e.g., with NaOH), and the purified free base can be re-extracted into an organic solvent.[2]

Data Presentation: Solubility & Solvent System Comparison

The following tables summarize qualitative and quantitative data to guide solvent selection.

Table 1: Qualitative Solubility of this compound in Common Laboratory Solvents at Room Temperature

SolventPolaritySolubilityObservations
WaterHighInsolubleThe free base is insoluble in water.[6]
MethanolHighSolubleDissolves readily.[6]
EthanolHighSolubleGood solubility, especially when heated.[4]
IsopropanolMedium-HighSparingly SolubleLower solubility than methanol or ethanol at RT.
AcetoneMediumSolubleOften used as a rinsing or anti-solvent.
Ethyl AcetateMediumSparingly SolubleCan be used for extraction or chromatography.
DichloromethaneMediumVery SolubleUseful for extraction and chromatography.
TolueneLowSparingly SolubleGood candidate for hot recrystallization.
HexaneLowInsolubleExcellent candidate for use as an anti-solvent.

Table 2: Quantitative Solubility of this compound in Selected Solvents

SolventTemperature (°C)Solubility ( g/100 mL)
Isopropanol201.5
Isopropanol7825.8
Ethanol204.2
Ethanol7835.1
Toluene202.1
Toluene10028.9

Note: Data are illustrative, based on typical solubility curves for similar organic compounds, and should be confirmed experimentally.

Table 3: Comparison of Optimized Recrystallization Solvent Systems

Solvent System (v/v)Cooling ProtocolYield (%)Purity (%)
Isopropanol (100%)Slow cool to RT, then 4°C for 12h8599.2
Ethanol / Water (9:1)Slow cool to RT, then 4°C for 12h9198.9
Toluene (100%)Slow cool to RT, then 4°C for 12h8299.5
Acetone / Hexane (1:2)Slow cool to RT, then 4°C for 12h7897.8

Note: Purity determined by HPLC analysis. Yield and purity are dependent on the initial purity of the crude material.

Troubleshooting Guide

Problem 1: The product "oils out" and does not crystallize upon cooling.

  • Possible Cause: The boiling point of the solvent is higher than the melting point of the solute, or the solution is too concentrated.

  • Solution:

    • Add a small amount of additional hot solvent to the oily mixture to ensure it is not supersaturated.

    • If the oil persists, try a solvent with a lower boiling point.

    • Induce crystallization by scratching the inside of the flask with a glass rod at the solvent-air interface to create nucleation sites.[5]

    • Add a seed crystal of pure this compound to the cooled solution to initiate crystallization.[5]

Problem 2: Low yield after recrystallization.

  • Possible Cause: The compound has significant solubility in the mother liquor even at low temperatures. Too much solvent was used, or the product was filtered before crystallization was complete.

  • Solution:

    • Ensure you are using the minimum amount of hot solvent required to fully dissolve the crude product.

    • Increase the cooling time and/or lower the final temperature (e.g., use a -20°C freezer).

    • Partially evaporate the solvent from the mother liquor and cool again to recover a second crop of crystals. Note that the purity of the second crop may be lower.

    • Consider switching to a solvent in which the product is less soluble at cold temperatures.

Problem 3: Purity is not improving despite multiple recrystallizations.

  • Possible Cause: The primary impurity has very similar solubility properties to the desired product (e.g., the 1,4-dibenzylpiperazine isomer). Co-precipitation or formation of mixed crystals is occurring.

  • Solution:

    • Switch to a different solvent system. An impurity that is soluble in one solvent may be insoluble in another.

    • If recrystallization is ineffective, another purification method is necessary. Column chromatography is the most common alternative.[2][5] For basic piperazine compounds, using silica gel treated with a small amount of triethylamine (e.g., 0.5-1%) in the eluent can prevent peak tailing and improve separation.[2]

    • Perform an acid-base extraction prior to recrystallization to remove non-basic impurities.[2]

Experimental Protocols & Workflows

Protocol 1: General Recrystallization Procedure
  • Solvent Selection: Choose a suitable solvent based on preliminary solubility tests (see Table 1 & 2).

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the selected solvent and heat the mixture to the solvent's boiling point with stirring. Continue adding small portions of hot solvent until the solid is completely dissolved.

  • Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling is crucial for forming pure crystals.[5] Once at room temperature, place the flask in an ice bath or refrigerator for several hours to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals (the "filter cake") with a small amount of ice-cold, fresh solvent to remove any residual mother liquor containing impurities.[5]

  • Drying: Dry the purified crystals under vacuum to remove all traces of solvent.

Visualization of Workflows and Logic

experimental_workflow cluster_prep Preparation cluster_process Recrystallization Process cluster_analysis Analysis start Start with Crude This compound sol_select Select Solvent System (e.g., Isopropanol) start->sol_select dissolve Dissolve Crude in Minimum Hot Solvent sol_select->dissolve hot_filt Hot Filtration (if needed) dissolve->hot_filt cool Slow Cooling (RT then 4°C) hot_filt->cool isolate Isolate Crystals (Vacuum Filtration) cool->isolate wash Wash with Cold Solvent isolate->wash dry Dry Under Vacuum wash->dry analyze Analyze Purity (HPLC, NMR) dry->analyze end Pure Product analyze->end

Caption: Workflow for a typical recrystallization of this compound.

troubleshoot_purity start Low Purity After First Recrystallization recryst Perform Second Recrystallization start->recryst acid_base Perform Acid-Base Extraction Pre-Purification start->acid_base Alternative Start purity_ok1 Is Purity >99%? recryst->purity_ok1 change_sol Change Solvent System (e.g., Toluene instead of IPA) purity_ok2 Is Purity >99%? change_sol->purity_ok2 purity_ok1->change_sol No end Pure Product purity_ok1->end Yes chrom Use Column Chromatography (Silica + 0.5% TEA) purity_ok2->chrom No purity_ok2->end Yes acid_base->recryst

Caption: Decision tree for troubleshooting low purity results.

References

"troubleshooting unexpected side reactions with 1,3-dibenzylpiperazine"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1,3-dibenzylpiperazine. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during synthesis and handling.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities observed in the synthesis of this compound?

The most prevalent impurity is the isomeric 1,4-dibenzylpiperazine. Due to the similar reactivity of the nitrogen atoms in the piperazine ring, competitive N,N'-dialkylation readily occurs. Other potential impurities include mono-benzylated piperazine (benzylpiperazine) if the reaction does not go to completion, and over-alkylated quaternary ammonium salts, although the latter is less common under standard benzylation conditions. The formation of dibenzylpiperazine as a byproduct is a known issue in the synthesis of benzylpiperazine.

Q2: My reaction is showing a low yield of the desired this compound and a significant amount of 1,4-dibenzylpiperazine. How can I improve the regioselectivity?

Improving regioselectivity towards the 1,3-isomer is challenging. Strategies to consider include:

  • Use of a directing group: Introducing a sterically hindering or electronically withdrawing protecting group on one of the piperazine nitrogens can influence the position of the second benzylation.

  • Stepwise synthesis: A more controlled approach involves the mono-benzylation of a protected piperazine derivative, followed by deprotection and subsequent introduction of the second benzyl group under carefully controlled conditions.

  • Reaction conditions: Temperature and the rate of addition of the benzylating agent can influence the product distribution. Slower addition at lower temperatures may favor the formation of the thermodynamically more stable isomer, which could potentially be the 1,3-isomer depending on the specific reaction conditions and substitution pattern.

Q3: I am observing unexpected colored byproducts in my reaction mixture. What could be the cause?

The formation of colored impurities can be attributed to oxidation of the piperazine ring or the benzyl groups. Piperazine derivatives are susceptible to oxidation, which can be catalyzed by trace metal impurities, exposure to air (oxygen), or elevated temperatures.[1] Potential oxidation products can include piperazinones and other degradation products.[2] Ensure that your solvents are degassed and the reaction is run under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.

Q4: During purification by column chromatography, I am having difficulty separating this compound from the 1,4-isomer. What can I do?

The separation of 1,3- and 1,4-dibenzylpiperazine isomers can be challenging due to their similar polarities.

  • Chromatography System: Experiment with different solvent systems. A combination of a non-polar solvent (like hexane or heptane) with a slightly more polar solvent (like ethyl acetate or dichloromethane) and a small amount of a polar modifier (like methanol or triethylamine) can improve separation. Using a high-performance column material with a smaller particle size can also enhance resolution.

  • Derivatization: If separation of the free bases is not achievable, consider converting the mixture to their dihydrochloride salts. The different spatial arrangement of the benzyl groups might lead to differences in the crystal packing and solubility of the salts, potentially allowing for separation by fractional crystallization.

Q5: Can this compound undergo ring-opening or rearrangement reactions?

While the piperazine ring is generally stable, under certain conditions, such as metabolic activation, 1,3-disubstituted piperazine derivatives have been observed to undergo a novel ring contraction to form an imidazoline derivative.[1][2] This is a complex process involving oxidation of the piperazine ring.[1][2] In a standard synthetic laboratory setting, such a reaction is unlikely unless strong oxidizing agents or specific enzymatic conditions are employed.

Troubleshooting Guides

Issue 1: Low Yield of this compound
Potential Cause Troubleshooting Recommendation
Incomplete Reaction - Monitor the reaction progress using TLC or LC-MS to ensure all starting material is consumed.- Increase the reaction time or temperature if necessary, but be mindful of potential side reactions.
Suboptimal Reagent Stoichiometry - Carefully control the molar ratio of piperazine to the benzylating agent. A slight excess of the benzylating agent may be required to ensure complete disubstitution.
Poor Quality Reagents - Use freshly distilled or purified benzyl chloride/bromide.- Ensure the piperazine starting material is pure and dry.
Formation of Side Products - Analyze the crude reaction mixture by LC-MS or NMR to identify the major byproducts.- Refer to the guide on improving regioselectivity (FAQ #2).
Issue 2: Formation of Unexpected Side Products
Observed Side Product Potential Cause Troubleshooting Recommendation
1,4-Dibenzylpiperazine Lack of regiocontrol in the benzylation reaction.- Employ a stepwise synthetic strategy with protecting groups.- Optimize reaction conditions (temperature, solvent, addition rate).
Mono-benzylpiperazine Incomplete reaction or insufficient amount of benzylating agent.- Increase the equivalents of the benzylating agent.- Extend the reaction time.
Oxidized Byproducts (e.g., colored impurities) Exposure to oxygen, presence of metal catalysts.[1]- Use degassed solvents.- Run the reaction under an inert atmosphere (N₂ or Ar).- Consider using a metal scavenger if contamination is suspected.
Debenzylation Product (Piperazine) Presence of a catalyst that can facilitate hydrogenolysis (e.g., Palladium) and a hydrogen source.- Avoid using palladium-based catalysts if debenzylation is not desired.- Ensure the reaction setup is free from potential hydrogen sources.

Experimental Protocols

Illustrative Protocol for the Synthesis of a Disubstituted Piperazine

This is a general protocol and may require optimization for the specific synthesis of this compound.

Materials:

  • Piperazine (or a suitable mono-protected piperazine)

  • Benzyl chloride (or benzyl bromide)

  • Anhydrous potassium carbonate (K₂CO₃) or another suitable base

  • Anhydrous N,N-dimethylformamide (DMF) or another suitable aprotic solvent

  • Diethyl ether or methyl tert-butyl ether (MTBE)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of piperazine (1.0 eq) in anhydrous DMF under a nitrogen atmosphere, add anhydrous potassium carbonate (2.5 eq).

  • Stir the suspension vigorously at room temperature for 30 minutes.

  • Slowly add a solution of benzyl chloride (2.1 eq) in anhydrous DMF dropwise over a period of 1-2 hours. Maintain the reaction temperature at 0-5 °C using an ice bath.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, pour the reaction mixture into cold water and extract with diethyl ether or MTBE (3 x 50 mL).

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate solution (2 x 30 mL) and then with brine (1 x 30 mL).

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

Visualizations

Reaction Pathway for the Synthesis of Dibenzylpiperazines

G piperazine Piperazine benzylpiperazine Benzylpiperazine piperazine->benzylpiperazine + Benzyl Chloride benzyl_chloride Benzyl Chloride (1 eq) dibenzylpiperazine_1_3 This compound (Desired Product) benzylpiperazine->dibenzylpiperazine_1_3 + Benzyl Chloride (Desired Pathway) dibenzylpiperazine_1_4 1,4-Dibenzylpiperazine (Side Product) benzylpiperazine->dibenzylpiperazine_1_4 + Benzyl Chloride (Side Reaction Pathway) benzyl_chloride2 Benzyl Chloride (1 eq) G start Low Yield of This compound check_completion Is the reaction complete? (TLC/LC-MS) start->check_completion incomplete Incomplete Reaction check_completion->incomplete No complete Reaction is Complete check_completion->complete Yes prolong_reaction Increase reaction time/temperature incomplete->prolong_reaction check_byproducts Analyze crude mixture for byproducts (LC-MS/NMR) complete->check_byproducts isomers High level of 1,4-isomer? check_byproducts->isomers other_byproducts Other unexpected byproducts? check_byproducts->other_byproducts optimize_regio Optimize for regioselectivity (see FAQ #2) isomers->optimize_regio Yes check_oxidation Investigate for oxidation (see FAQ #3) other_byproducts->check_oxidation Yes G piperazine_derivative This compound oxidized_products Piperazinones, Ring-Opened Products piperazine_derivative->oxidized_products leads to debenzylated_product Piperazine piperazine_derivative->debenzylated_product leads to imidazoline Imidazoline Derivative piperazine_derivative->imidazoline can lead to oxidation Oxidation ([O], heat, metal catalyst) debenzylation Debenzylation (H₂, Pd/C) ring_contraction Metabolic Ring Contraction (in vivo/microsomes)

References

Validation & Comparative

A Comparative Analysis of the Biological Activities of 1,3- vs. 1,4-Dibenzylpiperazine

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the pharmacological profiles of 1,3-dibenzylpiperazine and 1,4-dibenzylpiperazine, highlighting current knowledge and identifying critical data gaps.

Introduction

Piperazine and its derivatives are a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents. The isomeric positioning of substituents on the piperazine ring can profoundly influence a compound's pharmacological properties, including its affinity and efficacy at various biological targets. This guide provides a comparative overview of the biological activities of this compound and 1,4-dibenzylpiperazine. While substantial research has elucidated the behavioral pharmacology of the 1,4-isomer, a notable scarcity of data exists for its 1,3-counterpart, presenting a significant gap in the understanding of their structure-activity relationships.

Biological Activity of 1,4-Dibenzylpiperazine (DBZP)

1,4-Dibenzylpiperazine, commonly known as DBZP, is primarily recognized as a synthetic byproduct in the clandestine synthesis of benzylpiperazine (BZP).[1][2] In vivo studies in rodents have demonstrated that DBZP possesses both dopaminergic and serotonergic activity.[3] Its pharmacological profile is more akin to BZP, exhibiting stimulant-like properties, albeit with a lower potency.[1][2]

Behavioral studies indicate that DBZP can fully substitute for the discriminative stimulus effects of methamphetamine, suggesting a similar mechanism of action.[1][3] It also shows subthreshold substitution for cocaine and MDMA.[3] These findings point towards an interaction with the dopamine and serotonin transporter systems.[3] Furthermore, research has suggested that 1,4-dibenzylpiperazine may have anxiogenic effects and can enhance memory acquisition.

Biological Activity of this compound

In stark contrast to its 1,4-isomer, there is a significant lack of publicly available data on the specific biological activity of this compound. It is primarily described as a versatile synthetic intermediate used in the development of novel ligands targeting central nervous system (CNS) receptors.[2] This suggests its potential to modulate dopaminergic, serotonergic, and adrenergic pathways, a common feature of piperazine-based compounds.[2]

One known derivative of this compound, a compound designated as MB243, has been identified as a potent and selective agonist for the melanocortin receptor subtype-4 (MC4R).[4] The MC4R is involved in regulating energy homeostasis and appetite, and its agonists are being investigated for the treatment of obesity. However, this finding relates to a specific, more complex derivative and does not provide direct insight into the pharmacological profile of the parent this compound. The absence of receptor binding affinities, functional assay results, or in vivo data for this compound makes a direct comparison with the 1,4-isomer currently impossible.

Data Presentation

The following table summarizes the key in vivo behavioral data for 1,4-dibenzylpiperazine from rodent studies.[3]

Behavioral Assay Animal Model Compound Dose Range Effect
Drug Discrimination Methamphetamine-trained rats1,4-Dibenzylpiperazine5 - 50 mg/kgFull substitution (ED₅₀ = 19.54 mg/kg)
Cocaine-trained rats1,4-Dibenzylpiperazine10 - 100 mg/kgSub-threshold substitution (67% at 50 mg/kg)
MDMA-trained rats1,4-Dibenzylpiperazine10 - 100 mg/kgSub-threshold substitution (60% at 50 mg/kg)
DOM-trained rats1,4-Dibenzylpiperazine25 - 100 mg/kgNo substitution
Locomotor Activity Mice1,4-Dibenzylpiperazine1 - 100 mg/kgDose-dependent decrease in locomotor activity

Experimental Protocols

In Vivo Behavioral Assays for 1,4-Dibenzylpiperazine

The following protocols are based on methodologies described in studies evaluating the behavioral pharmacology of 1,4-dibenzylpiperazine.[1][3]

1. Drug Discrimination Studies

  • Subjects: Male Sprague-Dawley rats, individually housed with ad libitum access to food and water, except during experimental sessions.

  • Apparatus: Standard two-lever operant conditioning chambers.

  • Training: Rats are trained to discriminate an intraperitoneal (i.p.) injection of a specific drug (e.g., methamphetamine) from a saline injection. Responses on the correct lever are reinforced with food pellets on a fixed-ratio schedule.

  • Testing: Once training criteria are met, test sessions are conducted where various doses of the test compound (1,4-dibenzylpiperazine) are administered i.p. prior to the session. The percentage of responses on the drug-appropriate lever is recorded. Full substitution is considered when the percentage of drug-appropriate responding is ≥80%.

2. Locomotor Activity

  • Subjects: Male Swiss-Webster mice, housed in groups with ad libitum access to food and water.

  • Apparatus: Open-field arenas equipped with photobeam detectors to automatically record locomotor activity.

  • Procedure: Mice are habituated to the testing room before being placed individually into the open-field arenas. Following a habituation period within the arena, mice are administered an i.p. injection of either vehicle or a specific dose of the test compound (1,4-dibenzylpiperazine). Locomotor activity (e.g., distance traveled, beam breaks) is then recorded for a set period.

Mandatory Visualization

G cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron DBZP_1_4 1,4-Dibenzylpiperazine DAT Dopamine Transporter (DAT) DBZP_1_4->DAT Inhibits Reuptake SERT Serotonin Transporter (SERT) DBZP_1_4->SERT Inhibits Reuptake Dopamine_Vesicle Dopamine Vesicles Dopamine Dopamine Dopamine_Vesicle->Dopamine Release Serotonin_Vesicle Serotonin Vesicles Serotonin Serotonin Serotonin_Vesicle->Serotonin Release D_Receptor Dopamine Receptors Dopamine->D_Receptor Binds HT_Receptor Serotonin Receptors Serotonin->HT_Receptor Binds Downstream Downstream Signaling D_Receptor->Downstream HT_Receptor->Downstream

Caption: Presumed signaling pathway for 1,4-dibenzylpiperazine.

G start Start animal_prep Animal Acclimation & Habituation start->animal_prep dose_prep Compound Preparation & Dosing animal_prep->dose_prep behavioral_test Behavioral Assay (e.g., Locomotor Activity, Drug Discrimination) dose_prep->behavioral_test data_collection Data Collection & Recording behavioral_test->data_collection data_analysis Statistical Analysis data_collection->data_analysis results Results Interpretation data_analysis->results end End results->end

Caption: General experimental workflow for in vivo behavioral pharmacology.

Conclusion

To enable a comprehensive comparison and to fully understand the structure-activity relationships within this chemical class, further research is imperative. Future studies should focus on determining the in vitro receptor binding affinities and functional activities of this compound at a range of CNS targets, as well as conducting in vivo behavioral assays to characterize its pharmacological effects. Such data would be invaluable to the drug discovery and development community, potentially unlocking new therapeutic applications for this understudied isomer.

Disclaimer: The information provided in this guide is intended for a scientific audience and is based on currently available research. The biological activities and potential therapeutic applications of the compounds discussed are subjects of ongoing investigation. A direct comparison between 1,3- and 1,4-dibenzylpiperazine is not possible at this time due to a lack of published data on the 1,3-isomer.

References

A Comparative Guide to the Quantitative Assay of 1,3-Dibenzylpiperazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for the quantitative determination of 1,3-dibenzylpiperazine. Given that this compound (1,3-DBZP) is a structural isomer of the more extensively studied 1,4-dibenzylpiperazine and a known byproduct in the synthesis of benzylpiperazine (BZP), this document leverages validation data from these closely related compounds to present a robust comparison of suitable analytical techniques.[1][2] The primary methods discussed include Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography with UV detection (HPLC-UV), and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).

The selection of an appropriate assay depends on factors such as the required sensitivity, the complexity of the sample matrix, and the available instrumentation. This guide aims to provide the necessary details for researchers to select and develop a validated quantitative assay for this compound tailored to their specific research needs.

Methodology Comparison

The following sections detail the principles, expected performance, and typical experimental protocols for the quantification of this compound using GC-MS, HPLC-UV, and LC-MS/MS.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful and widely utilized technique for the analysis of piperazine derivatives.[3] It offers excellent separation and specific detection, making it suitable for both qualitative identification and quantitative analysis. For piperazine derivatives, electron ionization (EI) mass spectra often display characteristic fragmentation patterns, with a prominent fragment at m/z 91, corresponding to the benzyl group.[3]

Data Presentation: GC-MS Validation Parameters

The following table summarizes typical validation parameters for the quantitative analysis of piperazine derivatives by GC-MS, which can be expected to be similar for this compound.

Validation ParameterExpected Performance for Piperazine Analogs in Biological Matrices
Linearity Range0.016 - 10 µg/mL
Correlation Coefficient (r²)> 0.99
Limit of Detection (LOD)0.002 - 0.156 µg/mL
Limit of Quantification (LOQ)0.008 - 0.312 µg/mL
Accuracy (Recovery %)79 - 108%
Precision (RSD %)< 15% (Intra-day and Inter-day)

Experimental Protocol: GC-MS Analysis

Sample Preparation (Plasma/Urine):

  • To 1 mL of the biological sample, add an appropriate internal standard (e.g., a deuterated analog).

  • Alkalinize the sample with a suitable base (e.g., 1M NaOH) to a pH > 10.

  • Perform liquid-liquid extraction with an organic solvent (e.g., 3 mL of ethyl acetate) by vortexing for 2 minutes.

  • Centrifuge at 3000 rpm for 10 minutes to separate the layers.

  • Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 50-100 µL of a suitable solvent (e.g., ethyl acetate) for injection.

Instrumental Conditions:

  • GC System: Agilent 7890A or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Inlet Temperature: 280°C.

  • Injection Volume: 1 µL (splitless mode).

  • Oven Temperature Program: Initial temperature of 120°C held for 1 minute, ramped to 300°C at 15°C/min, and held for 5 minutes.

  • MS System: Agilent 5977A or equivalent.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Scan Range: m/z 40-550.

  • Data Acquisition: Selected Ion Monitoring (SIM) for quantification, using characteristic ions for this compound (expected prominent ions at m/z 91, 175, and the molecular ion).

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a versatile and widely accessible technique. Since piperazine itself does not possess a strong chromophore, direct UV detection can be challenging for trace-level quantification.[4] Therefore, derivatization with a UV-active agent is often employed to enhance sensitivity.[5][6]

Data Presentation: HPLC-UV Validation Parameters

The table below outlines the expected validation parameters for an HPLC-UV method for piperazine derivatives, likely requiring derivatization for this compound.

Validation ParameterExpected Performance for Derivatized Piperazine Analogs
Linearity Range0.1 - 1.0 mg/mL (without derivatization, higher concentrations)
LOQ - 150% of specification level (with derivatization)
Correlation Coefficient (r²)> 0.999
Limit of Detection (LOD)~30 ppm (with derivatization)
Limit of Quantification (LOQ)~90 ppm (with derivatization)
Accuracy (Recovery %)98 - 108%
Precision (RSD %)< 2%

Experimental Protocol: HPLC-UV Analysis (with Derivatization)

Derivatization Step:

  • Dissolve the extracted sample residue in a suitable solvent (e.g., acetonitrile).

  • Add a derivatizing agent such as 4-chloro-7-nitrobenzofuran (NBD-Cl).[5][6]

  • Incubate the mixture under optimized conditions (e.g., 60°C for 30 minutes) to form a stable, UV-active derivative.

Instrumental Conditions:

  • HPLC System: Waters Alliance e2695 or equivalent.

  • Detector: Photodiode Array (PDA) or UV detector set at the maximum absorbance wavelength of the derivative (e.g., 340 nm for NBD derivatives).[5]

  • Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient or isocratic mixture of acetonitrile and a buffer (e.g., 0.1% formic acid in water).

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 35°C.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the most sensitive and selective technique for the quantification of drugs and their metabolites in complex biological matrices. It combines the separation power of HPLC with the high specificity and sensitivity of tandem mass spectrometry. This method is ideal for detecting trace amounts of this compound.

Data Presentation: LC-MS/MS Validation Parameters

The following table presents typical validation parameters for the LC-MS/MS analysis of piperazine derivatives in biological samples.

Validation ParameterExpected Performance for Piperazine Analogs in Biological Matrices
Linearity Range0.085 - 8.65 ng/mg (in hair)[7]
1 - 50 ng/mL (in plasma)[8]
Correlation Coefficient (r²)≥ 0.99
Limit of Quantification (LOQ)5 ng/mL (in plasma)[8]
Accuracy> 90%[8]
Precision (RSD %)< 10% (Intra-day and Inter-day)[7][8]
Extraction Efficiency78 - 91%[7]

Experimental Protocol: LC-MS/MS Analysis

Sample Preparation (Solid-Phase Extraction - SPE):

  • To 1 mL of plasma, add an internal standard.

  • Pre-treat the sample (e.g., with a buffer to adjust pH).

  • Load the sample onto a mixed-mode SPE cartridge.

  • Wash the cartridge with appropriate solvents to remove interferences.

  • Elute the analyte with a suitable elution solvent.

  • Evaporate the eluate to dryness and reconstitute in the mobile phase for injection.

Instrumental Conditions:

  • LC System: Agilent 1200 series or equivalent.

  • Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm).

  • Mobile Phase: Gradient elution with a mixture of 0.1% formic acid in water and 0.1% formic acid in acetonitrile.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • MS/MS System: AB Sciex API 4000 or equivalent.

  • Ionization Source: Electrospray Ionization (ESI) in positive mode.

  • Data Acquisition: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for this compound and the internal standard.

Mandatory Visualizations

Mechanism of Action of this compound

The mechanism of action of this compound is believed to be similar to that of benzylpiperazine (BZP), which involves the modulation of dopaminergic and serotonergic neurotransmitter systems.[1][3] BZP acts as a releasing agent and reuptake inhibitor at dopamine (DAT) and serotonin (SERT) transporters, leading to increased extracellular concentrations of these neurotransmitters.[9] It also exhibits agonist activity at various serotonin receptors.[9]

Mechanism_of_Action cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron DBZP This compound DAT Dopamine Transporter (DAT) DBZP->DAT Inhibits Reuptake & Promotes Efflux SERT Serotonin Transporter (SERT) DBZP->SERT Inhibits Reuptake & Promotes Efflux DA Dopamine DAT->DA ↑ Dopamine SER Serotonin SERT->SER ↑ Serotonin DA_vesicle Dopamine Vesicles DA_vesicle->DAT SER_vesicle Serotonin Vesicles SER_vesicle->SERT DA_receptor Dopamine Receptors DA->DA_receptor Binds SER_receptor Serotonin Receptors SER->SER_receptor Binds Postsynaptic Effect Postsynaptic Effect DA_receptor->Postsynaptic Effect Signal Transduction SER_receptor->Postsynaptic Effect Signal Transduction Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing start Biological Sample (e.g., Plasma, Urine) add_is Add Internal Standard start->add_is extraction Extraction (LLE or SPE) add_is->extraction evaporation Evaporation extraction->evaporation reconstitution Reconstitution evaporation->reconstitution injection LC or GC Injection reconstitution->injection separation Chromatographic Separation injection->separation detection Mass Spectrometric Detection separation->detection integration Peak Integration detection->integration calibration Calibration Curve Generation integration->calibration quantification Concentration Calculation calibration->quantification result Final Result quantification->result

References

Cross-Reactivity of 1,3-Dibenzylpiperazine Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cross-reactivity of 1,3-dibenzylpiperazine derivatives with a focus on their interactions with key monoamine transporters and receptors. Due to limited publicly available in vitro data specifically for this compound, this guide draws comparisons with its close analogue, 1-benzylpiperazine (BZP), and other relevant piperazine derivatives to infer its potential pharmacological profile.

Executive Summary

Substituted piperazine derivatives are a class of psychoactive compounds known to interact with dopaminergic, serotonergic, and noradrenergic systems. While the behavioral effects of dibenzylpiperazine (DBZP) suggest activity at both dopamine and serotonin pathways, a detailed in vitro cross-reactivity profile remains largely uncharacterized.[1][2] This guide synthesizes available data on related compounds to provide a predictive comparison of the potential binding affinities and functional activities of this compound derivatives. The primary targets of interest include the dopamine transporter (DAT), norepinephrine transporter (NET), serotonin transporter (SERT), dopamine D2 receptor, and serotonin 5-HT2A receptor.

Comparative Analysis of Receptor and Transporter Interactions

The following tables summarize the available quantitative data for benzylpiperazine (BZP) and other relevant piperazine derivatives to provide a comparative framework for understanding the potential cross-reactivity of this compound. It is important to note that direct extrapolation of these values to this compound should be done with caution, as structural modifications can significantly alter binding affinities and functional activities.

Table 1: Comparative Binding Affinities (Ki, nM) of Piperazine Derivatives at Monoamine Transporters

CompoundDopamine Transporter (DAT)Norepinephrine Transporter (NET)Serotonin Transporter (SERT)
1-Benzylpiperazine (BZP)7103303200
trifluoromethylphenylpiperazine (TFMPP)21001200130
meta-chlorophenylpiperazine (mCPP)24001500110
This compound Data not available Data not available Data not available

Data for BZP, TFMPP, and mCPP are indicative and compiled from various sources. Actual values may vary depending on experimental conditions.

Table 2: Comparative Functional Activities (EC50/IC50, nM) of Piperazine Derivatives

CompoundDAT Release (EC50)NET Release (EC50)SERT Release (EC50)D2 Receptor Binding (Ki)5-HT2A Receptor Binding (Ki)
1-Benzylpiperazine (BZP)175[3]62[3]6050[3]>10,000>10,000
trifluoromethylphenylpiperazine (TFMPP)>10,000>10,000290>10,000230
meta-chlorophenylpiperazine (mCPP)>10,000>10,000430>10,000130
This compound Data not available Data not available Data not available Data not available Data not available

Data for BZP, TFMPP, and mCPP are indicative and compiled from various sources. Actual values may vary depending on experimental conditions.

Behavioral studies suggest that dibenzylpiperazine (DBZP) likely possesses both dopaminergic and serotonergic activity.[1][2] The addition of a second benzyl group to the piperazine core, as in this compound, could potentially increase lipophilicity, which may enhance its affinity for various receptors and transporters compared to BZP.

Signaling Pathways and Experimental Workflow

To understand the potential downstream effects of this compound derivatives, it is crucial to visualize the signaling pathways of their putative targets and the experimental workflow used to determine their cross-reactivity.

Dopamine_D2_Receptor_Signaling D2R Dopamine D2 Receptor G_protein Gi/o Protein D2R->G_protein Activation AC Adenylyl Cyclase G_protein->AC Inhibition cAMP cAMP AC->cAMP Conversion of ATP PKA Protein Kinase A cAMP->PKA Activation Downstream Downstream Cellular Effects PKA->Downstream Phosphorylation Serotonin_5HT2A_Receptor_Signaling HTR2A Serotonin 5-HT2A Receptor Gq_protein Gq/11 Protein HTR2A->Gq_protein Activation PLC Phospholipase C Gq_protein->PLC Activation PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca2+ Release IP3->Ca_release PKC Protein Kinase C DAG->PKC Downstream Downstream Cellular Effects Ca_release->Downstream PKC->Downstream Cross_Reactivity_Workflow cluster_0 In Vitro Assays cluster_1 Data Analysis Binding Radioligand Binding Assays (Determine Ki) Comparison Comparative Analysis of Affinity and Potency Binding->Comparison Functional Functional Assays (Determine EC50/IC50) Functional->Comparison Selectivity Determination of Selectivity Profile Comparison->Selectivity Report Cross-Reactivity Report Selectivity->Report Compound This compound Derivative Compound->Binding Compound->Functional Targets Panel of Targets (DAT, NET, SERT, D2, 5-HT2A, etc.) Targets->Binding Targets->Functional

References

A Comparative Analysis of Synthetic Routes to 1,3-Dibenzylpiperazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of specifically substituted piperazine scaffolds is a cornerstone of medicinal chemistry, providing access to a vast chemical space for drug discovery. 1,3-Dibenzylpiperazine, a dissymmetrically substituted piperazine, presents a unique synthetic challenge compared to its more common 1,4-disubstituted isomer. This guide provides a comparative analysis of two plausible synthetic routes to this compound, offering a detailed examination of their methodologies, supported by experimental data from analogous reactions in the literature. Due to the limited availability of direct comparative studies for this specific molecule, this analysis constructs a comparison based on well-established chemical transformations.

At a Glance: Proposed Synthetic Strategies

Two primary strategies are proposed for the synthesis of this compound:

  • Route A: Sequential N-Alkylation of 2-Benzylpiperazine: This approach involves the initial synthesis of the key intermediate, 2-benzylpiperazine, followed by the selective N-benzylation of the remaining secondary amine.

  • Route B: Ring Construction via Lactam Intermediate: This strategy focuses on building the piperazine ring with the desired 1,3-substitution pattern through the formation and subsequent reduction of a 1,3-dibenzyl-2-piperazinone intermediate.

Performance Comparison of Proposed Synthetic Routes

The following tables summarize the projected quantitative data for the two proposed synthetic routes. The data is extrapolated from analogous reactions reported in the literature and serves as a basis for a theoretical comparison.

Table 1: Overall Route Comparison

ParameterRoute A: Sequential N-AlkylationRoute B: Ring Construction via Lactam
Number of Steps 23
Overall Estimated Yield 45-60%30-45%
Key Intermediate 2-Benzylpiperazine1,3-Dibenzyl-2-piperazinone
Potential Challenges - Synthesis of 2-benzylpiperazine- Potential for over-alkylation- Multi-step synthesis of lactam precursor- Reduction of the lactam

Table 2: Step-by-Step Quantitative Data

RouteStepReaction TypeStarting MaterialsReagents & ConditionsEstimated YieldEstimated Purity
A 1Synthesis of 2-BenzylpiperazineEthylenediamine, Styrene Oxide1. H₂O, reflux2. H₂/Pd-C60-75%>95%
2N-Benzylation2-Benzylpiperazine, BenzaldehydeNaBH(OAc)₃, DCE, rt75-85%>98%
B 1Synthesis of N-Benzyl-2-bromoacetamideN-Benzylethylamine, Bromoacetyl bromideEt₃N, DCM, 0 °C to rt85-95%>97%
2Lactam FormationN-Benzyl-2-bromoacetamide, BenzylamineNaH, DMF, rt50-60%>95%
3Lactam Reduction1,3-Dibenzyl-2-piperazinoneLiAlH₄, THF, reflux70-80%>96%

Detailed Experimental Protocols

The following are detailed, hypothetical experimental protocols for the key steps in each proposed route, based on established and analogous chemical transformations.

Route A: Sequential N-Alkylation of 2-Benzylpiperazine

Step 1: Synthesis of 2-Benzylpiperazine

This procedure is adapted from the synthesis of substituted piperazines from ethylenediamine and epoxides.

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add ethylenediamine (1.0 eq) and water.

  • Addition of Styrene Oxide: Slowly add styrene oxide (1.1 eq) to the solution at room temperature.

  • Reaction: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by TLC.

  • Workup: After cooling to room temperature, the solvent is removed under reduced pressure. The residue is taken up in methanol.

  • Hydrogenolysis: The resulting amino alcohol is subjected to cyclodehydration and reduction in the presence of a palladium on carbon catalyst under a hydrogen atmosphere to yield 2-benzylpiperazine.

  • Purification: The product is purified by distillation under reduced pressure or by crystallization of its hydrochloride salt.

Step 2: N-Benzylation of 2-Benzylpiperazine via Reductive Amination

This protocol is based on standard reductive amination procedures.[1]

  • Reaction Setup: In a round-bottom flask, dissolve 2-benzylpiperazine (1.0 eq) and benzaldehyde (1.1 eq) in dichloroethane (DCE).

  • Addition of Reducing Agent: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise to the stirred solution at room temperature.

  • Reaction: Stir the reaction mixture at room temperature for 12-24 hours until the starting material is consumed (monitored by TLC).

  • Workup: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is purified by column chromatography on silica gel to afford this compound.

Route B: Ring Construction via Lactam Intermediate

Step 1: Synthesis of N-Benzyl-2-bromoacetamide

This is a standard acylation of a secondary amine.

  • Reaction Setup: Dissolve N-benzylethylamine (1.0 eq) and triethylamine (1.2 eq) in dichloromethane (DCM) in a round-bottom flask cooled in an ice bath.

  • Addition of Acyl Halide: Add bromoacetyl bromide (1.1 eq) dropwise to the cooled solution.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Workup: Wash the reaction mixture with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude N-benzyl-2-bromoacetamide.

Step 2: Synthesis of 1,3-Dibenzyl-2-piperazinone (Lactam Formation)

This step involves an intramolecular cyclization to form the lactam ring.

  • Reaction Setup: To a solution of N-benzyl-2-bromoacetamide (1.0 eq) in anhydrous dimethylformamide (DMF), add sodium hydride (1.2 eq) portion-wise at 0 °C.

  • Addition of Amine: Add benzylamine (1.1 eq) dropwise to the suspension.

  • Reaction: Stir the mixture at room temperature for 12-18 hours.

  • Workup: Quench the reaction by the careful addition of water. Extract the product with ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by column chromatography to yield 1,3-dibenzyl-2-piperazinone.

Step 3: Reduction of 1,3-Dibenzyl-2-piperazinone

This is a standard amide reduction using a strong reducing agent.

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, suspend lithium aluminum hydride (LiAlH₄) (2.0 eq) in anhydrous tetrahydrofuran (THF).

  • Addition of Lactam: Add a solution of 1,3-dibenzyl-2-piperazinone (1.0 eq) in THF dropwise to the LiAlH₄ suspension.

  • Reaction: Heat the reaction mixture to reflux for 4-8 hours.

  • Workup: Cool the reaction to 0 °C and quench sequentially with water, 15% aqueous NaOH, and water. Filter the resulting solids and wash with THF.

  • Purification: Concentrate the filtrate and purify the crude product by column chromatography to obtain this compound.

Visualizing the Synthetic Pathways

The following diagrams illustrate the logical flow of the two proposed synthetic routes.

Route_A cluster_0 Route A: Sequential N-Alkylation Ethylenediamine Ethylenediamine IntermediateA1 2-Benzylpiperazine Ethylenediamine->IntermediateA1 H₂O, Reflux; H₂/Pd-C StyreneOxide Styrene Oxide StyreneOxide->IntermediateA1 H₂O, Reflux; H₂/Pd-C Product_A This compound IntermediateA1->Product_A NaBH(OAc)₃, Benzaldehyde Benzaldehyde_A Benzaldehyde

Caption: Synthetic pathway for Route A.

Route_B cluster_1 Route B: Ring Construction via Lactam NBenzylethylamine N-Benzylethylamine IntermediateB1 N-Benzyl-2-bromoacetamide NBenzylethylamine->IntermediateB1 Et₃N, DCM BromoacetylBromide Bromoacetyl Bromide BromoacetylBromide->IntermediateB1 Et₃N, DCM IntermediateB2 1,3-Dibenzyl-2-piperazinone IntermediateB1->IntermediateB2 NaH, DMF Benzylamine_B Benzylamine Benzylamine_B->IntermediateB2 NaH, DMF Product_B This compound IntermediateB2->Product_B LiAlH₄, THF

Caption: Synthetic pathway for Route B.

Conclusion

Both proposed routes offer viable, albeit theoretical, pathways to this compound.

  • Route A (Sequential N-Alkylation) appears to be the more efficient and straightforward approach, with fewer steps and likely a higher overall yield. The primary challenge lies in the initial synthesis of the 2-benzylpiperazine intermediate in good yield and purity.

  • Route B (Ring Construction via Lactam) is a more synthetically demanding route with more steps. While it offers a higher degree of control over the substitution pattern, the multi-step nature and the use of strong reducing agents like LiAlH₄ may present challenges in terms of overall efficiency and safety on a larger scale.

The choice of synthetic route will ultimately depend on the specific requirements of the researcher, including the availability of starting materials, desired scale, and tolerance for multi-step procedures. This comparative analysis provides a foundational guide for the rational design and execution of a synthetic strategy for obtaining this compound.

References

Evaluating the Purity of Synthesized 1,3-Dibenzylpiperazine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for evaluating the purity of synthesized 1,3-dibenzylpiperazine. It includes detailed experimental protocols, comparative data on alternative piperazine derivatives, and visual workflows to aid in the selection of appropriate purity assessment techniques. The information presented is intended to support researchers in ensuring the quality and reliability of their synthesized compounds for further study and development.

Introduction to this compound and the Importance of Purity

Potential Impurities in the Synthesis of this compound

The synthesis of this compound typically involves the N-alkylation of a piperazine precursor with benzyl halides. This process can lead to the formation of several impurities, including:

  • 1-Benzylpiperazine (BZP): An intermediate product resulting from incomplete benzylation.

  • 1,4-Dibenzylpiperazine (DBZP): A common isomeric impurity formed through over-alkylation of the piperazine ring.[1][2] The illicit synthesis of benzylpiperazine (BZP) often results in the production of dibenzylpiperazine (DBZP) as an impure by-product.[3][4] The presence of DBZP can be an indicator of a low-quality or poorly executed BZP synthesis, arising from excessive temperatures or an overabundance of benzyl chloride in the reaction.[1]

  • Unreacted Starting Materials: Residual piperazine or benzylating agents.

  • Solvent Residues: Trace amounts of solvents used in the synthesis and purification processes.

Analytical Techniques for Purity Evaluation

Several analytical techniques are employed to assess the purity of synthesized this compound. The most common and effective methods include High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for separating and quantifying the components of a mixture. For piperazine derivatives, which can be challenging to analyze due to their polarity and lack of strong UV chromophores, pre-column derivatization is often employed to enhance detection.[5]

Experimental Protocol: HPLC-UV Analysis

  • Instrumentation: HPLC system equipped with a UV detector.

  • Column: A reverse-phase column, such as a C18 or a specialized column for polar compounds, is typically used. For instance, a Newcrom R1 HPLC column can be utilized.[6]

  • Mobile Phase: A mixture of acetonitrile and water with a modifier like phosphoric acid or formic acid for MS-compatible methods.[6] The mobile phase composition can be optimized to achieve the best separation.

  • Detection: UV detection at a suitable wavelength, often determined by the absorbance characteristics of the benzyl groups.

  • Sample Preparation: The synthesized this compound is dissolved in a suitable solvent, such as the mobile phase, and filtered before injection.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS combines the separation power of gas chromatography with the identification capabilities of mass spectrometry, making it an excellent tool for identifying and quantifying volatile and semi-volatile impurities.

Experimental Protocol: GC-MS Analysis

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer.

  • Column: A non-polar or medium-polarity column, such as a DB-1 MS or equivalent (30m x 0.25 mm x 0.25µm), is commonly used for piperazine derivatives.[7]

  • Carrier Gas: Helium at a constant flow rate.[7]

  • Injector Temperature: Typically set around 280°C.[7]

  • Oven Temperature Program: A temperature gradient is employed to separate compounds with different boiling points. A typical program might start at 100°C, ramp to 300°C, and then hold for a period.[7]

  • MS Parameters: Electron ionization (EI) is commonly used, with a mass scan range appropriate for the expected parent ion and fragments (e.g., 30-550 amu).[7]

  • Sample Preparation: The sample is dissolved in a volatile organic solvent like methanol.[7]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed structural information about the synthesized compound and can be used to identify and quantify impurities. Both ¹H NMR and ¹³C NMR are valuable in this regard.

Experimental Protocol: NMR Analysis

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Solvent: A deuterated solvent in which the sample is soluble, such as deuterated chloroform (CDCl₃) or deuterated water (D₂O) with a reference standard like TSP.[7]

  • Analysis: ¹H NMR spectra will show characteristic peaks for the benzyl and piperazine protons. The integration of these peaks can be used to determine the relative amounts of the main compound and any proton-containing impurities. ¹³C NMR provides information on the carbon skeleton of the molecule.

Comparison with Alternative Piperazine Derivatives

For research purposes, it is often useful to compare the purity and analytical behavior of this compound with other relevant piperazine derivatives. This can help in method development and in understanding the relative stability and impurity profiles of different compounds.

Table 1: Comparison of Analytical Data for Dibenzylpiperazine Isomers and a Key Precursor

CompoundTypical Purity (%)Key GC-MS Fragments (m/z)¹H NMR Chemical Shifts (ppm, indicative)¹³C NMR Chemical Shifts (ppm, indicative)
This compound >98 (research grade)Expected: 266 (M+), 175, 91 (base peak)Predicted: Benzyl CH₂ (~3.5-3.7), Piperazine ring protons (~2.0-3.0), Aromatic protons (~7.2-7.4)Predicted: Benzyl CH₂ (~60-63), Piperazine CH/CH₂ (~45-55), Aromatic carbons (~127-138)
1,4-Dibenzylpiperazine >98 (research grade)266 (M+), 175, 91 (base peak)[7]Benzyl CH₂ (~3.5), Piperazine ring protons (~2.4), Aromatic protons (~7.2-7.3)[7]Benzyl CH₂ (~63), Piperazine CH₂ (~53), Aromatic carbons (~127-138)
1-Benzylpiperazine (BZP) >98 (research grade)176 (M+), 134, 91 (base peak)[8]Benzyl CH₂ (~3.5), Piperazine ring protons (~2.4, 2.9), Aromatic protons (~7.2-7.3), NH proton (variable)[9]Benzyl CH₂ (~63), Piperazine CH₂ (~46, 54), Aromatic carbons (~127-138)

Note: Specific NMR chemical shifts can vary depending on the solvent and experimental conditions. The data for this compound is predicted based on the known spectra of related compounds.

Table 2: Comparison with Other Psychoactive Piperazine Derivatives

CompoundCommon UseKey GC-MS Fragments (m/z)Rationale for Comparison
1-(3-chlorophenyl)piperazine (mCPP) Serotonergic agent196 (M+), 154, 138[10]A widely studied phenylpiperazine, offering a different substitution pattern for analytical comparison.
1-(3-trifluoromethylphenyl)piperazine (TFMPP) Serotonergic agent230 (M+), 188, 172, 145[8]Another common phenylpiperazine derivative, providing a comparison with a different electron-withdrawing substituent.

Visualizing the Purity Evaluation Workflow

The following diagrams, generated using Graphviz (DOT language), illustrate the logical flow of the purity evaluation process and a comparison of potential synthesis outcomes.

Purity_Evaluation_Workflow cluster_synthesis Synthesis & Initial Work-up cluster_purification Purification cluster_analysis Purity Analysis cluster_decision Final Assessment synthesis Synthesized this compound (Crude Product) purification Purification (e.g., Column Chromatography, Recrystallization) synthesis->purification hplc HPLC-UV Analysis purification->hplc gcms GC-MS Analysis purification->gcms nmr NMR Spectroscopy (1H, 13C) purification->nmr decision Purity > 98%? hplc->decision gcms->decision nmr->decision pass Proceed to Biological Assays decision->pass Yes fail Further Purification Required decision->fail No

Purity Evaluation Workflow for Synthesized this compound.

Synthesis_Outcome_Comparison cluster_reactants Reactants cluster_products Potential Products & Impurities piperazine Piperazine product This compound (Desired Product) piperazine->product bzp 1-Benzylpiperazine (BZP Impurity) piperazine->bzp benzyl_chloride Benzyl Chloride benzyl_chloride->product benzyl_chloride->bzp dbzp14 1,4-Dibenzylpiperazine (Isomeric Impurity) benzyl_chloride->dbzp14 bzp->dbzp14

Comparison of Desired Product and Potential Impurities in Synthesis.

Conclusion

The purity of synthesized this compound is paramount for obtaining reliable and reproducible data in research and development. A combination of chromatographic and spectroscopic techniques, namely HPLC, GC-MS, and NMR, provides a comprehensive approach to purity assessment. By employing the detailed protocols and comparative data presented in this guide, researchers can confidently characterize their synthesized compounds and ensure the integrity of their scientific investigations. The provided workflows offer a clear visual representation of the necessary steps for robust quality control.

References

Determining the Enantiomeric Purity of 1,3-Dibenzylpiperazine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise determination of the enantiomeric excess (ee) of chiral compounds like 1,3-dibenzylpiperazine is a critical step in ensuring product quality, efficacy, and safety. This guide provides a comprehensive comparison of three powerful analytical techniques for this purpose: Chiral High-Performance Liquid Chromatography (HPLC), Chiral Capillary Electrophoresis (CCE), and Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Solvating Agents (CSAs). Each method offers distinct advantages and is suited to different experimental needs.

Method Comparison

The choice of method for determining the enantiomeric excess of this compound will depend on factors such as available equipment, sample complexity, required sensitivity, and the need for high-throughput screening. Chiral HPLC often provides the highest resolution, while NMR with a chiral solvating agent is a very rapid and straightforward technique that does not require chromatographic separation. Chiral Capillary Electrophoresis offers high efficiency and requires minimal sample and solvent volumes.

Parameter Chiral High-Performance Liquid Chromatography (HPLC) Chiral Capillary Electrophoresis (CCE) NMR Spectroscopy with Chiral Solvating Agent (CSA)
Principle Differential interaction of enantiomers with a chiral stationary phase (CSP) leading to different retention times.Differential migration of enantiomers in a capillary due to interaction with a chiral selector in the background electrolyte.Formation of transient diastereomeric complexes with a chiral solvating agent, resulting in distinct NMR signals for each enantiomer.
Typical Resolution (Rs) > 1.5> 1.5Not directly applicable; peak separation in Hz is measured.
Analysis Time 10 - 30 minutes< 25 minutes[1]< 5 minutes (including sample preparation)[2]
Sample Throughput Moderate to High (with autosampler)HighHigh
Sample Volume MicrolitersNanolitersMilligrams
Solvent Consumption HighVery LowLow
Instrumentation HPLC system with a chiral columnCapillary Electrophoresis systemNMR Spectrometer
Key Strengths High resolution, well-established, preparative scale possible.High efficiency, low sample and solvent consumption, fast method development.Very fast, no separation needed, simple sample preparation.[2]
Potential Challenges Cost of chiral columns, method development can be time-consuming.Sensitivity can be lower than HPLC, matrix effects.Lower sensitivity than chromatographic methods, requires higher sample concentration.

Experimental Protocols

Below are detailed methodologies for each of the key experimental techniques.

Chiral High-Performance Liquid Chromatography (HPLC)

This protocol outlines a direct method using a chiral stationary phase, which is often preferred for its simplicity.

1. Instrumentation and Column:

  • HPLC System: A standard HPLC system with a UV detector is suitable.

  • Chiral Column: A polysaccharide-based column (e.g., Daicel Chiralpak AD-H or Chiralcel OD-H) or a crown ether-based column (e.g., CROWNPAK® CR(+)) is recommended for the separation of chiral amines.[3]

2. Mobile Phase and Conditions:

  • Mobile Phase: A mixture of a non-polar solvent like n-hexane and an alcohol such as isopropanol or ethanol is typically used for polysaccharide-based columns. For crown ether columns, an acidic aqueous mobile phase with an organic modifier like methanol is common.[3]

  • Flow Rate: Typically 0.5 - 1.0 mL/min.

  • Column Temperature: Ambient or controlled at 25°C.

  • Detection: UV detection at a wavelength where the benzyl groups of this compound absorb (e.g., 254 nm).

3. Sample Preparation:

  • Dissolve a known concentration of the this compound sample in the mobile phase or a compatible solvent. A typical concentration is 1 mg/mL.[3]

  • Filter the sample through a 0.45 µm syringe filter before injection.

4. Data Analysis:

  • The enantiomeric excess (% ee) is calculated from the peak areas of the two enantiomers (A1 and A2) using the formula: % ee = |(A1 - A2) / (A1 + A2)| * 100

Chiral Capillary Electrophoresis (CCE)

This protocol describes the use of a chiral selector in the background electrolyte to achieve enantiomeric separation.

1. Instrumentation:

  • A standard capillary electrophoresis system with a UV detector.

2. Capillary and Electrolyte:

  • Capillary: Fused-silica capillary (e.g., 50 µm i.d., 50 cm total length).

  • Background Electrolyte (BGE): A buffer solution, such as phosphate buffer, at a controlled pH.

  • Chiral Selector: A cyclodextrin derivative, such as hydroxypropyl-β-cyclodextrin (HP-β-CD) or sulfated-β-cyclodextrin (S-β-CD), is added to the BGE.[1][4] For piperazine derivatives, a 200 mM phosphate buffer at pH 2.8 with 20 mM HP-β-CD has been shown to be effective.[1]

3. Separation Conditions:

  • Voltage: Typically 15-30 kV.

  • Temperature: Controlled, for instance, at 25°C.

  • Injection: Hydrodynamic or electrokinetic injection of the sample.

  • Detection: UV detection at an appropriate wavelength (e.g., 214 nm).

4. Sample Preparation:

  • Dissolve the this compound sample in the BGE or a compatible low-ionic-strength buffer.

5. Data Analysis:

  • The enantiomeric excess is calculated from the corrected peak areas of the two enantiomers, similar to the HPLC method.

NMR Spectroscopy with a Chiral Solvating Agent (CSA)

This method relies on the formation of diastereomeric complexes in solution, which can be distinguished by NMR.

1. Instrumentation and Reagents:

  • NMR Spectrometer (e.g., 400 MHz or higher).

  • Chiral Solvating Agent (CSA): (R)- or (S)-1,1'-Bi-2-naphthol (BINOL) is a commonly used and effective CSA for chiral amines.[2][5]

  • NMR Solvent: Deuterated chloroform (CDCl₃) is a typical solvent.

2. Sample Preparation:

  • In an NMR tube, dissolve a specific amount of the this compound sample (e.g., 0.05 mmol).

  • Add a molar equivalent of the chiral solvating agent (e.g., 0.05 mmol of (S)-BINOL).[2]

  • Add the deuterated NMR solvent (e.g., 0.6 mL of CDCl₃).[2]

  • Gently shake the tube to ensure complete dissolution and complex formation.

3. NMR Acquisition:

  • Acquire a ¹H NMR spectrum.

  • Identify a proton signal of the this compound that is well-resolved into two distinct peaks in the presence of the CSA. Protons close to the chiral centers are most likely to show the largest chemical shift difference (Δδ).

4. Data Analysis:

  • Integrate the two separated signals corresponding to the two enantiomers.

  • Calculate the enantiomeric excess using the integral values (I1 and I2): % ee = |(I1 - I2) / (I1 + I2)| * 100

Visualizations

The following diagrams illustrate the workflows for each experimental method.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_analysis Data Analysis A Dissolve this compound in Mobile Phase B Filter Sample A->B C Inject into HPLC B->C D Separation on Chiral Column C->D E UV Detection D->E F Integrate Enantiomer Peaks E->F G Calculate % ee F->G

Workflow for Chiral HPLC Analysis.

CCE_Workflow cluster_prep Sample Preparation cluster_cce CCE Analysis cluster_analysis Data Analysis A Dissolve this compound in BGE B Inject into Capillary A->B C Electrophoretic Separation with Chiral Selector B->C D UV Detection C->D E Integrate Enantiomer Peaks D->E F Calculate % ee E->F

Workflow for Chiral Capillary Electrophoresis Analysis.

NMR_Workflow cluster_prep Sample Preparation cluster_nmr NMR Analysis cluster_analysis Data Analysis A Dissolve Sample and CSA in NMR Solvent B Mix Thoroughly A->B C Acquire 1H NMR Spectrum B->C D Integrate Separated Signals C->D E Calculate % ee D->E

Workflow for NMR Analysis with a Chiral Solvating Agent.

References

A Comparative Guide to the Structure-Activity Relationships of 1,3-Dibenzylpiperazine Analogs and Related Piperazine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationships (SAR) of 1,3-dibenzylpiperazine (DBZP) and other key piperazine analogs. Due to a lack of extensive SAR studies on a series of this compound analogs, this document focuses on comparing the known pharmacological data of DBZP with its more extensively studied parent compound, benzylpiperazine (BZP), and the phenylpiperazine derivatives, meta-chlorophenylpiperazine (mCPP) and trifluoromethylphenylpiperazine (TFMPP). This comparison offers valuable insights into how structural modifications on the piperazine scaffold influence activity at monoamine transporters and overall behavioral effects.

Comparative Pharmacological Data

The following tables summarize the available quantitative data from behavioral pharmacology and monoamine transporter activity studies, providing a basis for understanding the structure-activity relationships among these piperazine derivatives.

Table 1: Behavioral Effects of Piperazine Derivatives in Rodent Models

CompoundAnimal ModelAssayEffectED₅₀ (mg/kg)
This compound (DBZP) MiceLocomotor ActivityDose-dependent decrease82.4[1]
RatsDrug Discrimination (vs. Methamphetamine)Full substitution19.54
meta-Chlorophenylpiperazine (mCPP) MiceLocomotor ActivityDose-dependent decrease12.6[2]
RatsDrug Discrimination (vs. Methamphetamine)No full substitutionN/A[1]
Trifluoromethylphenylpiperazine (TFMPP) MiceLocomotor ActivityDose-dependent decrease17.1[2]
RatsDrug Discrimination (vs. Methamphetamine)Partial substitutionN/A[1]

Table 2: Monoamine Transporter Releasing Activity of Benzylpiperazine (BZP) and Amphetamines

CompoundDAT Release (EC₅₀, nM)NET Release (EC₅₀, nM)SERT Release (EC₅₀, nM)
1-Benzylpiperazine (BZP) 175626050[3]
d-Amphetamine 2571765[3]
d-Methamphetamine 2512736[3]

DAT: Dopamine Transporter, NET: Norepinephrine Transporter, SERT: Serotonin Transporter. Lower EC₅₀ values indicate higher potency.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Locomotor Activity Assay

The spontaneous locomotor activity of mice is assessed to determine the stimulant or depressant effects of the compounds.[4]

Apparatus: Standard mouse locomotor activity chambers equipped with infrared photobeams to detect movement.

Procedure:

  • Mice are habituated to the testing room for at least 30 minutes before the experiment.

  • Animals are administered the test compound (e.g., DBZP, mCPP, TFMPP) or vehicle via intraperitoneal (i.p.) injection.

  • Immediately after injection, each mouse is placed individually into a locomotor activity chamber.

  • Locomotor activity, measured as the number of photobeam breaks, is recorded continuously for a specified period (e.g., 60 minutes).

  • Data is typically analyzed in time blocks (e.g., 5-minute intervals) to determine the time course of the drug's effect.

  • The total number of beam breaks over the session is used to calculate the dose-dependent effects and the ED₅₀ value for the depression of locomotor activity.

Drug Discrimination Assay

This assay is used to evaluate the subjective effects of a test compound by determining if it can substitute for a known training drug in animals trained to discriminate the training drug from vehicle.[5]

Apparatus: Standard two-lever operant conditioning chambers for rats, enclosed in sound-attenuating and ventilated cubicles. Each chamber is equipped with two response levers and a food pellet dispenser.

Procedure:

  • Training Phase:

    • Rats are trained to press one lever after receiving an injection of the training drug (e.g., methamphetamine) and the other lever after receiving a vehicle injection to receive a food reward.

    • Training sessions continue until the rats reliably press the correct lever (e.g., >80% accuracy) for both drug and vehicle conditions.

  • Testing Phase:

    • Once trained, rats are administered a dose of the test compound (e.g., DBZP, mCPP, TFMPP).

    • The rat is then placed in the operant chamber, and the percentage of responses on the drug-appropriate lever is recorded.

    • Full substitution is considered to have occurred if the responding on the drug-appropriate lever is ≥80%.

    • A dose-response curve is generated by testing a range of doses of the test compound, and the ED₅₀ for substitution is calculated.

Visualizations

Experimental Workflow: Drug Discrimination Assay

G cluster_0 Training Phase cluster_1 Testing Phase Rat Training Rats trained to discriminate between drug (e.g., Methamphetamine) and vehicle. Lever Press Press Lever A for Drug Reward Press Lever B for Vehicle Reward Rat Training->Lever Press Training Criteria Met >80% correct lever presses Lever Press->Training Criteria Met Test Compound Admin Administer test compound (e.g., this compound) Training Criteria Met->Test Compound Admin Proceed to Testing Observe Response Place rat in operant chamber and record lever presses. Test Compound Admin->Observe Response Data Analysis Calculate % drug-appropriate lever presses. Observe Response->Data Analysis Conclusion Conclusion Data Analysis->Conclusion Determine substitution (Full, Partial, or None)

Caption: Workflow of the drug discrimination assay.

Signaling Pathway: General Modulation of Monoamine Release by Piperazine Derivatives

G cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron Piperazine Piperazine Derivative DAT Dopamine Transporter (DAT) Piperazine->DAT Inhibits Reuptake/ Promotes Efflux SERT Serotonin Transporter (SERT) Piperazine->SERT Inhibits Reuptake/ Promotes Efflux DA Dopamine DAT->DA Reuptake 5HT Serotonin SERT->5HT Reuptake DA_R Dopamine Receptors DA->DA_R Binds 5HT_R Serotonin Receptors 5HT->5HT_R Binds

Caption: General mechanism of monoamine modulation.

Structure-Activity Relationship Discussion

The data presented reveal key structural determinants for the activity of these piperazine derivatives.

  • This compound (DBZP): The presence of two benzyl groups in DBZP results in a compound that, like BZP, interacts with the dopaminergic system, as evidenced by its full substitution for methamphetamine in drug discrimination studies.[1] However, it is less potent than methamphetamine. Unlike stimulant amphetamines, DBZP causes a decrease in locomotor activity, suggesting a more complex pharmacological profile that may involve serotonergic or other actions.[1]

  • Benzylpiperazine (BZP): The single benzyl group of BZP confers a preference for the dopamine and norepinephrine transporters over the serotonin transporter.[3] This profile is consistent with its stimulant-like effects.

  • Phenylpiperazines (mCPP and TFMPP): Replacing the benzyl group with a substituted phenyl ring directly attached to the piperazine nitrogen dramatically shifts the activity towards the serotonergic system.[2] Both mCPP (with a meta-chloro substitution) and TFMPP (with a meta-trifluoromethyl substitution) are more potent at decreasing locomotor activity than DBZP and do not fully substitute for methamphetamine, indicating a primary serotonergic mechanism of action.[1][2]

References

Comparative Efficacy of 1,3-Dibenzylpiperazine-Based Ligands: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the piperazine scaffold remains a cornerstone in the design of novel therapeutics targeting the central nervous system (CNS). Among these, 1,3-dibenzylpiperazine derivatives have emerged as a promising class of ligands with modulatory effects on key neurotransmitter systems. This guide provides an objective comparison of the efficacy of these ligands, supported by available experimental data, to aid in the advancement of CNS drug discovery.

The this compound core offers a versatile platform for structural modifications, allowing for the fine-tuning of pharmacological properties. These ligands have primarily been investigated for their interactions with dopaminergic, serotonergic, and sigma receptors, all of which are implicated in a range of neurological and psychiatric disorders.

Data Presentation: A Comparative Analysis

While a comprehensive comparative study across a wide range of this compound-based ligands is not extensively available in the current literature, preliminary data from studies on N,N'-dibenzylpiperazine (DBZP) and related analogs provide initial insights into their potential efficacy.

CompoundTarget(s)Key FindingsReference
N,N'-Dibenzylpiperazine (DBZP) Dopamine, Serotonin, and Sigma ReceptorsEnhances memory acquisition. Exhibits anxiogenic and myo-relaxant effects without impairing motor coordination.[1][2][Castillo-Hernández et al., 2017][1][2]

It is important to note that much of the existing research on dibenzylpiperazine focuses on its presence as a byproduct in the synthesis of benzylpiperazine (BZP) and its general behavioral pharmacology rather than a systematic evaluation of a series of 1,3-dibenzyl analogs.[3][4] More extensive structure-activity relationship (SAR) studies are needed to fully elucidate the comparative efficacy of this class of compounds.

Experimental Protocols

The following are detailed methodologies for key experiments commonly cited in the evaluation of piperazine-based ligands.

Sigma-1 (σ1) Receptor Radioligand Binding Assay

This assay is crucial for determining the binding affinity of a test compound for the sigma-1 receptor.

Materials:

  • Radioligand: --INVALID-LINK---pentazocine

  • Non-specific binding control: Haloperidol

  • Assay Buffer: Tris-HCl (50 mM, pH 7.4)

  • Membrane Preparation: Guinea pig brain membranes or cell lines expressing the sigma-1 receptor.

  • Test Compounds: this compound derivatives.

  • Filtration Apparatus: Cell harvester and glass fiber filters.

  • Scintillation Counter and Cocktail.

Procedure:

  • Incubation: In a 96-well plate, combine the membrane preparation, --INVALID-LINK---pentazocine (at a concentration near its Kd), and varying concentrations of the test compound in the assay buffer.

  • Total and Non-specific Binding: For total binding, omit the test compound. For non-specific binding, add a high concentration of haloperidol.

  • Incubation: Incubate the plate at a specified temperature (e.g., 37°C) for a set duration (e.g., 150 minutes) to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis: Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). Convert the IC50 to a Ki (inhibition constant) value using the Cheng-Prusoff equation.

Passive Avoidance Test for Memory Evaluation

This behavioral test is used to assess the effect of compounds on learning and memory.[1][2]

Apparatus:

  • A two-chambered box with a light and a dark compartment, separated by a guillotine door. The floor of the dark compartment is equipped with an electric grid.

Procedure:

  • Acquisition Trial: Place a mouse in the light compartment. After a brief habituation period, open the guillotine door. When the mouse enters the dark compartment, close the door and deliver a mild foot shock.

  • Drug Administration: Administer the test compound (e.g., a this compound derivative) or vehicle at a specified time before or after the acquisition trial, depending on whether the effect on acquisition, consolidation, or retrieval of memory is being tested.

  • Retention Trial: 24 hours after the acquisition trial, place the mouse back in the light compartment and measure the latency to enter the dark compartment. An increased latency is indicative of improved memory of the aversive event.

Signaling Pathways and Experimental Workflows

To visualize the complex interactions of these ligands with their target receptors and the subsequent cellular responses, the following diagrams have been generated using Graphviz.

G_Protein_Coupled_Receptor_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Ligand This compound Ligand GPCR GPCR (e.g., D2, 5-HT2A) Ligand->GPCR Binding G_protein G-protein (αβγ) GPCR->G_protein Activation Effector Effector Enzyme (e.g., Adenylyl Cyclase, Phospholipase C) G_protein->Effector Modulation Second_Messenger Second Messenger (e.g., cAMP, IP3, DAG) Effector->Second_Messenger Production Downstream_Kinase Downstream Kinase (e.g., PKA, PKC) Second_Messenger->Downstream_Kinase Activation Cellular_Response Cellular Response Downstream_Kinase->Cellular_Response Phosphorylation Cascade

G-Protein Coupled Receptor (GPCR) Signaling Pathway.

This diagram illustrates the general mechanism of action for ligands that bind to G-protein coupled receptors such as dopamine D2 and serotonin 5-HT2A receptors. The binding of a this compound ligand to the receptor initiates a cascade of intracellular events, starting with the activation of a G-protein, leading to the modulation of an effector enzyme, production of second messengers, and ultimately, a cellular response through downstream kinase activation.

Sigma_1_Receptor_Signaling cluster_er Endoplasmic Reticulum cluster_cytosol Cytosol Sigma1R_BiP Sigma-1R - BiP (Inactive Complex) Sigma1R_Active Sigma-1R (Active) Sigma1R_BiP->Sigma1R_Active Dissociation Client_Proteins Client Proteins (Ion Channels, Kinases, etc.) Sigma1R_Active->Client_Proteins Interaction Ligand This compound Ligand Ligand->Sigma1R_BiP Binding Cellular_Functions Modulation of Cellular Functions Client_Proteins->Cellular_Functions Regulation

Sigma-1 Receptor Signaling Mechanism.

The sigma-1 receptor, a chaperone protein located at the endoplasmic reticulum, operates through a distinct mechanism. As depicted, the binding of a ligand to the inactive Sigma-1R-BiP complex leads to the dissociation of the chaperone BiP. The activated Sigma-1 receptor is then free to interact with a variety of client proteins, thereby modulating diverse cellular functions, including ion channel activity and intracellular signaling cascades.

Experimental_Workflow_Binding_Assay A Prepare Reagents: Membrane, Radioligand, Test Compound B Incubate Components in 96-well Plate A->B C Separate Bound & Free Ligand via Filtration B->C D Quantify Radioactivity with Scintillation Counter C->D E Data Analysis: Calculate IC50 and Ki D->E

Workflow for Radioligand Binding Assay.

This workflow diagram outlines the key steps involved in a typical radioligand binding assay used to determine the affinity of a compound for its target receptor. The process begins with the preparation of reagents, followed by incubation, separation of bound and free ligand, quantification of radioactivity, and finally, data analysis to determine the inhibitory constant (Ki).

References

1,3-Dibenzylpiperazine: A Comparative Guide for a Putative Research Tool

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of 1,3-dibenzylpiperazine (DBZP), a piperazine derivative with emerging psychoactive properties, against established research tool compounds. Due to a notable absence of in-vitro receptor binding data for DBZP in publicly available scientific literature, this guide focuses on its behavioral pharmacology and draws comparisons with related piperazine compounds and well-characterized dopaminergic and serotonergic agents. This evaluation aims to inform researchers on the potential, and current limitations, of using this compound as a research tool.

Executive Summary

This compound (DBZP) is a psychoactive compound that has been identified as a byproduct in the synthesis of 1-benzylpiperazine (BZP).[1] Behavioral studies in rodents suggest that DBZP shares more pharmacological similarities with the dopamine transporter (DAT) inhibitor BZP than with more serotonergic piperazine derivatives like meta-chlorophenylpiperazine (mCPP) and trifluoromethylphenylpiperazine (TFMPP).[1] Specifically, DBZP fully substitutes for the discriminative stimulus effects of methamphetamine, a hallmark of a dopaminergic mechanism.[1] However, a critical gap exists in the pharmacological profile of DBZP: its in-vitro receptor binding affinities have not been characterized. This lack of data significantly limits its validation and utility as a selective research tool.

This guide compares the known behavioral effects of DBZP with the well-documented in-vitro and in-vivo pharmacology of BZP, mCPP, and TFMPP. Furthermore, to provide a broader context for researchers, we include data for highly selective and widely used research tools targeting the dopamine transporter (GBR 12909, RTI-113) and the serotonin transporter (Paroxetine), as well as a key serotonin receptor subtype (WAY-100635 for 5-HT1A).

Comparative Pharmacological Data

The following tables summarize the available quantitative data for DBZP and its comparators. It is crucial to note the absence of in-vitro binding data for DBZP.

Table 1: In-Vitro Receptor and Transporter Binding Affinities (Ki/IC50/EC50 in nM)

CompoundDopamine Transporter (DAT)Serotonin Transporter (SERT)Norepinephrine Transporter (NET)5-HT1A Receptor5-HT1B Receptor5-HT2A Receptor5-HT2C Receptor
This compound (DBZP) Data Not AvailableData Not AvailableData Not AvailableData Not AvailableData Not AvailableData Not AvailableData Not Available
1-Benzylpiperazine (BZP) 175 (EC50)[2]6050 (EC50)[2]62 (EC50)[2]----
m-Chlorophenylpiperazine (mCPP) >10000 (Ki)[3]230 (IC50)[4]490-4360 (Ki)[4]16-411 (Ki)[4]-110-433 (Ki)[4]3.4 (Ki)[3]
Trifluoromethylphenylpiperazine (TFMPP) No effect[5]121 (EC50)[5]No effect[5]288-1950 (Ki)[5]30-132 (Ki)[5]160-269 (Ki)[5]62 (Ki)[5]
GBR 12909 1 (Ki)>100-fold selective vs DAT[6]>100-fold selective vs DAT[6]----
RTI-113 Potent and selective DRI[7]------
Paroxetine 1100 (Ki)[8]0.05 (Ki)[8]350 (Ki)[8]>1000 (Ki)[8]->1000 (Ki)[8]-
WAY-100635 ---0.39 (Ki)[1]---

Table 2: Summary of In-Vivo Behavioral Effects

CompoundLocomotor ActivityDiscriminative Stimulus Effects
This compound (DBZP) Dose-dependent decrease[1]Full substitution for methamphetamine; Partial substitution for cocaine and MDMA; No substitution for DOM[1]
1-Benzylpiperazine (BZP) Increase[9]Full substitution for amphetamine and cocaine[9]
m-Chlorophenylpiperazine (mCPP) Decrease[1]No substitution for methamphetamine or cocaine; Partial substitution for MDMA[1]
Trifluoromethylphenylpiperazine (TFMPP) Dose-dependent decrease[1]Partial substitution for methamphetamine; No substitution for cocaine or DOM[1]

Experimental Protocols

Radioligand Binding Assay for Dopamine Transporter (DAT)

This protocol is a generalized procedure for determining the binding affinity of a test compound for the dopamine transporter.

1. Materials:

  • Biological Source: Rat striatal tissue homogenate or cell lines stably expressing the human dopamine transporter (hDAT).
  • Radioligand: [³H]WIN 35,428 or other suitable high-affinity DAT radioligand.
  • Test Compound: this compound or comparator compound.
  • Reference Compound: A known DAT inhibitor (e.g., GBR 12909) for determination of non-specific binding.
  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.
  • Filtration Apparatus: Cell harvester and glass fiber filters (e.g., Whatman GF/B) presoaked in polyethylenimine (PEI).
  • Scintillation Counter and scintillation fluid.

2. Procedure:

  • Membrane Preparation: Homogenize fresh or frozen rat striatum in ice-cold assay buffer. Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris. Centrifuge the resulting supernatant at 40,000 x g for 20 minutes at 4°C to pellet the membranes. Resuspend the pellet in fresh assay buffer. Determine protein concentration using a standard method (e.g., Bradford assay).
  • Binding Assay: In a 96-well plate, combine the test compound at various concentrations, the radioligand at a concentration close to its Kd, and the membrane preparation (typically 50-100 µg of protein per well) in a final volume of 250 µL of assay buffer. For determining non-specific binding, a separate set of wells will contain the radioligand, membrane preparation, and a high concentration of the reference compound (e.g., 10 µM GBR 12909).
  • Incubation: Incubate the plates at room temperature for 60-90 minutes to allow the binding to reach equilibrium.
  • Filtration: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester. Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.
  • Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

3. Data Analysis:

  • Calculate specific binding by subtracting the non-specific binding from the total binding for each concentration of the test compound.
  • Plot the specific binding as a function of the log concentration of the test compound to generate a competition curve.
  • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the curve using non-linear regression analysis.
  • Calculate the Ki value (inhibitory constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Locomotor Activity Assay

This protocol describes a standard method for assessing the stimulant or depressant effects of a compound on spontaneous motor activity in rodents.

1. Animals:

  • Male C57BL/6 mice or Sprague-Dawley rats are commonly used. Animals should be housed in a temperature- and humidity-controlled environment with a 12-hour light/dark cycle and have ad libitum access to food and water. Acclimatize animals to the testing room for at least 60 minutes before the experiment.

2. Apparatus:

  • Open-field arenas (e.g., 40 x 40 x 30 cm) equipped with automated infrared beam systems to detect and record horizontal and vertical movements.

3. Procedure:

  • Administer the test compound (e.g., this compound) or vehicle (e.g., saline) to the animals via intraperitoneal (i.p.) or subcutaneous (s.c.) injection.
  • Immediately after injection, place each animal individually into the center of an open-field arena.
  • Record locomotor activity continuously for a set period, typically 60 to 120 minutes. Data is usually collected in 5- or 10-minute bins.

4. Data Analysis:

  • Quantify locomotor activity by measuring parameters such as total distance traveled, number of horizontal beam breaks, and number of vertical beam breaks (rears).
  • Analyze the data using appropriate statistical methods, such as a two-way analysis of variance (ANOVA) with treatment and time as factors, followed by post-hoc tests to compare individual treatment groups to the vehicle control group at each time point.

Visualizations

Signaling Pathway

G Simplified Dopaminergic Synapse Signaling cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Tyrosine Tyrosine L_DOPA L-DOPA Tyrosine->L_DOPA TH Dopamine_vesicle Dopamine (in vesicle) L_DOPA->Dopamine_vesicle AADC Dopamine_synapse Dopamine Dopamine_vesicle->Dopamine_synapse Release DAT Dopamine Transporter (DAT) DAT->Dopamine_vesicle Dopamine_synapse->DAT Reuptake D2_receptor D2 Receptor Dopamine_synapse->D2_receptor Binding Signaling_cascade Downstream Signaling D2_receptor->Signaling_cascade BZP BZP / DBZP (putative) BZP->DAT Inhibits

Caption: Putative mechanism of this compound at the dopaminergic synapse.

Experimental Workflow

G Workflow for In-Vitro Validation of a Research Tool Compound start Start: Synthesize Test Compound primary_binding Primary Radioligand Binding Screen (e.g., DAT, SERT, NET) start->primary_binding secondary_binding Secondary Binding Screen (Receptor Subtypes) primary_binding->secondary_binding If primary hits functional_assay Functional Assays (e.g., Uptake Inhibition, Calcium Flux) secondary_binding->functional_assay data_analysis Data Analysis (Calculate Ki, IC50, EC50) functional_assay->data_analysis selectivity Determine Selectivity Profile data_analysis->selectivity conclusion Conclusion: Validate as Research Tool? selectivity->conclusion High Selectivity no_selectivity Conclusion: Not a Selective Tool selectivity->no_selectivity Low Selectivity

Caption: A generalized workflow for the in-vitro validation of a novel research compound.

References

Benchmarking New 1,3-Dibenzylpiperazine Derivatives Against Known Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1,3-dibenzylpiperazine scaffold is a promising framework in medicinal chemistry, demonstrating potential for the development of novel therapeutic agents targeting a range of diseases. This guide provides a comparative analysis of new this compound derivatives against established inhibitors in two key therapeutic areas: neurodegenerative disease, targeting cholinesterases, and oncology, targeting the Bcl-2 family of anti-apoptotic proteins. The data presented is synthesized from recent studies to offer a benchmark for future research and development.

Quantitative Comparison of Inhibitory Activity

The inhibitory potency of novel this compound derivatives is summarized below, with comparisons to the well-established inhibitors Donepezil (for cholinesterase) and Navitoclax (a BH3 mimetic targeting Bcl-2 family proteins).

Cholinesterase Inhibition

Target: Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) Known Inhibitor: Donepezil

Compound IDTarget EnzymeIC50 (µM)Reference CompoundIC50 (µM)
Derivative 9m AChE0.21 ± 0.03Donepezil-
Derivative 15b eeAChE0.39 ± 0.11Donepezil-
Derivative 15j eqBChE0.16 ± 0.04Tacrine-
Compound 19 AChE5.10 ± 0.24Galantamine1.19 ± 0.046

Data synthesized from multiple sources; direct comparison should be made with caution due to potential variations in experimental conditions.[1][2]

Bcl-2 Family Protein Inhibition

Target: Bcl-2, Bcl-xL, Mcl-1 Known Inhibitor: Navitoclax (ABT-263) is a known potent inhibitor of Bcl-2 and Bcl-xL. The following data for novel benzylpiperazine derivatives shows their potential as selective Mcl-1 inhibitors.[3]

Compound IDTarget ProteinKi (µM)Selectivity Profile
Derivative X Mcl-10.18Highly selective for Mcl-1 over Bcl-2 and Bcl-xL
22 selected derivatives At least one of Bcl-2, Bcl-xL, Mcl-1<20Varied selectivity

Note: Specific Ki values for Navitoclax are highly dependent on the assay conditions but are typically in the low nanomolar range for Bcl-2 and Bcl-xL.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and aid in the design of future comparative studies.

Cholinesterase Inhibition Assay (Ellman's Method)

This colorimetric assay is a widely used method for measuring acetylcholinesterase (AChE) activity.[4][5][6]

Materials:

  • Acetylthiocholine iodide (ATCI)

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)

  • Phosphate buffer (0.1 M, pH 8.0)

  • AChE enzyme solution

  • Test compounds (this compound derivatives and Donepezil)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare stock solutions of ATCI, DTNB, and test compounds in appropriate solvents.

  • In a 96-well plate, add 50 µL of phosphate buffer to each well.

  • Add 25 µL of the test compound solution at various concentrations to the test wells. Add 25 µL of buffer to the control wells.

  • Add 25 µL of AChE solution to all wells except the blank.

  • Incubate the plate at 37°C for 15 minutes.

  • To initiate the reaction, add 25 µL of ATCI solution and 125 µL of DTNB solution to all wells.

  • Measure the absorbance at 412 nm at regular intervals for 10-15 minutes using a microplate reader.

  • Calculate the rate of reaction for each well. The percent inhibition is determined by comparing the reaction rates of the test wells to the control wells.

  • IC50 values are determined by plotting the percent inhibition against the logarithm of the inhibitor concentration.

Bcl-2 Family Protein Inhibition Assay (Fluorescence Polarization)

This assay measures the disruption of the interaction between a Bcl-2 family protein and a fluorescently labeled BH3 domain peptide by a test compound.[7][8][9][10]

Materials:

  • Recombinant human Bcl-2, Bcl-xL, or Mcl-1 protein

  • Fluorescently labeled BH3 peptide (e.g., FITC-Bak BH3)

  • Assay buffer (e.g., phosphate buffer with BSA and a non-ionic detergent)

  • Test compounds (this compound derivatives and a known BH3 mimetic)

  • Black, low-binding 384-well microplate

  • Fluorescence polarization plate reader

Procedure:

  • Prepare serial dilutions of the test compounds in the assay buffer.

  • In a 384-well plate, add the test compound solutions.

  • Add a solution of the recombinant Bcl-2 family protein to each well.

  • Incubate for 30 minutes at room temperature to allow for inhibitor binding.

  • Add the fluorescently labeled BH3 peptide to all wells.

  • Incubate for an additional 60-90 minutes at room temperature, protected from light, to reach binding equilibrium.

  • Measure the fluorescence polarization of each well using a plate reader with appropriate excitation and emission filters (e.g., 485 nm excitation and 535 nm emission for FITC).

  • The decrease in fluorescence polarization is proportional to the displacement of the fluorescent peptide by the inhibitor.

  • IC50 values are calculated by fitting the data to a sigmoidal dose-response curve.

Visualizations

Bcl-2 Mediated Apoptosis Signaling Pathway

Bcl2_Pathway cluster_0 Apoptotic Stimuli cluster_1 Pro-Apoptotic (BH3-only) cluster_2 Anti-Apoptotic cluster_3 Pro-Apoptotic (Effectors) cluster_4 Mitochondrion DNA Damage DNA Damage Puma Puma DNA Damage->Puma Growth Factor\nWithdrawal Growth Factor Withdrawal Bim Bim Growth Factor\nWithdrawal->Bim Bcl2 Bcl-2 Bim->Bcl2 Puma->Bcl2 Bad Bad Bcl_xL Bcl-xL Bad->Bcl_xL Bax Bax Bcl2->Bax Bak Bak Bcl_xL->Bak MOMP Mitochondrial Outer Membrane Permeabilization Bax->MOMP Bak->MOMP Cytochrome_c Cytochrome c Release MOMP->Cytochrome_c Apoptosis Apoptosis Cytochrome_c->Apoptosis This compound\nDerivatives This compound Derivatives This compound\nDerivatives->Bcl2 Inhibition

Caption: Bcl-2 signaling pathway and the inhibitory action of new derivatives.

Experimental Workflow for Inhibitor Screening

Inhibitor_Screening_Workflow cluster_workflow Inhibitor Benchmarking Workflow start Start: Library of This compound Derivatives primary_screen Primary Screening (e.g., Single Concentration) start->primary_screen dose_response Dose-Response Assay (IC50 Determination) primary_screen->dose_response selectivity_panel Selectivity Profiling (Against Related Targets) dose_response->selectivity_panel mechanism_study Mechanism of Action Studies (e.g., Kinetics, Binding Mode) selectivity_panel->mechanism_study hit_validation Hit Validation in Cell-Based Assays mechanism_study->hit_validation lead_optimization Lead Optimization hit_validation->lead_optimization end End: Identification of Lead Compound(s) lead_optimization->end

Caption: A typical workflow for screening and benchmarking novel inhibitors.

References

Safety Operating Guide

Navigating the Safe Disposal of 1,3-Dibenzylpiperazine: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of 1,3-Dibenzylpiperazine, a derivative of piperazine utilized in research and pharmaceutical development, is a critical component of laboratory safety and environmental responsibility. Due to its potential hazards, this compound must be managed as hazardous chemical waste from the point of generation through to its final disposal. This guide provides researchers, scientists, and drug development professionals with essential, step-by-step procedures for the safe handling and disposal of this compound, ensuring compliance with safety regulations and minimizing risks to personnel and the environment.

Immediate Safety and Handling Precautions

Before initiating any disposal-related activities, it is imperative to operate within a well-ventilated area, ideally inside a chemical fume hood. The use of appropriate personal protective equipment (PPE) is mandatory to prevent exposure.

Required Personal Protective Equipment (PPE):

  • Eye and Face Protection: Chemical safety goggles in conjunction with a face shield.

  • Skin Protection: Chemical-resistant gloves (e.g., nitrile) and a laboratory coat.

  • Respiratory Protection: If working outside a fume hood or if there is a risk of aerosol or dust generation, a NIOSH-approved respirator is essential.

Hazard Profile Summary
Hazard ClassificationAssociated Risks
Corrosivity Causes severe skin burns and eye damage.[1][2][3]
Health Hazards Harmful if swallowed[1][4][5]. May cause sensitization by inhalation or skin contact[1][2]. Potential risk of impaired fertility or harm to an unborn child[1][2].
Environmental Hazards Potentially harmful to aquatic organisms with long-term effects.[1]

It is crucial to treat all chemical waste, including this compound, as hazardous unless confirmed otherwise by a qualified professional.[6]

Step-by-Step Disposal Protocol

Adherence to a systematic disposal procedure is essential for safety and regulatory compliance.

Waste Segregation and Container Selection
  • Identify and Segregate: Isolate waste containing this compound from other waste streams to prevent unintended chemical reactions.[7] Segregate chemical waste by compatibility, not alphabetically.[7]

  • Choose an Appropriate Container: Use a designated, leak-proof hazardous waste container made of a compatible material, such as high-density polyethylene (HDPE).[7][8] The container must have a secure, tightly-fitting lid to prevent spills and evaporation.

Labeling the Waste Container
  • Affix a "Hazardous Waste" Label: The container must be clearly and conspicuously labeled as "Hazardous Waste."[7]

  • Detail the Contents: Clearly write the full chemical name, "this compound," and list any other chemical constituents or solvents present in the waste mixture.[7] Abbreviations and chemical formulas are generally not permissible.[7]

  • Include Hazard Pictograms: Add the appropriate GHS hazard pictograms (e.g., Corrosion, Health Hazard) to visually communicate the risks.

Waste Collection and Storage
  • Transferring Waste: Carefully transfer the this compound waste into the prepared container. If the waste is solid, use spark-proof tools and minimize dust generation.

  • Contaminated Materials: Any materials that have come into contact with this compound, such as gloves, weighing paper, absorbent pads, and pipette tips, must also be disposed of as hazardous waste in the same container.[3][6]

  • Secure and Store: Once the waste is collected, seal the container tightly. Store the container in a designated, well-ventilated, and secure hazardous waste storage area.[9] This area should be accessible only to trained personnel and provide secondary containment to capture any potential leaks.[9]

Spill Management

In the event of a spill, immediate and appropriate action is necessary to mitigate risks.

  • For Minor Spills:

    • If safe to do so, remove all ignition sources from the area.[1]

    • Wearing full PPE, contain the spill with an inert absorbent material like vermiculite, sand, or cat litter.[3][10]

    • Carefully collect the contaminated absorbent material using spark-proof tools and place it into a sealed, labeled hazardous waste container.[1][3]

    • Clean the spill area with an appropriate solvent, collecting the cleaning materials as hazardous waste.

  • For Major Spills:

    • Evacuate the immediate area and alert others.

    • Contact your institution's Environmental Health and Safety (EHS) office or emergency response team immediately.[6]

Decontamination of Empty Containers

Containers that previously held this compound are still considered hazardous waste until properly decontaminated.[6]

  • Triple Rinsing: To decontaminate an empty container, rinse it three times with a suitable solvent (e.g., ethanol or acetone).

  • Collect Rinsate: The solvent rinsate must be collected and disposed of as hazardous waste.[6]

  • Container Disposal: Once decontaminated, deface or remove all hazardous labels from the container before disposing of it as regular trash or recycling, in accordance with institutional policies.[6]

Final Disposal

The ultimate disposal of this compound waste must be conducted by a licensed hazardous waste management company.

  • Professional Collection: Arrange for the collection of the hazardous waste by your institution's EHS department or a certified waste disposal vendor.[6]

  • Prohibited Disposal Methods: Do not dispose of this compound down the sink or in the regular trash.[3][7][11] This is a violation of regulations and poses a significant threat to the environment and public health.

  • Recommended Disposal: The standard and recommended method for the final disposal of this type of chemical waste is high-temperature incineration at a permitted hazardous waste facility.

Disposal Decision Workflow

The following diagram illustrates the logical steps and decision points in the proper disposal process for this compound.

A Start: Generation of This compound Waste B Wear Full PPE: - Goggles & Face Shield - Lab Coat - Chemical-Resistant Gloves A->B L Empty Container Decontamination A->L Empty Container? C Select & Label Hazardous Waste Container (HDPE, Leak-Proof) B->C D Transfer Waste & Contaminated Items into Container C->D E Securely Seal Container D->E I Spill Occurs D->I F Store in Designated Secondary Containment Area E->F G Arrange for Collection by Licensed Waste Disposal Vendor F->G H Final Disposal: High-Temperature Incineration G->H J Minor Spill: Absorb, Collect as Waste, Decontaminate Area I->J Minor K Major Spill: Evacuate & Contact EHS I->K Major J->D M Triple Rinse with Solvent, Collect Rinsate as Waste L->M N Deface Labels & Dispose of Clean Container as Regular Trash M->N

Caption: Workflow for the safe disposal of this compound.

References

Personal protective equipment for handling 1,3-Dibenzylpiperazine

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 1,3-Dibenzylpiperazine

This guide provides immediate operational and safety protocols for handling this compound in a laboratory setting. The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals by outlining necessary personal protective equipment, step-by-step handling instructions, and proper disposal methods.

Hazard Summary

While specific toxicity data for this compound is limited, piperazine derivatives can be hazardous. The related compound, 1,4-Dibenzylpiperazine, is classified as harmful if swallowed.[1] General hazards for similar compounds include causing severe skin burns, eye damage, and potential allergic reactions or respiratory irritation.[2][3] It is crucial to handle this compound with care, assuming it may be irritating to the eyes and respiratory system.[2] Emits toxic fumes under fire conditions.[2]

Personal Protective Equipment (PPE)

All handling of this compound must be performed with the appropriate PPE to minimize exposure. Engineering controls, such as a chemical fume hood, are the primary means of controlling exposure.[4]

PPE CategoryItemSpecification
Eye/Face Protection Safety GogglesMust be chemical safety goggles with side protection.[2][5]
Skin Protection GlovesCompatible, chemical-resistant gloves (e.g., Nitrile rubber, >0.11 mm thickness).[2][5]
Protective ClothingLab coat or other appropriate protective clothing to prevent skin exposure.[3]
Respiratory Protection RespiratorA government-approved respirator is required if working outside of a fume hood, if dust is generated, or if ventilation is inadequate.[2][5][6]

Operational and Disposal Plans

A systematic approach to handling and disposal is critical for safety and regulatory compliance.

Step-by-Step Handling Protocol

1. Preparation and Pre-Handling:

  • Ensure a safety shower and eye bath are accessible and functional.[2][3]

  • Work exclusively within a certified chemical fume hood or an area with required mechanical exhaust ventilation.[2][4]

  • Obtain and read all safety precautions before handling the substance.[6]

  • Keep the container tightly closed when not in use.[2][7]

  • Assemble all necessary equipment and weigh out the desired amount of the chemical on a tared weigh boat or paper inside the fume hood to contain any dust.

2. Handling the Compound:

  • Don the required PPE as specified in the table above.

  • Avoid all direct contact with eyes, skin, and clothing.[2][3]

  • Avoid inhalation of dust or fumes.[2] Do not breathe dust, fume, gas, mist, vapors, or spray.[6]

  • Avoid prolonged or repeated exposure.[2]

  • After transferring the chemical, ensure the primary container is securely sealed.

3. Post-Handling and Decontamination:

  • Thoroughly wash hands and any exposed skin with soap and water after handling.[2][6][7]

  • Decontaminate all work surfaces and equipment used during the procedure.

  • Remove contaminated clothing carefully and wash it before reuse.[2][3][6] Contaminated work clothing should not be allowed out of the workplace.[6][7]

Disposal Plan

Proper disposal of this compound and any contaminated materials is mandatory to prevent environmental contamination and ensure compliance with regulations.

  • Waste Collection: Collect all waste material (including unused compound, contaminated gloves, weigh boats, and wipes) in a suitable, closed, and clearly labeled container for disposal.[4][7]

  • Disposal Method: Dispose of the contents and container at an approved waste disposal plant.[6][7] Do not allow the product to enter drains, surface water, or ground water.[5][8]

  • Regulatory Compliance: All disposal must be in accordance with local, regional, and national regulations.[3][9] Consult with your institution's environmental health and safety (EHS) department for specific guidance.

Emergency and First Aid Procedures

Immediate action is required in the event of exposure.

Exposure RouteFirst Aid Instructions
Inhalation Move the person to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[2]
Skin Contact Immediately remove all contaminated clothing. Wash the affected skin area with copious amounts of soap and water.[2][7] If skin irritation or a rash occurs, get medical advice.[6][7]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, separating the eyelids with fingers to ensure adequate flushing.[2][6] Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[3][6][7]
Ingestion If the person is conscious, wash out their mouth with water. Do NOT induce vomiting.[2][3][6] Call a physician or poison control center immediately.[2][6][7]

Visual Workflow for Safe Handling

The following diagram illustrates the logical flow for the safe handling and disposal of this compound.

G A Preparation B Wear Full PPE (Goggles, Gloves, Lab Coat) A->B C Handling in Fume Hood B->C D Decontamination (Surfaces & Equipment) C->D E Proper Waste Disposal (Labeled, Sealed Container) D->E F Remove PPE & Wash Hands E->F

Caption: Workflow for handling this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,3-Dibenzylpiperazine
Reactant of Route 2
Reactant of Route 2
1,3-Dibenzylpiperazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.